4-Bromo-7-nitro-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMLSJZUSWSCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-7-nitro-1H-indazole
Introduction
4-Bromo-7-nitro-1H-indazole, identified by the CAS Number 1190319-86-8 , is a heterocyclic aromatic compound of significant interest in the fields of medicinal chemistry and drug development.[1] As a substituted indazole, it belongs to a class of molecules recognized as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds. The strategic placement of the bromo and nitro functional groups on the indazole core provides versatile chemical handles for synthetic elaboration, making it a valuable building block for creating complex molecular architectures.
This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, a detailed synthetic protocol, its critical role as a selective enzyme inhibitor, and essential safety guidelines for its handling. The content herein is curated for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights into its synthesis and application.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1190319-86-8 | [1] |
| Molecular Formula | C₇H₄BrN₃O₂ | Calculated |
| Molecular Weight | 242.03 g/mol | [2] |
| Appearance | Typically a yellow to orange solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like DMSO, DMF | [3] |
| Storage | Store at 2-8°C, desiccated | [3] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The following protocol outlines a representative and logical synthetic route, emphasizing the causality behind each transformation. This pathway involves the formation of the indazole core followed by regioselective nitration.
Experimental Protocol: A Representative Synthesis
Causality: The chosen pathway leverages a classical indazole synthesis via diazotization and intramolecular cyclization of a substituted aniline, followed by a directed nitration. The electron-donating nature of the amine group in the starting material facilitates the initial cyclization, while the final nitration is directed to the 7-position due to the activating and directing effects of the indazole ring system.
Step 1: Diazotization and Cyclization to form 4-Bromo-1H-indazole from 2-Bromo-6-methylaniline
-
Reaction Setup: In a reaction vessel suitable for low-temperature chemistry, dissolve 2-bromo-6-methylaniline in a mixture of glacial acetic acid and water.
-
Cooling: Chill the solution to 0-5°C using an ice-salt bath. Vigorous stirring is essential.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled aniline mixture, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is a critical step.
-
Expertise & Experience: Maintaining a low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate. Slow, controlled addition of the nitrite solution prevents dangerous temperature spikes and side reactions.
-
-
Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The in situ cyclization of the diazonium species onto the methyl group, followed by tautomerization, forms the stable 1H-indazole ring.
-
Work-up and Isolation: Quench the reaction by pouring it into a large volume of ice water. The product will precipitate. Filter the solid, wash thoroughly with water to remove acid and salt impurities, and dry under vacuum. The crude 4-Bromo-1H-indazole can be purified by recrystallization.
Step 2: Nitration of 4-Bromo-1H-indazole
-
Reaction Setup: Dissolve the 4-Bromo-1H-indazole from Step 1 in concentrated sulfuric acid at 0°C.
-
Nitrating Agent: Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise to the solution, maintaining the temperature below 5°C.
-
Trustworthiness: The use of a pre-mixed nitrating agent ensures a controlled concentration of the active nitronium ion (NO₂⁺), leading to a more predictable and self-validating reaction outcome. The sulfuric acid protonates the indazole, and the nitration occurs on the activated ring.
-
-
Reaction Monitoring: Stir the reaction at low temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The product, this compound, will precipitate out of the aqueous solution.
-
Purification: Filter the solid product, wash extensively with cold water until the filtrate is neutral, and then wash with a cold, dilute sodium bicarbonate solution to remove any residual acid. Dry the final product under vacuum. Further purification can be achieved by column chromatography if necessary.
Visualization of Synthesis Workflow
Caption: Synthesis of this compound.
Applications in Drug Development: A Selective nNOS Inhibitor
The indazole scaffold is a cornerstone in modern drug discovery. The 7-nitroindazole moiety, in particular, is renowned for its ability to act as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), one of the three main isoforms of NOS.[3][4][5]
Mechanism of Action: Inhibition of Nitric Oxide Signaling
Nitric oxide (NO) is a critical gaseous signaling molecule in the central nervous system (CNS), produced from L-arginine by nNOS.[6] While essential for normal neuronal communication, overproduction of NO is implicated in excitotoxicity and neurodegenerative processes. This is largely because NO can react with superoxide radicals to form the highly damaging species peroxynitrite (ONOO⁻).[7]
This compound and related compounds function by selectively binding to the active site of the nNOS enzyme, preventing the conversion of L-arginine to L-citrulline and NO.[5] This selective inhibition is of high therapeutic interest because it can reduce neuronal damage without significantly affecting the other NOS isoforms, such as endothelial NOS (eNOS), which is vital for maintaining cardiovascular homeostasis.[4]
This neuroprotective mechanism has made 7-nitroindazole derivatives valuable tools for studying and potentially treating conditions such as:
-
Parkinson's Disease: Inhibition of nNOS has been shown to protect against MPTP-induced neurotoxicity in animal models, suggesting a therapeutic strategy for Parkinson's.[7]
-
Neuropathic Pain: By modulating NO signaling in the spinal cord and dorsal root ganglia, nNOS inhibitors like 7-nitroindazole have demonstrated analgesic effects in models of peripheral neuropathy.[6]
-
Learning and Memory: As NO is an intercellular messenger involved in synaptic plasticity, selective nNOS inhibitors are used to investigate its precise role in cognitive functions.[4]
Visualization of the nNOS Inhibition Pathway
Caption: Inhibition of nNOS by this compound.
Safety and Handling
As a laboratory chemical, this compound requires careful handling in a controlled environment. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related bromo- and nitro-indazoles provide authoritative guidance.[8][9]
-
Hazard Statements:
-
Precautionary Measures:
-
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If Inhaled: Move person into fresh air.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Conclusion
This compound stands out as a highly valuable molecule for chemical and pharmaceutical research. Its well-defined structure, coupled with the reactivity of its bromo and nitro groups, establishes it as a versatile intermediate for organic synthesis. More importantly, its proven activity as a selective inhibitor of neuronal nitric oxide synthase provides a powerful tool for neuroscientists and drug discovery professionals aiming to modulate NO signaling pathways in the pursuit of new therapies for a range of neurological disorders. Proper adherence to established synthesis and safety protocols will ensure its effective and safe utilization in the laboratory.
References
- Title: 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the r
- Title: Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice Source: Journal of Neurochemistry URL:[Link]
- Title: The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy Source: The Journal of Pain URL:[Link]
- Title: Effect of 7-nitroindazole, a neuronal nitric oxide synthase inhibitor, on behavioral and physiological parameters Source: Behavioural Brain Research URL:[Link]
- Title: MSDS of 4-bromo-6-nitro-1H-indazole Source: Capot Chemical URL:[Link]
- Title: Method for preparing 1H-indazole derivative Source: Google Patents URL
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- Title: 7-Nitroindazole Source: Wikipedia URL:[Link]
- Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
- Title: Synthetic method of 4-bromo-2-nitro-1H-imidazole Source: Google Patents URL
- Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: PubMed Central URL:[Link]
- Title: 3-Bromo-7-Nitroindazole | C7H4BrN3O2 Source: PubChem URL:[Link]
- Title: (PDF)
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A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-7-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a detailed overview of the known and anticipated physical properties of 4-Bromo-7-nitro-1H-indazole (CAS No. 1190319-86-8).[1][2] As a substituted indazole, this compound is of significant interest in medicinal chemistry and drug discovery due to the established biological activities of the indazole scaffold.[3] This document collates available data on its identity and physicochemical characteristics. In instances where direct experimental data is unavailable, this guide furnishes comparative data from closely related isomers and provides established methodologies for experimental determination. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development who require a thorough understanding of this compound's physical attributes for handling, characterization, and application in their work.
Introduction: The Significance of Substituted Indazoles
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including applications in oncology and neurodegenerative disease research.[3] The specific substitution pattern of a bromine atom and a nitro group on the indazole ring, as seen in this compound, can significantly influence its physicochemical properties, reactivity, and biological interactions. A comprehensive understanding of these physical properties is paramount for its effective use in research and development, from guiding synthesis and purification to enabling formulation and biological screening.
Core Physicochemical Properties
While extensive experimental data for this compound is not widely published, its fundamental properties have been established and are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1190319-86-8 | [1][2] |
| Molecular Formula | C₇H₄BrN₃O₂ | [2] |
| Molecular Weight | 242.03 g/mol | [1] |
| Appearance | Predicted to be a solid, likely crystalline, and possibly colored (e.g., yellow to brown), based on related nitroaromatic compounds. | Comparative |
| Storage | Recommended storage at 2-8°C, sealed in a dry, dark environment. | Comparative |
Comparative and Predicted Physical Properties
In the absence of direct experimental data, the properties of isomeric and related compounds provide valuable insights into the expected characteristics of this compound.
Melting Point
A definitive melting point for this compound has not been reported in the reviewed literature. However, comparison with a related isomer, 7-Bromo-4-methyl-5-nitro-1H-indazole, which has a melting point of 204-206°C, suggests that the target compound will also be a high-melting solid.[4] The presence of both a bromine atom and a nitro group contributes to a rigid crystal lattice and strong intermolecular interactions, leading to a high melting point.
Solubility
The solubility of this compound is predicted to be low in water and non-polar organic solvents. Based on the properties of similar nitroindazole compounds, it is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For instance, 7-Nitroindazole is soluble in DMSO up to 100 mM and in ethanol to 20 mM.[5]
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method):
-
Preparation: Add an excess of this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Carefully extract the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural confirmation of organic molecules. While specific chemical shift values for this compound are not published, general expectations for the ¹H and ¹³C NMR spectra can be predicted based on the substituent effects on the indazole ring.[8]
-
¹H NMR: The aromatic region of the spectrum is expected to show distinct signals for the protons on the indazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitro group and the anisotropic effects of the bromine atom. The N-H proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm in DMSO-d₆.
-
¹³C NMR: The ¹³C NMR spectrum will display signals for the seven carbon atoms of the indazole core. The carbons directly attached to the bromine and nitro groups will exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Broad to medium absorption, characteristic of the indazole N-H bond. |
| Aromatic C-H Stretch | 3000-3100 | Medium to weak absorptions.[9] |
| Aromatic C=C Stretch | 1450-1600 | Multiple medium to strong absorptions.[9] |
| N-O Asymmetric Stretch | 1500-1550 | Strong absorption due to the nitro group.[10] |
| N-O Symmetric Stretch | 1300-1350 | Strong absorption due to the nitro group.[10] |
| C-Br Stretch | 500-650 | Typically in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of the presence of a bromine atom. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO.[11][12]
Crystal Structure
The definitive three-dimensional arrangement of atoms in this compound can only be determined by single-crystal X-ray diffraction. While no crystal structure has been reported for this specific compound, studies on other substituted indazoles have revealed detailed information about their molecular packing and intermolecular interactions, which are often governed by hydrogen bonding involving the indazole N-H group and π-π stacking of the aromatic rings.[13][14]
Safety and Handling
-
Hazard Classification: Based on related bromo- and nitro-substituted aromatics, this compound should be considered harmful if swallowed, and a skin and eye irritant.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Visualization of Molecular Structure and Workflow
To aid in the conceptualization of this compound and its characterization, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Standard experimental workflow for physical property characterization.
Conclusion
This compound is a compound with significant potential in chemical and pharmaceutical research. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides a robust framework for its handling, characterization, and use. By leveraging comparative data from related structures and outlining standard analytical methodologies, researchers can proceed with a well-informed understanding of this molecule's characteristics. Further experimental investigation is warranted to definitively establish the physical properties of this promising indazole derivative.
References
- MDPI. (2021). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles.
- PubChem. (n.d.). 7-Nitroindazole.
- PMC - PubMed Central. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- PubChem. (n.d.). 5-Nitroindazole.
- ResearchGate. (2006). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- PMC - PubMed Central. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- ResearchGate. (n.d.). Structures of substituted 2H‐indazoles.
- PMC - PubMed Central. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- PubMed. (2024). Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats.
- Semantic Scholar. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous.
- Alchem.Pharmtech. (n.d.). CAS N/A | this compound.
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
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- PubChemLite. (n.d.). 5-bromo-7-nitro-1h-indazole (C7H4BrN3O2).
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An In-Depth Technical Guide to 4-Bromo-7-nitro-1H-indazole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-7-nitro-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, combining a bromine atom and a nitro group on the indazole core, make it a valuable scaffold for the development of targeted therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis pathway, detailed analytical characterization, safety considerations, and its primary application as an inhibitor of neuronal nitric oxide synthase (nNOS).
Core Molecular Attributes
A clear understanding of the fundamental properties of this compound is essential for its effective use in a research setting. These core attributes are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 242.03 g/mol | [1][2] |
| Molecular Formula | C₇H₄BrN₃O₂ | [1][2] |
| CAS Number | 1190319-86-8 | [2] |
| Appearance | Likely a yellow to orange solid | [3] |
| Storage | Store at room temperature | [3] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a suitable precursor, followed by purification to yield the final product.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Nitration of 4-Bromo-1H-indazole
-
To a stirred solution of 4-bromo-1H-indazole in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water until the washings are neutral and then dried.
Step 2: Purification
-
The crude this compound is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield the pure compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and nitro groups.
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indazole ring will be deshielded due to the electronegative substituents.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.
-
Expected Molecular Ion (M+) : m/z ≈ 241/243 (due to the isotopic pattern of bromine).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch : A broad peak is expected in the region of 3200-3400 cm⁻¹.
-
N-O Stretch (Nitro Group) : Strong, characteristic peaks are expected around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
-
C-Br Stretch : A peak in the fingerprint region, typically around 500-600 cm⁻¹, is expected.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical compound. Although a specific material safety data sheet (MSDS) for this compound is not widely available, the safety precautions for structurally related bromo- and nitro-aromatic compounds should be followed.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of in accordance with local, state, and federal regulations.
Applications in Drug Discovery and Development
The primary area of interest for this compound in drug discovery is its potent and selective inhibition of neuronal nitric oxide synthase (nNOS).[4][5]
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Nitric oxide (NO) is a critical signaling molecule in the nervous system, and its overproduction by nNOS is implicated in a variety of neuropathological conditions.[6][7] Selective inhibition of nNOS is therefore a promising therapeutic strategy for these conditions. 7-nitroindazole and its derivatives, including 3-bromo-7-nitroindazole, have been shown to be potent inhibitors of nNOS.[4][8]
Caption: Inhibition of nNOS by this compound.
Therapeutic Potential
The ability of this compound to selectively inhibit nNOS suggests its potential as a lead compound for the development of drugs to treat:
-
Neurodegenerative Diseases : Conditions such as Parkinson's disease and Alzheimer's disease, where excitotoxicity and NO-mediated neuronal damage play a role.[6]
-
Stroke : Reducing the neuronal damage caused by ischemia and reperfusion injury.[4]
-
Migraine and Pain : Modulating nociceptive pathways where NO is a key signaling molecule.
Conclusion
This compound is a compound with significant potential in the field of medicinal chemistry, primarily due to its activity as a selective inhibitor of neuronal nitric oxide synthase. This guide has provided a comprehensive overview of its molecular properties, a plausible synthetic route, and its key applications. Further research into the synthesis, optimization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
References
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- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents. (n.d.).
- Schulz, J. B., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936–939.
- PubChem. (n.d.). 1H-Imidazole, 4-bromo-. National Center for Biotechnology Information.
- Nelson, R. J., & Chiavegatto, S. (2001). Inhibition of neuronal nitric oxide synthase increases aggressive behavior in mice. Pharmacology Biochemistry and Behavior, 70(2-3), 279–285.
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- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5638–5650.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
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- SpectraBase. (n.d.). 4-Bromo-1H-imidazole - Optional[13C NMR] - Spectrum.
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- Mary, Y. S., & Balachandran, V. (2017). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. Oriental Journal of Chemistry, 33(6), 2959-2972.
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An In-Depth Technical Guide to the Structural Elucidation of 4-Bromo-7-Nitro-1H-Indazole
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 4-bromo-7-nitro-1H-indazole, a heterocyclic compound of interest to researchers and professionals in drug development. The indazole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this molecule presents a unique analytical challenge.[1][2] This document outlines a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to unequivocally confirm the molecular structure. Each analytical section is designed to be a self-validating system, explaining the causal relationships behind experimental choices and data interpretation. This guide is intended to serve as a practical resource for scientists engaged in the synthesis and characterization of novel indazole derivatives.
Introduction: The Significance of Substituted Indazoles
Indazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities, including but not limited to, anti-inflammatory, anti-tumor, and anti-HIV properties.[2] The introduction of specific substituents, such as halogens and nitro groups, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This compound (CAS No. 1190319-86-8) is a compound that combines the electron-withdrawing effects of a nitro group with the synthetic versatility of a bromine atom, making it a valuable intermediate for the synthesis of more complex pharmaceutical agents.
The unambiguous structural confirmation of such a molecule is paramount to ensure the validity of subsequent biological and pharmacological studies. This guide will walk through the logical workflow for its structural elucidation, emphasizing the synergy between different analytical techniques.
Predicted Molecular and Spectroscopic Properties
Before delving into the experimental protocols, it is instructive to predict the key spectroscopic features of this compound based on its constituent functional groups and the known properties of similar compounds.
| Property | Predicted Value | Justification |
| Molecular Formula | C₇H₄BrN₃O₂ | Based on the chemical structure. |
| Molecular Weight | 241.03 g/mol | Calculated from the atomic weights of the constituent elements (isotopic average). |
| Monoisotopic Mass | 240.949 g/mol | Calculated using the mass of the most abundant isotopes. |
| ¹H NMR | Aromatic protons expected in the downfield region (δ 7.0-9.0 ppm). The NH proton will be a broad singlet, likely further downfield. | The aromatic ring is electron-deficient due to the nitro group, leading to deshielding of the protons. |
| ¹³C NMR | Aromatic carbons expected in the range of δ 110-150 ppm. The carbon bearing the nitro group (C7) and the carbon bearing the bromine (C4) will be significantly affected. | The electron-withdrawing nitro group and the electronegative bromine atom will influence the chemical shifts of the carbons in the benzene ring. |
| Mass Spectrometry | A characteristic isotopic pattern for one bromine atom (M and M+2 peaks in approximately 1:1 ratio) is expected for the molecular ion. | Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, aromatic C-H stretching, N=O stretching (nitro group), and C-Br stretching. | These functional groups have well-defined vibrational frequencies. |
The Structural Elucidation Workflow: A Multi-faceted Approach
The confirmation of the structure of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Caption: A workflow diagram illustrating the integrated approach to the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR, potentially supplemented with 2D techniques like COSY and HSQC, are essential.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it is an excellent solvent for many heterocyclic compounds and allows for the observation of the exchangeable N-H proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field spectrometer.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, relaxation delay of 2-5 seconds, acquisition time of 3-4 seconds.
-
Accumulate 16-64 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Employing DEPT-135 and DEPT-90 experiments can aid in distinguishing between CH, CH₂, and CH₃ groups (though none are expected in the aromatic region of this molecule).
-
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region and one for the N-H proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 14.0 | broad singlet | 1H | N1-H | The acidic proton on the nitrogen of the indazole ring typically appears as a broad signal in the far downfield region in DMSO-d₆. |
| ~8.50 | doublet | 1H | H-6 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will be coupled to H-5. |
| ~8.20 | doublet | 1H | H-3 | The proton at the 3-position is part of the pyrazole ring and its chemical shift is influenced by the overall electronic nature of the bicyclic system. |
| ~7.50 | doublet | 1H | H-5 | This proton is coupled to H-6. Its chemical shift is influenced by both the adjacent bromine and the nitro group. |
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon atoms and their electronic environment.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C-7a | This is a quaternary carbon at the ring junction, and its chemical shift is influenced by the adjacent nitro group. |
| ~140 | C-7 | The carbon directly attached to the electron-withdrawing nitro group will be significantly deshielded. |
| ~135 | C-3a | Another quaternary carbon at the ring junction. |
| ~130 | C-3 | The chemical shift of this carbon in the pyrazole ring is characteristic of the indazole system. |
| ~125 | C-5 | This carbon is influenced by the adjacent bromine atom. |
| ~120 | C-6 | The chemical shift of this carbon is influenced by the ortho nitro group. |
| ~110 | C-4 | The carbon bearing the bromine atom will have its chemical shift influenced by the heavy atom effect and the electronegativity of bromine. |
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and can help confirm the elemental composition of this compound.
Experimental Protocol: MS Analysis
-
Ionization Method: Either Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer technique and is more likely to yield the molecular ion peak.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred to obtain an accurate mass measurement, which can be used to determine the elemental formula.
-
Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-500.
Expected Mass Spectrum and Interpretation
The mass spectrum of this compound will be characterized by:
-
Molecular Ion Peak: A prominent cluster of peaks corresponding to the molecular ion [M]⁺ (in EI) or [M+H]⁺ (in ESI).
-
Isotopic Pattern: Due to the presence of bromine, the molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).
-
Accurate Mass: High-resolution mass spectrometry should yield a mass that corresponds to the elemental formula C₇H₄BrN₃O₂.
-
Fragmentation: In EI-MS, fragmentation may occur. Expected fragments could include the loss of the nitro group (-NO₂) and potentially the bromine atom (-Br).
| m/z (predicted) | Assignment |
| 241/243 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |
| 195/197 | [M - NO₂]⁺ |
| 162 | [M - Br]⁺ |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the molecule.
Experimental Protocol: IR Analysis
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).
Expected IR Spectrum and Interpretation
The IR spectrum will provide confirmatory evidence for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3400 (broad) | N-H stretch | 1H-Indazole |
| 3000-3100 | Aromatic C-H stretch | Aromatic Ring |
| 1520-1560 (strong) | Asymmetric N=O stretch | Nitro group |
| 1340-1380 (strong) | Symmetric N=O stretch | Nitro group |
| 1600-1450 | C=C and C=N ring stretching | Indazole Ring |
| 550-750 | C-Br stretch | Bromo-substituent |
Conclusion: A Unified Structural Assignment
By integrating the data from NMR, MS, and IR spectroscopy, a definitive structural assignment for this compound can be achieved. The NMR data provides the detailed connectivity of the carbon-hydrogen framework, the mass spectrum confirms the molecular weight and elemental composition, and the IR spectrum verifies the presence of the key functional groups. This multi-technique approach ensures the trustworthiness and scientific integrity of the structural elucidation, providing a solid foundation for further research and development involving this important heterocyclic compound.
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An In-depth Technical Guide to Determining the Solubility of 4-Bromo-7-nitro-1H-indazole in DMSO and Ethanol for Drug Discovery Applications
Abstract
The aqueous and organic solubility of a compound is a critical determinant of its potential as a therapeutic agent, influencing everything from formulation to bioavailability.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of 4-Bromo-7-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of solubility in dimethyl sulfoxide (DMSO) and ethanol, provide a detailed, field-proven experimental protocol for its determination, and discuss the practical implications of the obtained data for preparing stable, accurate stock solutions for downstream applications.
The Imperative of Solubility in Modern Drug Discovery
In the landscape of drug discovery and development, the solubility of a new chemical entity (NCE) is a cornerstone property that dictates its trajectory.[1] A compound's ability to dissolve in a given solvent system is not merely a physical characteristic; it is a critical factor that can make or break a potential drug candidate.[2][3] Poor solubility can lead to a cascade of challenges, including inconsistent results in biological assays, low bioavailability, and difficulties in formulation, ultimately increasing the time and cost of development.[3][4] Therefore, an early and accurate assessment of a compound's solubility profile is paramount for making informed decisions and mitigating risks in the drug development pipeline.[4]
This guide focuses on two commonly used solvents in the research and development workflow:
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a remarkable ability to dissolve a wide range of nonpolar and polar compounds. It is the standard solvent for preparing high-concentration stock solutions of test compounds for high-throughput screening (HTS) and other in vitro assays.
-
Ethanol: A polar protic solvent that is less toxic than DMSO and is often used in a variety of biological experiments and as a co-solvent in formulations.
Understanding the solubility of this compound in these two solvents is essential for any researcher planning to investigate its biological activity.
Physicochemical Profile: this compound
A thorough understanding of the subject compound's physicochemical properties is the foundation for designing a robust solubility study.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | PubChem |
| Molecular Weight | 242.03 g/mol | [5] |
| Appearance | Solid (predicted) | [6] |
| Melting Point | 160-165 °C | [6] |
| Structure | ||
| This compound |
The structure of this compound, with its aromatic rings, nitro group, and bromine atom, suggests a compound with low aqueous solubility. The presence of the indazole core provides a hydrogen bond donor (N-H) and acceptor (N), which can interact with protic solvents like ethanol. The nitro group and bromine atom contribute to the molecule's polarity and molecular weight.
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method.[7] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in the supernatant.
Materials and Equipment
-
This compound (solid)
-
Anhydrous DMSO (≥99.9%)
-
Anhydrous Ethanol (≥99.5%)
-
Analytical balance (4-decimal place)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Standard Solutions for HPLC Calibration:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent (DMSO or ethanol) to prepare a high-concentration stock solution.
-
Perform serial dilutions of this stock solution to create a series of calibration standards of known concentrations. This calibration curve is crucial for the accurate quantification of the compound in the solubility samples.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be to add approximately 5-10 mg of the compound to 1 mL of the solvent.
-
Accurately add 1 mL of the selected solvent (DMSO or ethanol) to the vial.
-
Prepare each sample in triplicate to ensure the reproducibility of the results.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).
-
Allow the samples to equilibrate for 24 to 48 hours. This duration is generally sufficient for most compounds to reach thermodynamic equilibrium.
-
-
Phase Separation:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully aspirate the supernatant, ensuring that no solid particles are disturbed.
-
-
Filtration and Dilution:
-
Filter the collected supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining fine particles that could interfere with the analysis.
-
Accurately dilute a known volume of the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Analyze the diluted samples, along with the calibration standards, using a validated HPLC method.
-
Record the peak area of the compound in each chromatogram.
-
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Data Analysis and Presentation
The concentration of this compound in the diluted supernatant is determined from the linear regression equation of the HPLC calibration curve. The final solubility is then calculated by taking the dilution factor into account.
Example Data Table (Hypothetical Values):
| Solvent | Replicate | Concentration (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation | Molar Solubility (mM) |
| DMSO | 1 | 45.2 | 45.5 | 0.4 | 187.9 |
| 2 | 45.9 | ||||
| 3 | 45.4 | ||||
| Ethanol | 1 | 8.7 | 8.5 | 0.2 | 35.1 |
| 2 | 8.3 | ||||
| 3 | 8.5 |
Molar Solubility (mM) = (Mean Solubility (mg/mL) / Molecular Weight ( g/mol )) * 1000
Practical Applications: Preparing Stock Solutions
The experimentally determined solubility data is crucial for the preparation of accurate and stable stock solutions.[8][9] A stock solution is a concentrated solution that is diluted to a lower concentration for actual use.[8][10]
Guidelines for Stock Solution Preparation
-
Choosing the Right Concentration: The concentration of the stock solution should be well below the determined solubility limit to prevent precipitation upon storage, especially if stored at low temperatures (e.g., -20°C or -80°C). A good rule of thumb is to prepare the stock solution at 80-90% of the measured solubility.
-
Accurate Measurement: Use an analytical balance for weighing the solid compound and calibrated volumetric glassware for the solvent.
-
Ensuring Complete Dissolution: After adding the solvent, ensure the compound is completely dissolved. This can be facilitated by gentle warming, vortexing, or sonication. For instance, a related compound, 4-Bromo-1H-indazole, requires sonication to dissolve in DMSO at high concentrations.[11]
-
Storage and Stability:
-
Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.[10]
-
Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation.
-
If the compound is light-sensitive, use amber vials or wrap the vials in aluminum foil.[9]
-
Logical Flow for Stock Solution Preparation
Caption: Decision and action flow for preparing a high-quality stock solution.
Conclusion
Determining the solubility of this compound in key laboratory solvents like DMSO and ethanol is a foundational step for any research campaign involving this compound. By following a systematic and rigorous protocol, such as the shake-flask method, researchers can obtain reliable data that informs the design of subsequent experiments. This, in turn, ensures the generation of reproducible and high-quality biological data, ultimately accelerating the drug discovery process. The principles and methodologies outlined in this guide provide a robust framework for achieving this critical objective.
References
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- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
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- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications.
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4-Bromo-7-nitro-1H-indazole stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 4-Bromo-7-nitro-1H-indazole
Introduction
This compound is a substituted indazole derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The indazole scaffold is a prominent feature in many biologically active molecules, including potent kinase inhibitors for targeted cancer therapies. The strategic placement of a bromine atom and a nitro group on the indazole ring provides versatile chemical handles for the synthesis of complex pharmaceutical compounds.
The integrity and purity of such a key intermediate are paramount to the success of multi-step syntheses and the reliability of experimental results. Degradation of the starting material can lead to lower yields, the formation of impurities that are difficult to separate, and potentially misleading biological data. Therefore, a thorough understanding of the stability profile of this compound and the implementation of appropriate storage and handling protocols are critical for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven best practices for its storage and handling to ensure its long-term viability.
Section 1: Physicochemical Profile and Inherent Molecular Stability
The stability of this compound is intrinsically linked to its molecular structure. The molecule is an aromatic heterocycle, which generally confers significant stability. However, the substituents on the bicyclic ring system introduce specific chemical properties that must be considered.
The nitro group (-NO2) at the 7-position is strongly electron-withdrawing. This property delocalizes electron density from the aromatic ring, which can enhance the thermal stability of the ring itself but also makes the compound susceptible to nucleophilic attack under certain conditions.[1][2] The bromine atom at the 4-position is also electron-withdrawing and can serve as a leaving group in some synthetic reactions, though the C-Br bond on an aromatic ring is generally robust. The indazole core itself is a stable heterocyclic system.[3]
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | [4] |
| Molecular Weight | 242.03 g/mol | [4] |
| Appearance | Typically a solid (e.g., crystalline powder) | [5] |
| CAS Number | 1190319-86-8 | [6] |
Section 2: Critical Factors Influencing Compound Stability
Several environmental factors can compromise the integrity of this compound. Understanding these factors is the first step toward establishing a reliable storage protocol.
Thermal Stability
Nitroaromatic compounds, as a class, can be sensitive to heat. High temperatures can provide the activation energy needed to initiate decomposition, which may involve the cleavage of the C-NO₂ bond.[7] While stable at ambient temperatures, prolonged exposure to elevated temperatures should be avoided to prevent degradation and the potential for pressure buildup in sealed containers.
Light Sensitivity (Photostability)
Aromatic nitro compounds are often light-sensitive. The nitro-aromatic system acts as a chromophore that can absorb UV or visible light, leading to photochemical degradation. A safety data sheet for the related compound 5-Bromo-4-methyl-7-nitro-1H-indazole explicitly notes that it is light-sensitive.[8] Therefore, protection from light is a critical requirement for storage.
Moisture and Hydrolytic Stability
The related compound 7-Nitro-1H-indazole is known to be sensitive to moisture.[5] While the aromatic C-Br and C-NO₂ bonds are not typically susceptible to hydrolysis under neutral pH, the presence of moisture can facilitate degradation pathways, especially if acidic or basic impurities are present. It is crucial to store the compound in a dry environment.
Chemical Incompatibility
As a functionalized organic molecule, this compound is incompatible with a range of reactive chemicals. Contact with these substances can lead to rapid decomposition or hazardous reactions.[9]
-
Strong Oxidizing Agents: Can react with the indazole ring system.
-
Strong Reducing Agents: Can reduce the nitro group, leading to the formation of unintended amine derivatives.
-
Strong Acids and Bases: May catalyze decomposition or other unwanted reactions.[10]
-
Reactive Metals: Such as alkali metals, can cause vigorous reactions.
Section 3: Recommended Storage and Handling Protocols
Based on the chemical nature of the compound and data from related molecules, the following protocols are recommended to ensure the long-term stability and integrity of this compound.
Optimal Storage Conditions
The primary goal is to store the compound in a cool, dry, dark, and inert environment. A decision-making workflow for proper storage upon receipt is illustrated below.
Caption: Decision workflow for storing this compound.
A summary of the recommended storage parameters is provided in the table below.
| Parameter | Recommendation | Rationale and Supporting Evidence |
| Temperature | Short-term (≤3 months): 2-8°C Long-term (>3 months): -20°C | Prevents thermal degradation. Recommended for related bromo-indazoles and azaindoles.[11][12] |
| Light | Store in the dark in an opaque container. | Prevents photochemical degradation. Related nitro-indazoles are light-sensitive.[8] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon). | Protects from moisture and oxygen-mediated degradation.[5][8] |
| Moisture | Store in a desiccator or humidity-controlled cabinet. | Prevents hydrolysis and moisture-catalyzed decomposition.[5] |
Container and Handling
-
Primary Container: Use tightly sealed, amber glass vials or bottles to protect from light and moisture.[13]
-
Handling: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[4][12]
-
Dispensing: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. If possible, dispense the chemical in an inert atmosphere glove box.
Chemical Incompatibility Management
Store this compound segregated from the classes of chemicals listed in the table below to prevent hazardous reactions.[9]
| Incompatible Class | Potential Hazard |
| Strong Acids & Bases | Catalyzes degradation. |
| Strong Oxidizing Agents | Potential for vigorous or explosive reaction. |
| Strong Reducing Agents | Uncontrolled reduction of the nitro group. |
| Flammable Materials | The compound itself may be combustible and should be kept away from ignition sources.[10] |
Section 4: Protocol for a User-Defined Stability Assessment
For critical applications where lot-to-lot stability must be verified, or if the compound has been stored for an extended period, a forced degradation study can provide valuable insights into its current integrity. This protocol outlines a general workflow for such an assessment.
Experimental Protocol: Forced Degradation Study
-
Reference Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or DMSO) at a known concentration. This will serve as the T=0 reference.
-
Stress Condition Setup:
-
Thermal: Incubate a solid sample at an elevated temperature (e.g., 60°C) for a defined period (e.g., 7 days).
-
Photolytic: Expose a solid sample to a controlled source of UV/Vis light (per ICH Q1B guidelines).
-
Acidic: Dissolve the sample in a solution of 0.1 M HCl and incubate at room temperature.
-
Basic: Dissolve the sample in a solution of 0.1 M NaOH and incubate at room temperature.
-
Oxidative: Dissolve the sample in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.
-
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 7 days), take an aliquot from each stress condition, neutralize if necessary, and dilute to the same concentration as the reference standard.
-
Analytical Method: Analyze all samples using a stability-indicating HPLC method, typically involving a C18 column and a gradient elution with a UV detector.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the T=0 reference. A decrease in the main peak area and/or the appearance of new peaks indicates degradation. The peak purity of the main peak should also be assessed using a diode array detector.
Caption: Workflow for a forced degradation study.
Conclusion
This compound is a stable compound when stored under appropriate conditions. Its primary vulnerabilities are exposure to light, elevated temperatures, and moisture. Adherence to the storage and handling protocols outlined in this guide—specifically, storage in a cool, dry, and dark environment, preferably under an inert atmosphere—will ensure the chemical's integrity for its intended use in research and development. By understanding the causality behind these storage choices, rooted in the compound's chemical structure, scientists can mitigate the risks of degradation and ensure the quality and reliability of their work.
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A Technical Guide to the Discovery and History of Nitro-Bromo Indazoles
This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of nitro-bromo indazoles. These halogenated and nitrated heterocyclic compounds are pivotal intermediates and pharmacophores in modern medicinal chemistry. We will delve into the foundational discoveries that paved the way for their synthesis, examine the causal logic behind key experimental protocols, and present a technical resource for researchers, scientists, and drug development professionals.
The Genesis of a Privileged Scaffold: The Indazole Ring
The story of nitro-bromo indazoles begins with the parent scaffold itself. The indazole ring system, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring, was first brought into the realm of synthetic chemistry by the Nobel laureate Emil Fischer in the 1880s.[1][2][3] Fischer's initial synthesis involved the thermal cyclization of o-hydrazino cinnamic acid, a reaction that, while foundational, highlighted the inherent stability and aromaticity of the indazole core.[2][3] This pioneering work laid the groundwork for what would become a "privileged scaffold" in drug discovery, owing to its ability to act as a bioisostere of indole and its capacity for diverse biological interactions.[2][4]
The early 20th century saw an expansion of synthetic routes, with chemists like Jacobson, Huber, and Auwers developing methods such as the cyclization of N-nitroso-o-toluidines.[1] These early achievements were crucial as they not only provided more accessible pathways to the core indazole structure but also began to open avenues for introducing substituents, setting the stage for the exploration of halogenated and nitrated derivatives.[1]
The Strategic Introduction of Nitro and Bromo Moieties
The functionalization of the indazole ring with nitro (NO₂) and bromo (Br) groups was a strategic advancement driven by the principles of medicinal chemistry. The nitro group, a strong electron-withdrawing moiety, significantly modulates the electronic properties of the aromatic system, influencing its reactivity and potential biological interactions. Bromine, a halogen, serves a dual purpose: it alters lipophilicity and, more critically, provides a versatile synthetic handle for further molecular elaboration, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5]
The development of synthetic pathways to nitro-bromo indazoles did not follow a single, linear path. Instead, it evolved through several core strategies, each with its own chemical logic and experimental considerations. These can be broadly categorized as:
-
Bromination of a Nitroindazole Core: A common and often straightforward approach where a pre-synthesized nitroindazole is subjected to electrophilic bromination.
-
Nitration of a Bromoindazole Core: The reverse strategy, where a bromo-substituted indazole is nitrated. This route's success is highly dependent on the directing effects of the existing bromine atom and the indazole nitrogen atoms.
-
Ring Formation from Pre-functionalized Precursors: A more convergent approach where the nitro- and bromo-substituted benzene derivative is synthesized first, followed by the cyclization reaction to form the indazole ring.
Key Synthetic Methodologies and Protocols
The following sections provide a technical overview of established methods for synthesizing various nitro-bromo indazole isomers. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Synthesis of 3-Bromo-Nitroindazoles
The C3 position of the indazole ring is often a target for functionalization. A direct and efficient method to obtain 3-bromo-nitroindazoles involves the electrophilic bromination of an existing nitroindazole. The synthesis of 3-bromo-5-nitro-1H-indazole serves as an exemplary case.
This process starts with 5-nitro-1H-indazole and utilizes bromine in a suitable solvent like N,N-dimethylformamide (DMF).[6] The choice of DMF is critical; it acts as a solvent and likely facilitates the reaction by forming a reactive brominating species. The reaction conditions are kept mild to ensure selectivity and prevent unwanted side reactions. A patent for this process highlights its scalability and high yield, making it suitable for industrial production.[6]
Experimental Protocol: Synthesis of 3-Bromo-5-nitro-1H-indazole [6]
-
Step 1: Reaction Setup
-
Under a nitrogen atmosphere, charge a three-necked reaction flask with 5-nitro-1H-indazole (50g).
-
Add N,N-dimethylformamide (DMF) (500ml) and begin stirring.
-
-
Step 2: Bromination
-
Cool the reaction system to -5 °C.
-
Slowly add liquid bromine (55.8g) dropwise, maintaining the temperature at -5 °C.
-
After the addition is complete, hold the reaction mixture at 0 to -5 °C for 1 hour.
-
-
Step 3: Reaction Completion and Work-up
-
Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11 hours.
-
Upon completion, the mixture is typically worked up through quenching, extraction, and purification steps to isolate the final product. The patented process reports a total yield of 95%.[6]
-
Synthesis of C-Ring Substituted Nitro-Bromo Indazoles
Synthesizing isomers with substitutions on the benzene portion of the indazole often requires a multi-step approach, commonly involving the nitration of a bromoindazole precursor. The synthesis of 6-bromo-4-nitro-1H-indazole illustrates this pathway.
The process begins with the synthesis of 6-bromo-1H-indazole, which can be prepared from 4-bromo-2-fluorobenzaldehyde and hydrazine hydrate.[7] The subsequent step is a regioselective nitration of the 6-bromo-1H-indazole. The directing effects of the bromine atom and the pyrazole ring guide the incoming nitro group preferentially to the C4 position.
Experimental Protocol: Synthesis of 6-bromo-4-nitro-1H-indazole [7]
-
Step 1: Synthesis of 6-bromo-1H-indazole (Precursor)
-
To a round-bottom flask, add 4-bromo-2-fluorobenzaldehyde (23 mmol) and hydrazine hydrate (30 mL).
-
Stir the reaction mixture at 125 °C for 3 hours.
-
After cooling, concentrate the residue and quench with an ice-water mixture.
-
Extract the product with ethyl acetate, dry the combined organic layers, and purify by column chromatography to yield 6-bromo-1H-indazole.
-
-
Step 2: Nitration of 6-bromo-1H-indazole
-
This step involves the careful addition of a nitrating agent (typically a mixture of nitric acid and sulfuric acid) to a solution of 6-bromo-1H-indazole at a controlled low temperature to ensure regioselectivity for the C4 position.
-
Data Summary of Representative Syntheses
The following table summarizes key parameters for the synthesis of various nitro-bromo indazoles, providing a comparative overview of the methodologies.
| Target Compound | Starting Material(s) | Key Reagents | Typical Yield | Reference |
| 3-Bromo-5-nitro-1H-indazole | 5-Nitro-1H-indazole | Bromine, DMF | 95% | [6] |
| 3-Bromo-4-nitro-1H-indazole | 4-Nitro-1H-indazole | Bromine, Acetic Acid, Chloroform | 92% | [8] |
| 6-Bromo-4-nitro-1H-indazole | 6-Bromo-1H-indazole | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Not specified | [7][9] |
| 3-Bromo-6-nitro-1H-indazole | 6-Nitroindazole | N-Bromosuccinimide (NBS) | Not specified | [10] |
| 7-Bromo-5-nitro-1H-indazole | 2-Amino-4-nitro-6-bromotoluene | Sodium nitrite, Acid | Not specified | [11] |
Conclusion and Future Outlook
The history of nitro-bromo indazoles is a testament to the logical progression of synthetic organic chemistry. From Emil Fischer's foundational discovery of the parent ring, the field has evolved to allow for the precise and strategic placement of functional groups like nitro and bromo moieties. These substituents are not mere decorations; they are critical design elements that unlock diverse chemical reactivity and a broad spectrum of pharmacological activities, from anticancer to antimicrobial effects.[12][13] The synthetic routes—whether through late-stage functionalization or the cyclization of pre-built fragments—provide the necessary tools for researchers in drug discovery to explore the vast chemical space of indazole derivatives. As synthetic methodologies continue to advance, particularly in the areas of catalysis and flow chemistry, the accessibility and diversity of nitro-bromo indazoles will undoubtedly expand, solidifying their role as indispensable building blocks in the development of next-generation therapeutics.
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An In-depth Technical Guide to the Theoretical Properties of 4-Bromo-7-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the theoretical properties of 4-Bromo-7-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from closely related analogues and employs theoretical principles to predict its structural, spectroscopic, and electronic characteristics. This approach offers valuable insights for researchers working with substituted indazoles and serves as a predictive framework for experimental design.
Molecular Structure and Physicochemical Properties
This compound (CAS Number: 1190319-86-8) is a bicyclic aromatic compound consisting of a pyrazole ring fused to a benzene ring. The indazole core is substituted with a bromine atom at position 4 and a nitro group at position 7. The presence of these two functional groups is expected to significantly influence the molecule's electronic properties and reactivity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₄BrN₃O₂ | |
| Molecular Weight | 242.03 g/mol | |
| Appearance | Expected to be a yellow or orange solid | Based on related nitroaromatic compounds. |
| Melting Point | Not available | Likely to be relatively high due to the planar structure and potential for intermolecular interactions. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Typical for similar aromatic compounds. |
Synthesis and Reactivity
A potential synthetic pathway could start from 2-methyl-3,6-dinitroaniline. This starting material could undergo a Sandmeyer-type reaction to replace one of the nitro groups with a bromine atom, followed by reduction of the remaining ortho-nitro group to an amine. The resulting 2-amino-3-bromo-6-nitrotoluene could then be subjected to diazotization and intramolecular cyclization to yield the this compound. A similar multi-step synthesis has been reported for the isomeric 6-bromo-4-nitro-1H-indazole.[1]
The reactivity of the this compound ring is dictated by the electronic effects of its substituents. The nitro group at the 7-position is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution.[2] Conversely, it activates the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The bromine atom at position 4 also influences the reactivity, acting as a deactivating group for electrophilic substitution but also as a potential site for metal-catalyzed cross-coupling reactions.[3]
Experimental Protocol: Proposed Synthesis of this compound
Caution: This is a proposed protocol and should be optimized and performed with appropriate safety precautions by trained chemists.
-
Step 1: Synthesis of 2-Amino-3-bromo-6-nitrotoluene.
-
Starting from a suitable precursor like 2-methyl-3,6-dinitroaniline, perform a regioselective reduction of one nitro group, for instance, using sodium sulfide in aqueous ethanol.
-
Isolate and purify the resulting 2-amino-6-nitrotoluene derivative.
-
Subsequently, introduce the bromine atom at the 3-position via electrophilic bromination, for example, using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.
-
-
Step 2: Diazotization and Cyclization.
-
Dissolve the 2-amino-3-bromo-6-nitrotoluene in a mixture of glacial acetic acid and propionic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain this compound.
-
Spectroscopic Properties
Direct experimental spectra for this compound are not widely published. However, based on data from related compounds, such as N-(2-bromoethyl)-4-nitro-1H-indazole, and the known effects of substituents on the indazole scaffold, we can predict its key spectroscopic features.[4]
¹H and ¹³C NMR Spectroscopy
The electron-withdrawing nature of the nitro group and the anisotropic effects of the aromatic rings will significantly influence the chemical shifts of the protons and carbons in the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| 1 | N-H | > 13.0 | br s | |
| 3 | C-H | ~8.5 | s | |
| 5 | C-H | ~7.8 | d | J ≈ 8.0 |
| 6 | C-H | ~7.4 | d | J ≈ 8.0 |
| 3a | C | ~118 | ||
| 4 | C-Br | ~110 | ||
| 5 | C | ~128 | ||
| 6 | C | ~122 | ||
| 7 | C-NO₂ | ~140 | ||
| 7a | C | ~142 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and N-O bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretching |
| ~3300 | N-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| 1550-1500 and 1350-1300 | Asymmetric and symmetric NO₂ stretching |
| ~1100 | C-N stretching |
| ~700 | C-Br stretching |
Mass Spectrometry
The electron ionization mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the indazole ring.
Theoretical Properties
Electronic Properties
The electronic properties of this compound are largely governed by the interplay between the electron-donating character of the pyrazole ring and the strong electron-withdrawing nature of the nitro group, as well as the inductive effect of the bromine atom.[5] The nitro group significantly lowers the electron density of the benzene ring, making it more susceptible to nucleophilic attack.
DFT calculations on similar substituted indazoles have shown that the HOMO is typically localized on the indazole ring system, while the LUMO is often centered on the electron-withdrawing substituents and the adjacent atoms of the ring.[6] For this compound, the HOMO is expected to be distributed over the indazole core, while the LUMO will likely have significant contributions from the nitro group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and electronic excitation properties. The presence of the nitro group is expected to lower the LUMO energy, resulting in a smaller HOMO-LUMO gap compared to unsubstituted indazole, suggesting higher reactivity.
Diagram: Molecular Structure of this compound
A 2D representation of this compound.
Potential Applications in Drug Discovery
The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[7] Substituted indazoles are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
The 7-nitroindazole moiety, in particular, is a well-known inhibitor of nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes.[8] Therefore, this compound could be investigated as a potential NOS inhibitor. The bromine atom at the 4-position offers a handle for further chemical modifications, allowing for the synthesis of a library of derivatives to explore structure-activity relationships and optimize potency and selectivity for different NOS isoforms. Such compounds could be valuable tools for studying the role of nitric oxide in various diseases and may have therapeutic potential in conditions such as neurodegenerative disorders, inflammation, and pain.
Conclusion
This compound is a fascinating molecule with significant potential for further investigation, particularly in the field of medicinal chemistry. While direct experimental data is currently scarce, this guide provides a robust theoretical framework for understanding its properties. The proposed synthetic route, predicted spectroscopic data, and analysis of its electronic structure offer a solid foundation for researchers to begin experimental work on this promising compound. Further studies are warranted to validate these theoretical predictions and to fully explore the biological activities of this compound and its derivatives.
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Navigating the Synthesis and Handling of 4-Bromo-7-nitro-1H-indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Hazard Profile of a Niche Reagent
4-Bromo-7-nitro-1H-indazole is a heterocyclic building block of increasing interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a bromine atom and a nitro group on the indazole scaffold, offers versatile handles for further chemical modification. This makes it a valuable precursor for the synthesis of complex molecules, including potential kinase inhibitors and other therapeutic agents. However, the very features that make this compound synthetically attractive—the presence of a nitroaromatic system and a halogen—also impart a significant hazard profile that demands rigorous safety and handling protocols.
This guide provides a comprehensive overview of the safety considerations and handling precautions necessary for the safe use of this compound in a research and development setting. As a Senior Application Scientist, the following information is synthesized from established safety principles for nitroaromatic and halogenated compounds, as specific comprehensive safety data for this particular molecule is not extensively published. All procedures should be conducted with a thorough understanding of the potential risks and in strict adherence to institutional and regulatory safety standards.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1190319-86-8 | [1], [2] |
| Molecular Formula | C₇H₄BrN₃O₂ | [2] |
| Molecular Weight | 242.03 g/mol | [2] |
| Appearance | Likely a solid | Inferred from similar compounds |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | 2-8°C, sealed in dry, dark conditions | [2] |
Hazard Identification and Toxicological Profile
The primary hazards associated with this compound stem from its classification as a nitroaromatic and halogenated compound. While specific toxicological data for this compound is limited, the known effects of related substances provide a strong basis for a cautious approach.[3]
GHS Hazard Classification (Inferred from Analogues):
-
Acute Toxicity, Oral: May be harmful or toxic if swallowed.[4][5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]
Toxicological Insights from Related Compounds:
-
Nitroaromatic Compounds: This class of compounds is known for a range of toxic effects. Systemic exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. Symptoms can include headache, dizziness, cyanosis (bluish discoloration of the skin), and in severe cases, respiratory distress and cardiac arrhythmias. Many nitroaromatic compounds are also investigated for mutagenic and carcinogenic properties.
-
Nitroindazoles: Studies on various nitroindazoles, such as 7-nitroindazole, have explored their biological activities, including the inhibition of nitric oxide synthase (NOS).[6][7][8] While these studies focus on therapeutic potential, they underscore that these molecules are biologically active and can interact with physiological systems. Some nitroindazoles are suspected of causing genetic defects, cancer, and reproductive harm.[7]
-
Brominated Aromatic Compounds: Brominated organic compounds can be irritants and may have other toxic effects. Upon combustion, they can release toxic and corrosive hydrogen bromide gas.
Due to the lack of exhaustive toxicological studies on this compound, it is prudent to treat this compound with a high degree of caution, assuming it possesses the potential hazards characteristic of the nitroaromatic class.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for handling this compound.
Caption: Hierarchy of controls for handling this compound.
Mandatory Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Required Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves should be inspected before use and disposed of properly after handling the compound.[3]
-
Protective Clothing: A flame-resistant lab coat should be worn and buttoned.
-
Respiratory Protection: If there is a risk of inhaling dust (e.g., during a large spill outside of a fume hood), a NIOSH-approved respirator with appropriate cartridges should be used.[3]
Safe Handling and Experimental Protocols
Adherence to strict protocols is critical to minimize exposure and prevent accidents.
General Handling Precautions:
-
Avoid all contact with skin and eyes.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.[4]
Protocol for Weighing and Preparing Solutions:
-
Preparation: Designate a specific area within the chemical fume hood for weighing. Place a disposable weighing paper or boat on the analytical balance.
-
Aliquotting: Carefully transfer the required amount of this compound from the stock container to the weighing vessel using a clean spatula.
-
Closure: Immediately and securely close the stock container.
-
Dissolution: Transfer the weighed solid to a suitable reaction vessel. Add the solvent and stir to dissolve.
-
Cleaning: Carefully fold the weighing paper and dispose of it in the appropriate solid hazardous waste container. Decontaminate the spatula and any affected surfaces with a suitable solvent.
Reactivity and Storage
The nitro group makes this compound potentially thermally sensitive and reactive with certain classes of compounds.
Incompatible Materials:
-
Strong Oxidizing Agents: May lead to vigorous or explosive reactions.
-
Strong Bases: Can react with the acidic proton on the indazole ring and may promote decomposition.
-
Reducing Agents: The nitro group can be reduced, potentially in an exothermic reaction.
-
Heat and Ignition Sources: As a nitroaromatic compound, it should be considered potentially thermally unstable. Avoid exposure to high temperatures, sparks, and open flames.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep containers tightly closed and protected from light.
-
Store away from incompatible materials.
-
The recommended storage temperature is between 2-8°C.[2]
Emergency Procedures
Rapid and appropriate responses to spills and exposures are crucial.
Caption: Workflow for responding to a spill of this compound.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Response:
-
Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[3] Clean the spill area with a suitable solvent and absorbent material.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal
This compound is classified as a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound, including contaminated labware and cleaning materials, in a designated, labeled, and sealed container for halogenated organic waste.
-
Regulatory Compliance: Do not dispose of this chemical down the drain or in regular trash. All disposal must be in accordance with local, state, and federal regulations.[10][11][12][13] Consult your institution's EHS department for specific disposal procedures.
Conclusion
This compound is a valuable research chemical whose potential hazards necessitate a diligent and informed approach to safety. By understanding its inferred toxicological profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can safely harness the synthetic utility of this compound. The causality behind these precautions is rooted in the inherent risks of nitroaromatic and halogenated functional groups, demanding respect and careful management in the laboratory setting.
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potential biological targets of 4-Bromo-7-nitro-1H-indazole
An In-Depth Technical Guide to the Potential Biological Targets of 4-Bromo-7-nitro-1H-indazole: A Mechanistic and Methodological Exploration
Abstract
This compound is a halogenated derivative of the well-characterized neuronal nitric oxide synthase inhibitor, 7-nitroindazole. While direct biological data on this specific compound is sparse, its structural similarity to a class of potent enzyme inhibitors allows for robust hypothesis generation regarding its primary molecular targets. This guide posits that this compound is a potent modulator of nitric oxide synthase (NOS) isoforms, with its 4-bromo substitution likely altering the potency and selectivity profile compared to its parent compound. We will explore the mechanistic basis for this primary hypothesis, delineate comprehensive, step-by-step protocols for its experimental validation, and discuss plausible secondary targets based on the broad bioactivity of the indazole scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize the pharmacological profile of this and related molecules.
Part 1: The Indazole Scaffold and the Progenitor Molecule, 7-Nitroindazole
The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structure is a key component in numerous pharmacologically active compounds, demonstrating a vast range of biological activities including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][3][4]
A preeminent example of this scaffold's utility is 7-nitroindazole (7-NI), a compound extensively studied as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS-1).[5][6] Nitric oxide (NO) is a critical signaling molecule produced by three main NOS isoforms: neuronal (nNOS), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2). While NO is vital for neurotransmission and vasodilation, its overproduction by nNOS and iNOS is implicated in neurodegenerative diseases and inflammatory conditions.[7] 7-NI exerts its inhibitory effect by competing with the essential cofactor tetrahydrobiopterin (H₄B) at its binding site on the enzyme, thereby blocking the synthesis of NO from L-arginine.[8] The established activity of 7-NI provides a strong foundation for predicting the biological role of its derivatives.
Part 2: Primary Target Hypothesis: A Modulator of Nitric Oxide Synthase (NOS) Activity
Chemical Rationale and Mechanistic Insights
The primary hypothesis is that this compound functions as a direct inhibitor of the NOS enzyme family. This assertion is built upon the established pharmacology of its parent compound, 7-NI. The introduction of a bromine atom at the C4 position of the indazole ring is a critical modification. From a medicinal chemistry perspective, this halogenation introduces both steric bulk and significant electronic changes (an electron-withdrawing inductive effect and electron-donating resonance effect). These modifications can profoundly influence the molecule's binding affinity and orientation within the enzyme's active site.
Evidence from close structural analogs strongly supports this hypothesis:
-
3-Bromo-7-nitroindazole , an isomer of the topic compound, is known to be a more potent, albeit less specific, NOS inhibitor than 7-NI.[6][9]
-
Studies on other 7-substituted indazoles have shown that introducing a bromine atom at the C3 position can enhance NOS inhibitory potency by an order of magnitude.[8]
Collectively, this evidence suggests that the 4-bromo substitution on the 7-nitroindazole scaffold is highly likely to modulate its interaction with NOS enzymes. The key scientific question is not if it inhibits NOS, but rather to what degree and with what isoform selectivity (nNOS vs. eNOS vs. iNOS).
Predicted Signaling Pathway Interruption
The canonical pathway for NO synthesis involves the conversion of L-arginine to L-citrulline and NO, a reaction catalyzed by NOS with NADPH and H₄B as key cofactors. We predict that this compound directly binds to the H₄B site on NOS, preventing the catalytic cycle from proceeding.
Caption: Hypothesized mechanism of this compound on the NOS pathway.
Part 3: Experimental Validation of NOS Inhibition
To rigorously test the primary hypothesis, a systematic workflow is required to quantify the inhibitory activity of this compound against the three principal NOS isoforms.
Caption: Logical relationship of primary and potential secondary biological targets.
Validation Strategy for Secondary Targets: An efficient approach to exploring these possibilities is to use broad panel screening services. A kinase panel screen (e.g., Eurofins KinaseProfiler™) would rapidly assess activity against hundreds of kinases. For antibacterial potential, initial Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria would be a logical first step. Bromodomain interaction can be assessed using biophysical assays like Thermal Shift Assays (TSA) or biochemical assays like TR-FRET.
Part 5: Conclusion and Future Directions
Based on robust evidence from structurally related compounds, the primary and most probable biological target of this compound is the nitric oxide synthase family of enzymes. The addition of the 4-bromo moiety is predicted to significantly modulate the inhibitory potency and isoform selectivity compared to the parent compound, 7-nitroindazole.
The immediate and critical next step is the experimental execution of the validation protocols detailed in this guide. Determining the precise IC₅₀ values against nNOS, eNOS, and iNOS will provide the foundational data needed to define the compound's pharmacological character. Following this, cell-based assays measuring NO production in neuronal and endothelial cell lines would be essential to confirm target engagement in a more complex biological system. Should the compound prove to be a potent and selective inhibitor, further investigation into its pharmacokinetic properties and in vivo efficacy in relevant models of neurological or inflammatory disease would be warranted.
References
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- Moore, P. K., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 108(2), 296–297. [Link]
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A Technical Guide to the Synthesis and Physicochemical Characterization of 4-Bromo-7-nitro-1H-indazole, with a Focus on Melting Point Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and physicochemical characterization of 4-Bromo-7-nitro-1H-indazole (CAS No. 1190319-86-8), a heterocyclic compound of interest in medicinal chemistry and drug development. While the definitive melting point of this specific molecule is not widely reported in the literature, this document outlines a robust experimental workflow for its determination. The guide details a proposed synthetic route, purification protocols, and a suite of analytical techniques for structural confirmation and purity assessment, culminating in a precise melting point analysis. The methodologies are presented with a rationale grounded in established principles of organic chemistry and materials science, offering a practical framework for researchers working with novel substituted indazoles.
Introduction: The Significance of Substituted Indazoles
Indazole derivatives are a class of aromatic heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities.[1] The indazole scaffold is considered a "privileged" structure, meaning it can bind to a variety of biological targets, leading to therapeutic effects such as anti-inflammatory, analgesic, and anti-tumor properties. The specific substitutions on the indazole ring play a crucial role in modulating the compound's physicochemical properties, including its melting point, solubility, and ultimately, its pharmacokinetic and pharmacodynamic profile.
The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity and identity. For crystalline solids, a sharp melting point range is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.[2] In the context of drug development, the melting point influences formulation strategies, stability, and bioavailability.
This guide focuses on this compound, a molecule whose specific physicochemical properties, including its melting point, are not extensively documented. The presence of both a bromo and a nitro group is expected to significantly influence its electronic and steric characteristics, making it a compound of interest for further investigation.
Proposed Synthesis of this compound
Synthetic Pathway Rationale
The proposed pathway involves the diazotization of a substituted aniline followed by an intramolecular cyclization to form the indazole ring. This is a common and effective strategy for the synthesis of indazoles. The choice of starting material and reagents is critical to achieving the desired substitution pattern.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Oxidation of 2-Bromo-5-nitrotoluene to 2-Bromo-5-nitrobenzaldehyde
-
To a stirred solution of 2-Bromo-5-nitrotoluene in a suitable solvent (e.g., pyridine or a mixture of acetic acid and water), add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
-
Work up the reaction by quenching the excess oxidant and extracting the product into an organic solvent.
-
Purify the crude product by column chromatography to obtain pure 2-Bromo-5-nitrobenzaldehyde.
Step 2: Condensation with Hydrazine to form the Hydrazone
-
Dissolve 2-Bromo-5-nitrobenzaldehyde in a suitable solvent such as ethanol or methanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Stir the reaction mixture for a specified time until the formation of the hydrazone is complete (monitored by TLC).
-
The product, 2-Bromo-5-nitrobenzaldehyde hydrazone, may precipitate out of the solution and can be collected by filtration.
Step 3: Oxidative Cyclization to this compound
-
Suspend the 2-Bromo-5-nitrobenzaldehyde hydrazone in a suitable solvent like ethanol.
-
Add an oxidizing agent, such as iron(III) chloride (FeCl₃), to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours until the cyclization is complete (monitored by TLC).
-
After cooling, the reaction mixture is worked up by filtration and extraction.
-
The crude this compound is then purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the final product.
Physicochemical Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound before proceeding to the melting point determination.
Spectroscopic and Analytical Data
| Technique | Expected Observations | Purpose |
| ¹H NMR | Aromatic protons with characteristic chemical shifts and coupling constants. The N-H proton will likely appear as a broad singlet. | Confirms the proton framework of the molecule. |
| ¹³C NMR | Aromatic carbons with distinct chemical shifts. The carbon bearing the bromine and the carbon bearing the nitro group will be significantly shifted. | Confirms the carbon skeleton of the molecule. |
| FT-IR | Characteristic peaks for N-H stretching, C=C stretching in the aromatic ring, and strong absorptions for the N-O stretching of the nitro group. | Identifies the functional groups present. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₇H₄BrN₃O₂ (241.03 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observed. | Determines the molecular weight and elemental composition. |
| Elemental Analysis | The percentage composition of C, H, N, and Br should be within ±0.4% of the theoretical values. | Confirms the elemental formula. |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of the final compound. A purity level of >98% is desirable for an accurate melting point determination.
Melting Point Determination: A Self-Validating Protocol
The accurate determination of the melting point requires a calibrated apparatus and a standardized procedure.[2][5][6]
Apparatus and Materials
-
Melting point apparatus (e.g., digital Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample consists of large crystals)
-
Calibrated thermometer or digital temperature probe
Step-by-Step Protocol for Melting Point Determination
Caption: Standard workflow for accurate melting point determination.
Detailed Procedure:
-
Sample Preparation: Ensure the synthesized this compound is completely dry. If necessary, gently grind the crystals into a fine powder using a mortar and pestle. Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Calibration: Before the analysis, ensure the melting point apparatus is calibrated using certified standards with known melting points (e.g., benzoic acid, urea).
-
Initial Determination: Place the packed capillary tube in the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Place a fresh capillary tube with the sample in the apparatus. Set a slow heating rate of 1-2 °C/minute.
-
Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This is the melting point range.
-
Repeatability: Repeat the accurate determination at least two more times with fresh samples to ensure the results are reproducible.
Expected Results and Discussion
Based on the melting points of related compounds, a prediction for the melting point of this compound can be made.
| Compound | Melting Point (°C) | Reference |
| 4-Bromo-1H-indazole | 160-165 | [7] |
| 5-Nitro-1H-indazole | 208-212 |
The presence of the nitro group, which can participate in strong intermolecular interactions such as dipole-dipole interactions and hydrogen bonding, is expected to significantly increase the melting point compared to 4-Bromo-1H-indazole. Therefore, the melting point of this compound is anticipated to be in the range of 180-220 °C . A sharp melting range (e.g., within 1-2 °C) will be a strong indicator of the high purity of the synthesized compound.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis, characterization, and melting point determination of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare and characterize this and other novel substituted indazoles. The accurate determination of the melting point is a critical first step in the physicochemical profiling of new chemical entities, providing essential data for subsequent stages of drug discovery and development.
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- This compound. (n.d.). Alchem.Pharmtech.
- 3-Bromo-7-Nitroindazole. (n.d.). PubChem.
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-Bromo-7-nitro-1H-indazole
Abstract & Significance
4-Bromo-7-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole core is a recognized "privileged scaffold," appearing in numerous bioactive compounds and FDA-approved drugs. Specifically, 7-nitroindazole derivatives are known potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological conditions. The strategic placement of a bromine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the generation of diverse chemical libraries for screening.[1] This document provides a detailed, robust, and reproducible protocol for the synthesis of this compound via the diazotization and intramolecular cyclization of 3-bromo-2-methyl-6-nitroaniline.
Reaction Principle and Mechanism
The synthesis is achieved through a classic and reliable transformation in heterocyclic chemistry: the diazotization of a primary aromatic amine followed by an intramolecular cyclization.
Causality of the Mechanism:
-
Diazotization: The process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically glacial acetic acid or hydrochloric acid. The primary amine of the starting material, 3-bromo-2-methyl-6-nitroaniline, attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine intermediate. After protonation and loss of water, a resonance-stabilized aryldiazonium salt is formed.[2]
-
Intramolecular Cyclization: The key to forming the indazole ring is the presence of the ortho-methyl group. The diazonium group, being a potent electrophile, is attacked by the nucleophilic benzene ring, but the intramolecular cyclization is facilitated by the loss of a proton from the adjacent methyl group, which leads to the formation of the stable five-membered pyrazole ring fused to the benzene core. This reaction is a variation of the Jacobsen indazole synthesis.
The overall reaction scheme is presented below:
Caption: Reaction scheme for the synthesis of this compound.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |
| 3-Bromo-2-methyl-6-nitroaniline | C₇H₇BrN₂O₂ | 231.05 | Major Supplier | ≥97% |
| Sodium Nitrite | NaNO₂ | 69.00 | Major Supplier | ≥99% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Major Supplier | ACS Grade |
| Deionized Water | H₂O | 18.02 | In-house | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Major Supplier | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | Major Supplier | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Major Supplier | Granular |
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stir bar
-
Overhead mechanical stirrer (optional, for larger scale)
-
Dropping funnel (100 mL)
-
Thermometer and adapter
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Protocol
This protocol is based on established procedures for indazole synthesis from substituted o-toluidines.[3][4]
Step 1: Reaction Setup and Dissolution 1.1. Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. 1.2. In the flask, dissolve 3-bromo-2-methyl-6-nitroaniline (10.0 g, 43.26 mmol, 1.0 equiv.) in 100 mL of glacial acetic acid. Stir until a homogeneous solution is formed. 1.3. Cool the reaction flask in an ice-water bath to an internal temperature of 0-5 °C.
Causality Check: Glacial acetic acid serves as both the solvent and the acidic catalyst required to generate nitrous acid from sodium nitrite. The low temperature is critical as aryldiazonium salts are unstable and can decompose at higher temperatures, leading to side products and reduced yield.
Step 2: Diazotization 2.1. In a separate beaker, prepare a solution of sodium nitrite (3.28 g, 47.59 mmol, 1.1 equiv.) in 20 mL of deionized water. 2.2. Transfer the sodium nitrite solution to the dropping funnel. 2.3. Add the sodium nitrite solution dropwise to the stirred, cooled solution of the aniline over a period of 30-45 minutes. Meticulously maintain the internal reaction temperature below 5 °C throughout the addition. 2.4. After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
Causality Check: A slight molar excess of sodium nitrite ensures the complete conversion of the primary amine. Slow, dropwise addition is crucial to control the exothermic reaction and prevent a dangerous temperature spike.
Step 3: Cyclization and Product Formation 3.1. Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. 3.2. Continue to stir the mixture vigorously at room temperature for 12-16 hours (overnight). Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material spot is consumed.
Step 4: Isolation and Purification 4.1. Upon completion, slowly pour the dark reaction mixture into 500 mL of ice-cold water with stirring. A precipitate should form. 4.2. Stir the aqueous suspension for 30 minutes to ensure complete precipitation. 4.3. Collect the solid product by vacuum filtration using a Büchner funnel. 4.4. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove residual acetic acid and inorganic salts. 4.5. Dry the crude product under vacuum at 40-50 °C to a constant weight. 4.6. For further purification, the crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or toluene) or purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Data Summary & Expected Results
Reaction Parameters
| Component | Role | MW ( g/mol ) | Molar Eq. | Amount Used |
| 3-Bromo-2-methyl-6-nitroaniline | Starting Material | 231.05 | 1.0 | 10.0 g |
| Sodium Nitrite | Diazotizing Agent | 69.00 | 1.1 | 3.28 g |
| Glacial Acetic Acid | Solvent / Catalyst | 60.05 | - | 100 mL |
| Deionized Water | Solvent | 18.02 | - | 20 mL (+ workup) |
Product Characterization
| Property | Expected Value |
| Product Name | This compound |
| Molecular Formula | C₇H₄BrN₃O₂ |
| Molecular Weight | 242.03 g/mol |
| Appearance | Yellow to orange solid |
| Expected Yield | 70-85% (crude) |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆, 400 MHz) | Expect signals in the aromatic region (δ 7.0-8.5 ppm) and a broad singlet for the N-H proton (>13 ppm). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expect signals corresponding to the aromatic carbons. |
| Mass Spec (ESI-MS) | m/z 241.9 [M-H]⁻, 243.9 [M-H]⁻ (isotopic pattern for Br) |
Workflow Visualization
Caption: Step-by-step workflow for the synthesis of this compound.
Safety and Waste Disposal
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and nitrile gloves must be worn at all times.
-
Chemical Hazards:
-
3-Bromo-2-methyl-6-nitroaniline: Toxic and an irritant. Handle with care.
-
Sodium Nitrite: Strong oxidizer. Toxic if ingested. Avoid contact with combustible materials.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.
-
-
Procedure: All steps must be performed in a well-ventilated chemical fume hood. An ice bath should be readily available to control any unexpected exotherms during the nitrite addition.
-
Waste Disposal: The aqueous filtrate should be neutralized before disposal. All organic waste, including solvents from purification, must be collected in a designated halogenated organic waste container for proper disposal according to institutional guidelines.
References
- Smolecule. (2023). Buy 7-bromo-5-nitro-1H-indazole. Smolecule. (URL not available for direct linking)
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Porter, H. D., & Peterson, W. D. (1940). 5-NITROINDAZOLE. Organic Syntheses, 20, 73.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1649, 3-Bromo-7-nitroindazole.
- Wikipedia. (n.d.). 7-Nitroindazole.
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- ChemRxiv. (2023). Nitroreductase-triggered indazole formation.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.
- Jayachandran, B., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062.
Sources
The Researcher's Guide to 4-Bromo-7-nitro-1H-indazole: A Focused Approach to Neuronal Nitric Oxide Synthase Inhibition
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Bromo-7-nitro-1H-indazole as a potential inhibitor of neuronal nitric oxide synthase (nNOS). In the landscape of neuroscience and pharmacology, the selective inhibition of nNOS is a critical area of investigation for therapeutic interventions in a range of neurological disorders. This guide will delve into the rationale behind targeting nNOS, the presumed mechanism of action of indazole-based inhibitors, and detailed protocols for the characterization and application of this compound in both in vitro and in vivo settings.
The Critical Role of Neuronal Nitric Oxide Synthase in Neurological Function and Disease
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological processes, including neurotransmission, synaptic plasticity, and cerebral blood flow regulation. In the central nervous system, NO is primarily synthesized by neuronal nitric oxide synthase (nNOS). While essential for normal neuronal function, the overproduction of NO by nNOS is implicated in the pathophysiology of numerous neurodegenerative diseases, stroke, and traumatic brain injury. The excessive NO production leads to nitrosative stress, contributing to neuronal damage and cell death. Consequently, the development of potent and selective nNOS inhibitors is a promising therapeutic strategy to mitigate this neurotoxicity.
The nitric oxide synthase family comprises three main isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). While nNOS and eNOS are constitutively expressed and calcium/calmodulin-dependent, iNOS is calcium-independent and expressed in response to inflammatory stimuli. The high degree of homology in the active sites of these isoforms presents a significant challenge in designing selective inhibitors. Non-selective inhibition, particularly of eNOS, can lead to undesirable cardiovascular side effects, such as hypertension, due to the crucial role of eNOS-derived NO in maintaining vascular tone. Therefore, isoform selectivity is a paramount consideration in the development of nNOS-targeted therapeutics.
This compound: A Putative nNOS Inhibitor
Presumed Mechanism of Action
The inhibitory action of nitroindazole derivatives on nNOS is believed to be competitive with respect to the substrate, L-arginine. These inhibitors are thought to bind to the heme active site of the enzyme, thereby blocking the conversion of L-arginine to L-citrulline and nitric oxide. The selectivity of these compounds for nNOS over eNOS and iNOS is attributed to subtle differences in the active site architecture among the isoforms.
Caption: Workflow for the in vitro nNOS inhibition assay.
In Vivo Evaluation of Neuroprotective Effects
This protocol outlines a general procedure for assessing the neuroprotective effects of this compound in a rodent model of neurodegeneration or ischemic brain injury.
Materials:
-
This compound
-
Vehicle (e.g., saline with a solubilizing agent like DMSO or cyclodextrin)
-
Rodent model of neurological disease (e.g., MPTP-induced Parkinson's disease model, or middle cerebral artery occlusion model of stroke)
-
Anesthetic
-
Surgical equipment (if applicable)
-
Behavioral testing apparatus (e.g., rotarod, Morris water maze)
-
Histological reagents (e.g., TTC staining for infarct volume, immunohistochemical antibodies for neuronal markers)
Procedure:
-
Animal Model and Treatment:
-
Induce the neurological injury or disease in the animals according to the established protocol.
-
Administer this compound or vehicle to the animals at a predetermined dose and time course (e.g., intraperitoneal injection). The dosing regimen for 3-Br-7NI in rats has been reported at 20mg/kg/day. [5]2. Behavioral Assessment:
-
Conduct behavioral tests to assess motor function, learning, and memory at various time points post-injury and treatment.
-
-
Histological Analysis:
-
At the end of the experiment, euthanize the animals and collect brain tissue.
-
Perform histological analysis to quantify the extent of neuronal damage, infarct volume, or other relevant pathological markers.
-
-
Data Analysis:
-
Statistically compare the behavioral and histological outcomes between the inhibitor-treated and vehicle-treated groups to determine the neuroprotective efficacy of this compound.
-
Concluding Remarks and Future Directions
This compound represents a promising candidate for the selective inhibition of neuronal nitric oxide synthase. Its structural similarity to potent and well-characterized nNOS inhibitors provides a strong rationale for its investigation. The protocols and conceptual framework provided in this guide are intended to empower researchers to rigorously evaluate its potential as a research tool and a therapeutic lead. The critical next step is the empirical determination of its inhibitory constants and selectivity profile. Further studies should also focus on its pharmacokinetic properties and in vivo efficacy in various models of neurological disorders. Through a systematic and evidence-based approach, the scientific community can unlock the full potential of novel nNOS inhibitors like this compound in the quest for effective treatments for neurodegenerative diseases.
References
- 7-Nitroindazole. Wikipedia. [Link]
- The effect of a selective neuronal nitric oxide synthase inhibitor 3-bromo 7-nitroindazole on spatial learning and memory in r
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]
- Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles. PMC - PubMed Central. [Link]
- Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS)
- Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism.
- 7-Nitroindazole. PubChem. [Link]
- Time course of inhibition of brain nitric oxide synthase by 7-nitro indazole. PubMed. [Link]
- 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the r
- Molecular mechanisms of inhibition of porcine brain nitric oxide synthase by the antinociceptive drug 7-nitro-indazole. PubMed. [Link]
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. [Link]
- Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. PubMed. [Link]
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Application Note: 4-Bromo-7-nitro-1H-indazole as a Modulator of Glycogen Synthase Kinase-3β in Neurodegenerative Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's represent a significant and growing healthcare challenge. A common pathological thread in many of these disorders is the dysregulation of key signaling pathways, leading to protein aggregation, neuroinflammation, and neuronal cell death.[1][2][3] Glycogen Synthase Kinase-3β (GSK-3β) has emerged as a critical therapeutic target in this context.[4][5] Overactivity of GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and it also plays a role in amyloid-β production and neuroinflammatory processes.[4] The development of potent and selective GSK-3β inhibitors is therefore a promising strategy for disease-modifying therapies.[6][7]
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including kinase inhibition.[8][9][10] This application note describes the utility of 4-Bromo-7-nitro-1H-indazole, a novel indazole derivative, as a potential tool for investigating the role of GSK-3β in neurodegenerative disease models. We provide detailed protocols for characterizing its inhibitory activity and assessing its neuroprotective effects in cell-based assays.
Mechanism of Action: Targeting the GSK-3β Signaling Pathway
Based on the established activity of similar indazole-based compounds, we hypothesize that this compound acts as an ATP-competitive inhibitor of GSK-3β.[6] By binding to the ATP-binding pocket of the kinase, it is expected to prevent the phosphorylation of downstream substrates, including tau protein. The inhibition of GSK-3β can theoretically mitigate the cascade of events leading to the formation of neurofibrillary tangles (NFTs) and reduce the production of neurotoxic amyloid-β peptides.[4] This proposed mechanism provides a clear rationale for its investigation in Alzheimer's disease research.[11]
Caption: Proposed mechanism of this compound in the GSK-3β signaling pathway.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound as a GSK-3β inhibitor for neurodegenerative disease research.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol determines the direct inhibitory effect of the compound on recombinant GSK-3β activity. Luminescence-based assays that quantify ATP consumption are widely used for this purpose.[12][13]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of serially diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of GSK-3β enzyme diluted in kinase assay buffer.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
| Compound | Target Kinase | Hypothetical IC50 (nM) |
| This compound | GSK-3β | 50 - 200 |
| Staurosporine (Control) | Pan-kinase | ~10 |
| CHIR-99021 (Control) | GSK-3β | <10 |
Protocol 2: Cell-Based Neuroprotection Assay
This protocol assesses the ability of this compound to protect neuronal cells from a relevant stressor, such as oxidative stress or excitotoxicity, which are common pathological features in neurodegenerative diseases.[14][15][16]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons.[14]
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
This compound
-
Neurotoxic stimulus (e.g., hydrogen peroxide (H₂O₂), glutamate, or okadaic acid[4])
-
Cell viability reagent (e.g., Calcein-AM, MTT, or PrestoBlue™[4][14])
-
96-well clear-bottom black plates (for fluorescence) or standard clear plates (for absorbance)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle-only control.
-
Induction of Neurotoxicity: Add the neurotoxic stimulus (e.g., 100 µM H₂O₂) to all wells except the untreated control group.
-
Incubation: Incubate the cells for a further 24 hours.
-
Viability Assessment:
-
Remove the treatment medium.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 30 minutes for Calcein-AM).
-
-
Data Analysis:
-
Measure the fluorescence or absorbance using a plate reader.
-
Normalize the data to the untreated control (100% viability) and the toxin-only control (0% protection).
-
Plot cell viability (%) against the compound concentration to determine the neuroprotective effect.
-
Caption: A logical workflow for evaluating this compound.
Protocol 3: In-Cell Western Blot for Tau Phosphorylation
This protocol directly measures the effect of the compound on GSK-3β activity within a cellular context by quantifying the phosphorylation of its substrate, tau.
Materials:
-
SH-SY5Y cells or similar neuronal cell line
-
6-well plates
-
This compound
-
Okadaic Acid (to induce tau hyperphosphorylation)[4]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Tau (e.g., AT8), anti-total-Tau, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed SH-SY5Y cells in 6-well plates. Once confluent, treat with this compound for 1 hour, followed by co-treatment with a GSK-3β activator or phosphatase inhibitor like okadaic acid for 4-6 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-phospho-Tau and anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal with an imaging system.
-
Perform densitometry analysis to quantify the ratio of phosphorylated Tau to total Tau, normalized to the β-actin loading control.
-
This compound represents a promising chemical scaffold for the development of research tools to probe the function of GSK-3β in neurodegenerative diseases. The protocols outlined in this application note provide a robust methodology for characterizing its inhibitory potency, confirming its mechanism of action in a cellular context, and evaluating its potential as a neuroprotective agent. These studies can serve as a foundation for further preclinical evaluation in various in vivo models of neurodegeneration.[1][3][17]
References
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- Animal Models of Neurodegenerative Diseases. National Institutes of Health (NIH).
- Neurodegenerative Disease Models. InVivo Biosystems.
- Modeling neurodegenerative diseases in vivo review. PubMed.
- Cell-based Assays. MD Biosciences.
- Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers.
- Cell death assays for neurodegenerative disease drug discovery. National Institutes of Health (NIH).
- Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments.
- Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo.
- Murine Models of Neurodegenerative Diseases. Maze Engineers - ConductScience.
- Can anyone suggest a protocol for a kinase assay?. ResearchGate.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- In vitro JAK kinase activity and inhibition assays. PubMed - NIH.
- In vitro kinase assay. Protocols.io.
- Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. PubMed.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
- Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. PubMed Central.
- 7-Nitroindazole. Wikipedia.
- A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. National Institutes of Health (NIH).
- Indazole – Knowledge and References. Taylor & Francis.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).
- (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. PubMed Central.
- GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier?. MDPI.
- Neuronal nitric oxide synthase inhibitor, 7-nitroindazole, delays motor dysfunction and spinal motoneuron degeneration in the wobbler mouse. PubMed.
- Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents. PubMed.
- Discovery of novel 2,3-dihydro-1H-inden-1-ones as dual PDE4/AChE inhibitors with more potency against neuroinflammation for the treatment of Alzheimer's disease. PubMed.
- Highly efficient, catalyst-free, one-pot sequential four-component synthesis of novel spiroindolinone-pyrazole scaffolds as anti-Alzheimer agents: in silico study and biological screening. PubMed Central.
- Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options. PubMed Central.
- 3-bromo-7-nitroindazole, a neuronal nitric oxide synthase inhibitor, impairs maternal aggression and citrulline immunoreactivity in prairie voles. PubMed.
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- 17. Modeling neurodegenerative diseases in vivo review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Bromo-7-nitro-1H-indazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold and the Unique Role of 4-Bromo-7-nitro-1H-indazole
The indazole nucleus is a prominent privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic aromatic structure, a bioisostere of indole, allows it to engage in various interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[3] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its significance in modern drug discovery.[4]
Within the diverse family of substituted indazoles, this compound emerges as a particularly valuable building block. This is due to the orthogonal reactivity of its two key functional groups: the C4-bromo substituent and the C7-nitro group. The bromine atom at the C4 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[5][6] Simultaneously, the nitro group at the C7 position can be readily reduced to an amino group, which can then be further functionalized, providing a secondary point for diversification or for establishing crucial interactions with the target protein. This dual functionality allows for the systematic exploration of chemical space and the fine-tuning of a molecule's pharmacological properties.
This application note provides a comprehensive guide to the use of this compound as a strategic building block in medicinal chemistry. We will delve into its physicochemical properties, explore its reactivity through detailed, field-proven protocols for key synthetic transformations, and present a case study illustrating its application in the synthesis of targeted inhibitors.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1190319-86-8 | [3] |
| Molecular Formula | C₇H₄BrN₃O₂ | |
| Molecular Weight | 242.03 g/mol | |
| Appearance | Solid | |
| Melting Point | 160-165 °C | |
| Storage | 2-8°C |
The structural arrangement of the bromo and nitro groups on the indazole core dictates its reactivity and potential applications.
Caption: Core structure and key reaction sites of this compound.
Synthetic Transformations: Protocols and Mechanistic Rationale
The strategic value of this compound lies in its capacity to undergo a variety of chemical transformations in a controlled manner. Below are detailed protocols for key reactions, grounded in established chemical principles.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and it is particularly well-suited for the functionalization of aryl halides like this compound.[7][8] This reaction allows for the introduction of diverse aryl and heteroaryl moieties, which are often crucial for achieving high-affinity binding to biological targets.
Rationale: The choice of a palladium catalyst and a suitable phosphine ligand is critical for an efficient Suzuki-Miyaura coupling. The ligand stabilizes the palladium(0) active species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation.[8]
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (2.0 equiv) or cesium carbonate (2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 equiv).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-7-nitro-1H-indazole.
Protocol 2: Buchwald-Hartwig Amination at the C4-Position
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[7] This reaction is invaluable for introducing primary or secondary amines at the C4-position of the indazole core, providing a handle for further derivatization or for direct interaction with the target protein.
Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on a palladium catalyst and a phosphine ligand to facilitate the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and generate the active nucleophile.[8]
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv), and a suitable phosphine ligand (e.g., XPhos, 0.04-0.10 equiv).
-
Base and Solvent Addition: Add a strong base, such as sodium tert-butoxide (1.5-2.0 equiv), and a dry, degassed solvent like toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 4-amino-7-nitro-1H-indazole derivative.
Protocol 3: Reduction of the C7-Nitro Group
The reduction of the 7-nitro group to a 7-amino group opens up a new avenue for molecular diversification. This transformation is typically achieved using standard reducing agents.
Rationale: The choice of reducing agent depends on the presence of other functional groups in the molecule. Catalytic hydrogenation is a clean and efficient method, but other reducible groups may be affected. Metal-mediated reductions, such as with tin(II) chloride or iron powder, are often more chemoselective.[2]
Step-by-Step Protocol (using SnCl₂):
-
Reaction Setup: Dissolve the 4-substituted-7-nitro-1H-indazole (1.0 equiv) in a solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 equiv) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) for 1-4 hours until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. The product can be extracted with ethyl acetate.
-
Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography to obtain the 4-substituted-7-amino-1H-indazole.
Case Study: Application in the Synthesis of Kinase Inhibitors
The indazole scaffold is a key feature in a multitude of kinase inhibitors.[2] The dual functionality of this compound makes it an ideal starting point for the synthesis of libraries of potential kinase inhibitors.
Hypothetical Synthetic Pathway:
Caption: A plausible synthetic route to potential kinase inhibitors utilizing this compound.
This hypothetical pathway demonstrates how the C4-bromo and C7-nitro groups can be sequentially functionalized to generate a diverse range of compounds for screening as kinase inhibitors. The aryl group introduced via the Suzuki reaction can be designed to occupy a hydrophobic pocket in the kinase active site, while the amino group at the 7-position can be acylated to form hydrogen bonds with the hinge region of the kinase.
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block for medicinal chemists. Its strategically placed and orthogonally reactive functional groups provide a robust platform for the synthesis of complex molecules with diverse biological activities. The protocols outlined in this application note offer reliable methods for the functionalization of this scaffold, enabling the rapid generation of compound libraries for drug discovery programs targeting a wide range of diseases. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will be paramount in accelerating the discovery of the next generation of medicines.
References
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- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (URL: [Link])
- Buchwald-Hartwig Amin
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (URL: [Link])
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])
- Buchwald–Hartwig amin
- Suzuki reaction. (URL: [Link])
- Suzuki Coupling. (URL: [Link])
- Buchwald-Hartwig Cross Coupling Reaction. (URL: [Link])
- Synthesis and antibacterial activity of novel 4-bromo-1H-indazole deriv
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. (URL: )
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi
- Buchwald-Hartwig Cross Coupling Reaction. (URL: [Link])
- Indazole synthesis. (URL: [Link])
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
- Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Reduction of 4-nitrophenol catalyzed by nitroreductase. (URL: [Link])
- One-step catalytic reduction of 4-nitrophenol through the direct injection of metal salts into oxygen-depleted reactants. (URL: [Link])
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- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Experimental Use of 4-Bromo-7-nitro-1H-indazole in Cancer Research
Disclaimer: The following document provides a detailed guide for the potential experimental application of 4-Bromo-7-nitro-1H-indazole in cancer research. Due to limited published studies specifically on this compound's anti-cancer properties, this guide is a synthesized framework based on the well-documented activities of structurally related indazole derivatives. The protocols and hypothesized mechanisms of action are intended to serve as a starting point for researchers to explore its potential as a novel therapeutic agent.
Introduction: The Indazole Scaffold as a Privileged Structure in Oncology
The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and notably, potent anti-tumor effects.[1][3] Several FDA-approved small molecule anti-cancer drugs and clinical trial candidates feature the indazole core, highlighting its significance in oncology.[3] These compounds often function by inhibiting key cellular signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[4]
This compound is a specific derivative that combines two key features of known bioactive indazoles: a bromine atom, which can facilitate specific interactions with target proteins, and a nitro group. Nitroindazole compounds are well-documented as inhibitors of nitric oxide synthases (NOS), enzymes that play a complex and often pro-tumoral role in the tumor microenvironment.[5][6] This unique combination of functional groups suggests that this compound could possess novel anti-cancer activities worthy of investigation.
Hypothesized Mechanism of Action and Potential Cellular Targets
Based on its structural features and the known activities of related compounds, we can hypothesize several potential mechanisms of action for this compound in cancer cells.
-
Nitric Oxide Synthase (NOS) Inhibition: The 7-nitro substitution is a strong indicator of potential NOS inhibitory activity.[5] Specifically, it may target neuronal NOS (nNOS or NOS1) and endothelial NOS (eNOS or NOS3).[7] In the context of cancer, aberrant NO signaling can promote angiogenesis, metastasis, and resistance to therapy. By inhibiting NOS, this compound could potentially disrupt these pro-tumoral pathways.
-
Kinase Inhibition: The indazole scaffold is a common feature in a multitude of kinase inhibitors targeting pathways crucial for cancer cell growth and survival, such as VEGFR, PDGFR, and EGFR.[1][4] The bromo-substitution at the 4-position could play a role in the specific binding to the ATP-binding pocket of various kinases.
-
Bromodomain and Extra-Terminal Domain (BET) Inhibition: Some indazole derivatives have been identified as potent inhibitors of BRD4, a member of the BET family of proteins.[8] BRD4 is a key regulator of oncogenes like c-Myc, and its inhibition is a promising therapeutic strategy in various cancers.
The following sections outline a comprehensive experimental workflow to systematically investigate these hypotheses.
Experimental Workflow for the Characterization of this compound
This workflow provides a logical progression from initial screening to in-depth mechanistic studies and in vivo validation.
Caption: A comprehensive workflow for the preclinical evaluation of this compound.
Detailed Protocols
Protocol 1: Cell Viability and IC50 Determination
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
This compound (powder)
-
DMSO (cell culture grade)
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), U87-MG (glioblastoma), HCT116 (colon))
-
Appropriate cell culture media (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and resuspend cells in fresh media to the desired seeding density (typically 2,000-10,000 cells/well, optimize for each cell line).[9] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare a serial dilution of the 10 mM stock solution in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only). b. After 24 hours of incubation, carefully remove the media from the wells and add 100 µL of the media containing the different compound concentrations. c. Incubate for an additional 48-72 hours.[10]
-
Cell Viability Measurement (CellTiter-Glo®): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a plate-reading luminometer.
-
Data Analysis: a. Normalize the data to the vehicle control (100% viability). b. Plot the normalized viability against the log of the compound concentration. c. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
| Cell Line | Tissue of Origin | Illustrative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 12.8 |
| U87-MG | Glioblastoma | 2.5 |
| HCT116 | Colorectal Carcinoma | 8.1 |
| Caption: Example IC50 values for this compound against various cancer cell lines. (Note: This data is illustrative and not based on actual experimental results). |
Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
Objective: To determine if this compound can inhibit the activity of purified NOS isoforms.
Materials:
-
Purified recombinant human nNOS, eNOS, and iNOS enzymes
-
NOS activity assay kit (e.g., Griess Reagent System)
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) (cofactor)
-
This compound
-
7-Nitroindazole (positive control)[5]
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, NADPH, BH4, and the respective NOS enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound (or the positive control) to the wells. Include a no-inhibitor control.
-
Initiate Reaction: Start the reaction by adding L-Arginine to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Nitrite Detection: a. Stop the reaction. b. Add the components of the Griess Reagent System to each well according to the manufacturer's instructions. This will convert the nitrite produced by NOS activity into a colored azo compound. c. Incubate at room temperature for 15-20 minutes.
-
Measurement and Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of inhibition for each concentration and determine the IC50 value for each NOS isoform.
Protocol 3: Western Blotting for Apoptosis and Signaling Pathway Modulation
Objective: To investigate the effect of this compound on key proteins involved in apoptosis and cell signaling.
Materials:
-
Cancer cells treated with this compound at IC50 concentration for 24-48 hours.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Cleaved PARP, anti-Cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse the treated and untreated control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin). Compare the protein expression levels between treated and untreated samples.
Caption: Hypothesized signaling pathways modulated by this compound.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls.
-
Positive Controls: Using known inhibitors (e.g., 7-Nitroindazole for NOS assays) ensures that the assay is performing correctly.
-
Vehicle Controls: All experiments must include a vehicle (DMSO) control to account for any effects of the solvent on the cells.
-
Loading Controls: In Western blotting, housekeeping proteins (e.g., Actin, Tubulin) are used to ensure equal protein loading between lanes, validating the observed changes in target protein expression.
-
Orthogonal Assays: Confirming results with multiple, independent assays increases confidence in the findings. For example, if apoptosis is suspected based on Annexin V staining, it should be confirmed by observing cleavage of Caspase-3 and PARP via Western blot.
By adhering to these principles, researchers can generate robust and reliable data on the biological activities of this compound.
References
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- Cancer Immunotherapy Trials Network. 4-Bromo-1H-indazole.
- Shafi, S., et al. (N/A). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Various Authors. (2014). How to treat cell culture (with the compound) for a long term? ResearchGate.
- MedChemExpress. 4-Bromo-1H-indazole.
- Chem-Impex. 4-Bromo (1H)indazole.
- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health.
- BLD Pharm. This compound.
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- Kim, J., et al. (N/A). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. PubMed.
- Sigma-Aldrich. 4-Bromo-1H-indazole.
- Santa Cruz Biotechnology. 3-Bromo-7-nitroindazole.
- Sony Biotechnology. Protocols.
- Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.
- Protocols.io. (N/A). Automation, live-cell imaging, and endpoint cell viability for 96-well plate drug screens.
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- Sigma-Aldrich. 4-Bromo-7-methyl-1H-indazole.
- BLD Pharm. 4-Bromo-1H-indazole.
- BenchChem. (2025). A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo.
- BenchChem. 4-Bromo-6-nitro-1H-indazole.
- Medrano, C. R., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. PubMed Central.
- Claramunt, R. M., et al. (N/A). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 4-Bromo-7-nitro-1H-indazole in Drug Discovery
Introduction: The Strategic Value of the 4-Bromo-7-nitro-1H-indazole Scaffold
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile three-dimensional framework for interacting with various biological targets, particularly protein kinases.[4][5] The 1H-indazole tautomer is generally the more thermodynamically stable and predominant form.[1]
Within this important class of heterocycles, this compound emerges as a particularly strategic starting material for drug discovery campaigns. Its utility is derived from three key features:
-
The Indazole Core : Provides a robust and proven pharmacophore for engaging with targets like kinase hinge regions.
-
The C4-Bromo Substituent : Serves as an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore the chemical space and optimize structure-activity relationships (SAR).
-
The C7-Nitro Group : Acts as a powerful electron-withdrawing group that influences the molecule's electronic properties and reactivity. It also serves as a synthetic precursor to the C7-amino group, which opens up a new vector for derivatization.
This guide provides a detailed exploration of key derivatization strategies for the this compound scaffold, complete with field-proven protocols and the scientific rationale behind experimental choices.
Caption: Key derivatization points on the this compound scaffold.
Part 1: Palladium-Catalyzed Cross-Coupling at the C4-Position
The bromine atom at the C4 position is the primary site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for their reliability, functional group tolerance, and the vast array of commercially available building blocks.
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Application Notes & Protocols: A Guide to Screening 4-Bromo-7-nitro-1H-indazole as a Potential Kinase Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing 4-bromo-7-nitro-1H-indazole in kinase inhibitor screening assays. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors approved for therapeutic use.[1][2][3] This document will use this compound as a model compound to detail a robust workflow for identifying and characterizing novel kinase inhibitors, from initial high-throughput biochemical screens to validation in cell-based models.
The Scientific Rationale: Why Screen an Indazole Derivative?
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][4] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. The indazole core is a key pharmacophore in several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, which primarily target receptor tyrosine kinases.[1][3] These compounds often function as ATP-competitive inhibitors, occupying the adenosine triphosphate (ATP) binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[5][6]
The functionalization of the indazole ring, as seen in this compound, allows for diverse chemical interactions within the ATP binding site and can be exploited to achieve both potency and selectivity. The bromo- and nitro- groups can serve as handles for further chemical modification in hit-to-lead optimization campaigns. Therefore, screening compounds like this compound is a rational starting point for discovering novel therapeutic agents.
Understanding Potential Mechanisms of Inhibition
Kinase inhibitors are broadly classified based on their binding mode relative to ATP.[7]
-
ATP-Competitive Inhibitors: These compounds bind to the ATP-binding pocket of the kinase in its active or inactive conformation.[8][9] Due to the conserved nature of the ATP-binding site across the kinome, achieving selectivity can be challenging.[10][11]
-
Non-ATP-Competitive (Allosteric) Inhibitors: These inhibitors bind to sites distinct from the ATP pocket, often inducing a conformational change that inactivates the enzyme.[7][12][13] This class of inhibitors can offer higher selectivity.
The initial screening assays detailed below are designed to identify inhibitors regardless of their mechanism, while follow-up studies can elucidate the specific mode of action.
Experimental Workflow: From Biochemical Hit to Cellular Validation
A typical workflow for screening a novel compound like this compound involves a multi-stage process. The initial goal is to identify if the compound has any activity against a kinase of interest in a purified system. Positive "hits" are then confirmed and characterized for their potency before moving into more physiologically relevant cell-based assays.
Caption: Kinase Inhibitor Screening Workflow.
Protocol 1: Primary High-Throughput Biochemical Screening
For the initial screen, a robust, sensitive, and high-throughput compatible assay is required. Luminescence-based assays that measure ATP depletion, such as the Kinase-Glo® platform, are an industry standard.[14][15][16] The principle is straightforward: the amount of luminescence generated is directly proportional to the amount of ATP remaining after the kinase reaction. Thus, an active inhibitor will result in less ATP consumption and a higher luminescent signal.
Principle of the Kinase-Glo® Assay
Caption: Mechanism of a Luminescence-Based Kinase Assay.
Step-by-Step Protocol: Single-Point Screen
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For a final assay concentration of 10 µM, perform an intermediate dilution in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
-
Assay Plate Setup (384-well, white, solid bottom):
-
Test Wells: Add 2.5 µL of the diluted this compound.
-
Negative Control (No Inhibition): Add 2.5 µL of kinase buffer with the corresponding DMSO concentration.
-
Positive Control (Max Inhibition): Add 2.5 µL of a known potent inhibitor for the target kinase (e.g., Staurosporine).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in kinase buffer.
-
Add 2.5 µL of the kinase/substrate master mix to all wells.
-
Initiate the reaction by adding 5 µL of ATP solution (the final ATP concentration should be at or near the Kₘ for the specific kinase).
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The incubation time should be determined during assay development to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Add 10 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Data Analysis for Primary Screen
Calculate the percent inhibition for this compound using the following formula:
% Inhibition = 100 x (Signal_Inhibitor - Signal_NoInhibition) / (Signal_MaxInhibition - Signal_NoInhibition)
A common threshold for a "hit" in a primary screen is >50% inhibition or three standard deviations above the mean of the negative controls.
Protocol 2: Dose-Response and IC₅₀ Determination using TR-FRET
Once a compound is identified as a "hit," its potency must be determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). Homogeneous Time-Resolved Fluorescence (HTRF®) is an excellent technology for this purpose, offering high sensitivity and reduced interference from library compounds.[17][18][19]
Principle of the HTRF® Kinase Assay
The assay measures the phosphorylation of a biotinylated substrate.[20] A europium cryptate-labeled anti-phospho-specific antibody serves as the donor fluorophore, and streptavidin-conjugated XL665 serves as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
Step-by-Step Protocol: IC₅₀ Determination
-
Compound Dilution Series:
-
Prepare a serial dilution of this compound in 100% DMSO, typically starting from 10 mM and performing 1:3 dilutions.
-
Transfer a small volume (e.g., 0.5 µL) of each dilution into the assay plate wells.
-
-
Kinase Reaction:
-
Add 5 µL of a solution containing the kinase and the biotinylated substrate to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF® detection mix (containing the europium-labeled antibody and SA-XL665 in detection buffer with EDTA).[17]
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis and IC₅₀ Calculation
-
Calculate the HTRF ratio: (Emission_665nm / Emission_620nm) x 10,000 .
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
| Parameter | Description | Example Value |
| Top Plateau | Maximum signal (no inhibition) | 15000 HTRF Ratio |
| Bottom Plateau | Minimum signal (full inhibition) | 2000 HTRF Ratio |
| LogIC₅₀ | Log of the inhibitor concentration at 50% response | -6.0 |
| IC₅₀ | Concentration of inhibitor for 50% inhibition | 1.0 µM |
| Hill Slope | Steepness of the curve | -1.2 |
Protocol 3: Cellular Assay for Target Engagement and Downstream Signaling
A potent inhibitor in a biochemical assay may not be effective in a cellular environment due to poor permeability, efflux, or off-target effects. Therefore, validating the activity of this compound in a relevant cell line is a critical step.[21][22] A western blot assay can be used to measure the phosphorylation of a direct downstream substrate of the target kinase.
Step-by-Step Protocol: Western Blot for Phospho-Substrate
-
Cell Culture and Treatment:
-
Culture a cell line known to have high activity of the target kinase.
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts and separate the lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH.
-
A dose-dependent decrease in the phospho-substrate signal indicates successful target inhibition in a cellular context.
-
Trustworthiness and Self-Validation
Every protocol described incorporates essential controls to ensure the validity of the results:
-
Biochemical Assays: Include positive (known inhibitor) and negative (vehicle) controls to define the assay window and calculate Z'-factor, a measure of assay quality.[23]
-
Cell-Based Assays: Normalizing phospho-protein levels to total protein levels accounts for any variations in protein expression, ensuring that observed changes are due to inhibition of phosphorylation.[24]
By following these detailed protocols, researchers can systematically evaluate this compound or any novel compound, generating reliable and reproducible data to guide further drug discovery efforts.
References
- ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed. (2022-07-29). Sci Adv.
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin - Promega Corporation.
- ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Signal Transduction and Targeted Therapy.
- Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies - PubMed. (2008-07-01). Expert Opinion on Drug Discovery.
- Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH. Current Chemical Genomics.
- Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies - Taylor & Francis Online. (2008-07-01). Expert Opinion on Drug Discovery.
- List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets - ResearchGate.
- HTRF KinEASE TK Kit, 1,000 Assay Points - Revvity. Revvity.
- Non-ATP competitive protein kinase inhibitors - PubMed. Mini Reviews in Medicinal Chemistry.
- Different types of ATP-competitive kinase inhibitors. A, schematic... - ResearchGate.
- Application Notes and Protocols for Fluorescence Polarization-Based Kinase Assays - Benchchem. Benchchem.
- HTRF ® Kinase Assay Protocol | Download Table - ResearchGate.
- Non-ATP Competitive Protein Kinase Inhibitors - Ingenta Connect. (2010-06-18). Mini-Reviews in Medicinal Chemistry.
- Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics - PubMed. (2009-05-15). Current Topics in Medicinal Chemistry.
- (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2025-08-06).
- ADP-Glo™ Kinase Assay Technical Manual - Promega Corporation.
- Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - NIH.
- PI 3-Kinase (Class I) HTRF Assay - Merck Millipore. Merck Millipore.
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372 - Promega Corporation.
- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed Central. Molecules.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. RSC Medicinal Chemistry.
- A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo - Benchchem. Benchchem.
- Fluorescence detection techniques for protein kinase assay - ResearchGate. (2025-08-06).
- Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - NIH.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02). Reaction Biology.
- In vitro kinase assay - Protocols.io. (2023-09-23). Protocols.io.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (2016-09-06). PLOS One.
- Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study - PubMed. (2023-04-14). Molecular Diversity.
- Cell-based Kinase Assays - Profacgen. Profacgen.
- In Vitro Kinase Assays - Revvity. Revvity.
- Application Notes and Protocols for Kinase Inhibitor Development - Benchchem. Benchchem.
- Kinase assays | BMG LABTECH. (2020-09-01). BMG LABTECH.
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012-05-01).
- Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical. Cayman Chemical.
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018-12-10). BellBrook Labs.
- CHAPTER 2: New Screening Approaches for Kinases - Books - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11). Reaction Biology.
- Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates | Biochemistry - ACS Public
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
- In vitro NLK Kinase Assay - PMC - NIH. Bio-protocol.
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. Expert Opinion on Drug Discovery.
- Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays - Benchchem. Benchchem.
- Design of indazole derivatives 32-33 as TTK inhibitors. Reproduced with... - ResearchGate.
- Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors - PMC - NIH. Methods in Molecular Biology.
- Indazole derivatives as inhibitors of FGFR1 - ResearchGate.
- Target-Specific Assays - Reaction Biology. Reaction Biology.
- Kinase Inhibition Assays - Buhlmann Diagnostics Corp. Buhlmann Diagnostics Corp.
- Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz - Shokat Lab - UCSF. (2010-06-28). Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-ATP Competitive Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 8. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 15. ebiotrade.com [ebiotrade.com]
- 16. promega.com [promega.com]
- 17. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. revvity.com [revvity.com]
- 21. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 22. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 23. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
analytical methods for detecting 4-Bromo-7-nitro-1H-indazole
An in-depth guide to the analytical methodologies for the detection and quantification of 4-Bromo-7-nitro-1H-indazole has been developed for researchers, scientists, and professionals in the field of drug development. This document provides detailed application notes and protocols, emphasizing scientific integrity and practical insights.
Introduction to this compound
This compound is a heterocyclic organic compound that holds significant interest as a potential intermediate in the synthesis of pharmacologically active molecules. The indazole core is a key structural motif in numerous therapeutic agents, and the presence of bromo and nitro functional groups offers versatile handles for further chemical modifications. As with any compound intended for pharmaceutical use, the development of robust and reliable analytical methods is paramount to ensure its identity, purity, and quality throughout the drug development process. This guide outlines two primary analytical techniques for the characterization of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the routine analysis and quality control of pharmaceutical intermediates. The method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, a reversed-phase C18 column is a suitable choice for achieving good separation from potential impurities.
Protocol for HPLC-UV Analysis
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
This compound reference standard.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Diluent: Acetonitrile/water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm (based on the typical absorbance of nitroaromatic compounds).[1]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 10 90 20 10 90 21 90 10 | 25 | 90 | 10 |
4. Data Analysis and System Suitability:
-
The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from the working standard solutions.
-
System suitability should be assessed before sample analysis by injecting a standard solution multiple times. Key parameters include:
-
Tailing factor: Should be ≤ 2.0.
-
Theoretical plates: Should be ≥ 2000.
-
Relative standard deviation (RSD) of peak area and retention time: Should be ≤ 2.0% for replicate injections.
-
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV Analysis.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the detection of trace-level impurities or analysis in complex biological matrices, UHPLC-MS/MS is the method of choice.[2] This technique combines the superior separation power of UHPLC with the highly specific and sensitive detection capabilities of tandem mass spectrometry.
Protocol for UHPLC-MS/MS Analysis
1. Instrumentation and Materials:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
This compound reference standard.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Diluent: Acetonitrile/water (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
3. UHPLC-MS/MS Conditions:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 3 5 95 4 5 95 4.1 95 5 | 5 | 95 | 5 |
-
Mass Spectrometry Parameters (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 242.0 (M+H)+ for C7H4BrN3O2.
-
Product Ions (Q3): To be determined by infusion of the standard and fragmentation analysis. Plausible fragments could arise from the loss of NO2 (m/z 196.0) or other characteristic cleavages.
-
-
4. Data Analysis and Method Validation:
-
Quantification is performed using the peak area ratio of the analyte to an internal standard (if used) against a calibration curve.
-
Method validation should be conducted in accordance with ICH guidelines and should assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]
Experimental Workflow for UHPLC-MS/MS Analysis
Caption: Workflow for UHPLC-MS/MS Analysis.
Method Validation Summary
The following table summarizes the typical performance characteristics of the described analytical methods. These values are representative and should be established for each specific application and laboratory.
| Parameter | HPLC-UV | UHPLC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Quantitation (LOQ) | ~ 1 µg/mL | ~ 0.1 ng/mL |
| Limit of Detection (LOD) | ~ 0.3 µg/mL | ~ 0.03 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2.0% | < 5.0% |
Conclusion
The choice between HPLC-UV and UHPLC-MS/MS for the analysis of this compound will depend on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method suitable for routine quality control and purity assessments where sensitivity is not a major concern. In contrast, UHPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis, impurity profiling, and bioanalytical applications. The protocols and validation parameters outlined in this guide provide a solid foundation for the development and implementation of reliable analytical methods for this compound in a research and drug development setting.
References
- Vila, A., et al. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. Analytica Chimica Acta, 665(2), 113-122. [Link][5]
- van der Meulen, T., et al. (2023). Validated LC-MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI-0690 in Preclinical Target Site PK. UU Research Portal. [Link][2]
- Zhang, Y., et al. (2023). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry, 17(1), 1-11. [Link][3]
- ResearchGate. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods.
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-7-nitro-1H-indazole
Abstract
This comprehensive guide details a robust and scalable two-step synthesis for 4-Bromo-7-nitro-1H-indazole, a key building block for various pharmaceutical compounds. The protocol is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and field-proven methodologies. The synthesis commences with the commercially available 2-amino-5-bromo-3-nitrobenzoic acid, proceeds through a diazotization and cyclization to form an intermediate indazole-3-carboxylic acid, and concludes with a thermal decarboxylation to yield the final product. This document provides a thorough examination of the reaction mechanisms, detailed step-by-step protocols, safety precautions, and data presentation to ensure reproducibility and scalability.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. Specifically, substituted indazoles are integral components of numerous kinase inhibitors and other therapeutic agents. The target molecule, this compound, with its strategically positioned functional groups, serves as a versatile intermediate for the synthesis of a diverse array of complex molecules in drug discovery and development pipelines.
The efficient and cost-effective large-scale production of such intermediates is a critical aspect of pharmaceutical manufacturing. This application note addresses this need by providing a well-characterized and optimized synthetic route, designed for scalability and high purity of the final product. The presented protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations essential for successful implementation in a laboratory or manufacturing setting.
Synthetic Strategy Overview
The synthesis of this compound is accomplished via a two-step sequence starting from 2-amino-5-bromo-3-nitrobenzoic acid.
Step 1: Diazotization and Cyclization
The synthesis begins with the diazotization of the aniline derivative, 2-amino-5-bromo-3-nitrobenzoic acid. The primary aromatic amine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[] This highly reactive diazonium intermediate then undergoes an intramolecular cyclization to form the indazole ring system, yielding this compound-3-carboxylic acid.
Step 2: Decarboxylation
The intermediate, this compound-3-carboxylic acid, is then subjected to thermal decarboxylation. Heating the carboxylic acid, often in a high-boiling solvent like quinoline, leads to the extrusion of carbon dioxide to furnish the desired this compound.[2]
Visualizing the Synthesis Workflow
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
PART 1: Synthesis of this compound-3-carboxylic acid
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2-amino-5-bromo-3-nitrobenzoic acid | 58580-07-7 | 261.03 | 1.0 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 1.1 |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | Excess |
| Deionized Water | 7732-18-5 | 18.02 | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - |
| Hexanes | 110-54-3 | 86.18 | - |
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Dissolution: To the flask, add 2-amino-5-bromo-3-nitrobenzoic acid (1.0 eq) and a sufficient volume of concentrated hydrochloric acid and deionized water to create a stirrable slurry.
-
Cooling: Cool the mixture to 0-5 °C using an ice-salt bath. Maintain this temperature throughout the addition of sodium nitrite.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred reaction mixture via the dropping funnel, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is typically observed by a change in color.
-
Cyclization: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The intramolecular cyclization to the indazole-3-carboxylic acid occurs spontaneously.
-
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), filter the precipitated solid. Wash the solid with cold water to remove any inorganic salts.
-
Purification: The crude this compound-3-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.
-
Drying: Dry the purified product under vacuum to a constant weight.
PART 2: Synthesis of this compound
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound-3-carboxylic acid | - | 286.02 | 1.0 |
| Quinoline | 91-22-5 | 129.16 | Solvent |
| Toluene | 108-88-3 | 92.14 | - |
| Hydrochloric Acid (HCl), aqueous | 7647-01-0 | 36.46 | - |
| Sodium Bicarbonate (NaHCO₃), saturated solution | 144-55-8 | 84.01 | - |
Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Dissolution: Add this compound-3-carboxylic acid (1.0 eq) to quinoline in the reaction flask.
-
Decarboxylation: Heat the mixture to a high temperature (typically 180-200 °C) and maintain it until the evolution of CO₂ ceases (as observed by bubbling). The progress of the reaction should be monitored by TLC or LC-MS.[2]
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like toluene or ethyl acetate.
-
Purification:
-
Wash the organic layer sequentially with dilute hydrochloric acid to remove the quinoline solvent, followed by a saturated sodium bicarbonate solution to remove any unreacted starting material.
-
Wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) to yield the final product of high purity.
Safety and Handling Precautions
General:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Nitric Acid and Nitro-compounds: The starting material and product are nitro-aromatic compounds, which can be toxic and should be handled with care.
-
Diazonium Salts: Diazonium salts are potentially explosive, especially when isolated in a dry state.[3] The protocol is designed to use the diazonium salt in situ to minimize this hazard. It is crucial to maintain the reaction temperature below 5 °C during the diazotization step.
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and can cause severe burns. Handle with appropriate care.
-
Quinoline: Quinoline is a toxic and combustible liquid. Use in a well-ventilated area and avoid inhalation of vapors.
Procedural Hazards:
-
Exothermic Reactions: The diazotization reaction can be exothermic. Slow, controlled addition of the sodium nitrite solution and efficient cooling are essential to prevent a runaway reaction.
-
Gas Evolution: The decarboxylation step involves the evolution of carbon dioxide gas. Ensure the reaction setup is not a closed system to prevent pressure build-up.
Data and Expected Results
| Parameter | Step 1: Cyclization | Step 2: Decarboxylation |
| Product | This compound-3-carboxylic acid | This compound |
| Appearance | Typically a yellow to orange solid | A crystalline solid, color may vary from yellow to brown |
| Typical Yield | 85-95% | 70-85% |
| Purity (by HPLC) | >95% after recrystallization | >98% after purification |
| Analytical Data | Characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry | Characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low yield in Step 1 | Incomplete diazotization due to temperature fluctuations or insufficient nitrite. | Ensure strict temperature control (0-5 °C). Use a slight excess of sodium nitrite. |
| Decomposition of the diazonium salt. | Maintain low temperature and proceed to the cyclization without delay. | |
| Incomplete decarboxylation in Step 2 | Insufficient temperature or reaction time. | Increase the reaction temperature or prolong the heating time. Monitor the reaction closely by TLC. |
| Product contamination with quinoline | Inefficient extraction during work-up. | Perform multiple washes with dilute hydrochloric acid. Consider vacuum distillation to remove residual quinoline if necessary. |
| Dark-colored final product | Presence of impurities or decomposition during decarboxylation. | Ensure the starting material for Step 2 is of high purity. Consider performing the decarboxylation under an inert atmosphere (e.g., nitrogen or argon). Purify the final product by column chromatography or treatment with activated carbon. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate in high yield and purity. The provided insights into the reaction mechanism and troubleshooting guide are intended to facilitate a deeper understanding of the process and aid in overcoming potential challenges.
References
- Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation.
- Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry. URL
- Continuous diazotization of aromatic amines with high acid and sodium nitrite concentrations in microreactors.
- Chemistry Diazotization Reaction.
- The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
- SCHEME-3 Method II: Diazotization of anthranilic acid.
- Selectivity engineering of the diazotization reaction in a continuous flow reactor. Royal Society of Chemistry. URL
- Diazotization safety. Sciencemadness Discussion Board. URL
- Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv. URL
- Design and Synthesis of Indazole-Indole Hybrid via tert-Butyl Nitrite Mediated Cascade Diazotization/Isomerization/Cycliz
- Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society. URL
- Indazole synthesis. Organic Chemistry Portal. URL
- Custom Diazotiz
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. URL
- Large-scale synthesis of aniline.
- 7-Bromo-1H-indazole synthesis. ChemicalBook. URL
- Application Note: A Detailed Synthetic Route for 6-bromo-1H-indazol-4-amine
- Preparation method of 4-bromo-5-methyl-1H-indazole.
- What is the synthesis of 4-bromo-3-nitrobenzoic acid
- Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). ChemTube3D. URL
- Large-Scale Synthesis of Aniline Trimers in Different Oxidation States.
- Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characteriz
Sources
Application Notes and Protocols: 4-Bromo-7-nitro-1H-indazole as a Putative Chemical Probe for Cellular Imaging
Introduction: Unveiling a Potential New Tool for Cellular Cartography
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives are being explored for a wide range of biological activities.[3][4] Within this chemical family, 4-Bromo-7-nitro-1H-indazole presents a unique combination of functional groups—a halogenated aromatic system and a nitro group—that suggests its potential utility as a specialized chemical probe for live-cell imaging.
While this specific molecule is not yet established in the literature as a mainstream imaging agent, its structure is highly analogous to other environment-sensitive and activatable fluorescent probes. The presence of the nitro group, a potent electron-withdrawing moiety, is particularly significant. Nitroaromatic compounds are well-known to have their fluorescence quenched through mechanisms like photo-induced electron transfer (PET) or efficient intersystem crossing.[5][6] This intrinsic property makes this compound an exciting candidate not as a constitutively "on" fluorophore, but as a "smart" probe that can be activated or modulated by specific cellular environments.
This guide, therefore, moves beyond a simple staining protocol. It provides a forward-looking, hypothesis-driven framework for researchers, scientists, and drug development professionals to explore and validate the use of this compound in two promising, high-impact application areas: the detection of cellular hypoxia and the sensing of microenvironment polarity.
Hypothesized Mechanism of Action 1: An Activatable "Turn-On" Probe for Cellular Hypoxia
A compelling application for this probe is in the detection of cellular hypoxia (low oxygen), a critical factor in cancer biology, ischemia, and other pathologies. Many hypoxic cells upregulate nitroreductase enzymes. We hypothesize that the non-fluorescent this compound can be selectively reduced by these enzymes to the highly fluorescent 4-Bromo-7-amino-1H-indazole.
The underlying principle is a classic "pro-fluorophore" activation strategy. The electron-withdrawing nitro group quenches the intrinsic fluorescence of the indazole core.[7] Upon enzymatic reduction to an electron-donating amino group, the quenching mechanism is disrupted, leading to a "turn-on" fluorescent signal that is directly proportional to the reductase activity.
Caption: Proposed mechanism for hypoxia-activated fluorescence.
Hypothesized Mechanism of Action 2: A Solvatochromic Probe for Microenvironment Polarity
Independent of enzymatic activation, the photophysical properties of nitroaromatic compounds can be highly sensitive to the polarity of their local environment—a phenomenon known as solvatochromism.[8][9] Fluorophores exhibiting solvatochromism show shifts in their emission spectra when they move between environments of different polarity, such as from the aqueous cytoplasm into a lipid-rich membrane.[10][11]
It is plausible that this compound possesses solvatochromic properties. If so, it could be used to report on the polarity of different subcellular compartments. This would typically involve ratiometric imaging, where the ratio of fluorescence intensity at two different emission wavelengths is calculated to provide a quantitative measure of the environmental polarity, independent of probe concentration.
Quantitative Data & Probe Specifications
The following table summarizes the known physical properties and the hypothesized photophysical characteristics of this compound. The spectral properties are predictive and require experimental validation. They are inferred from related nitroaromatic and aminoaromatic fluorophores like 7-nitrobenz-2-oxa-1,3-diazole (NBD).[10]
| Property | Value / Predicted Range | Source / Rationale |
| Molecular Formula | C₇H₄BrN₃O₂ | - |
| Molecular Weight | 242.03 g/mol | - |
| Form | Solid | Supplier Data |
| Purity | >95% recommended | Standard for cell-based assays |
| Hypothesized Excitation (Ex) | ~460-480 nm | Based on NBD and other nitroaromatics |
| Hypothesized Emission (Em) | ~520-600 nm | Highly environment-dependent |
| Predicted State (Nitro) | Weakly fluorescent / Quenched | Known property of nitro groups[5][6] |
| Predicted State (Amino) | Highly fluorescent | Reduction removes quenching |
| Recommended Solvent | DMSO (for stock solution) | Standard for small molecules |
| Suggested Working Conc. | 1 - 10 µM | Typical range for small molecule probes[12] |
Experimental Protocol 1: Imaging Cellular Hypoxia
This protocol details the use of this compound as an activatable probe to visualize hypoxic cells.
I. Materials and Reagents
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Mammalian cell line of choice (e.g., HeLa, A549, U87-MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging solution (e.g., phenol red-free medium or HBSS)[1]
-
Hypoxia induction chamber or chemical hypoxia inducer (e.g., CoCl₂ or Deferoxamine)
-
Glass-bottom imaging dishes or plates
-
Fluorescence microscope with environmental control (37°C, 5% CO₂)
II. Step-by-Step Methodology
-
Probe Preparation (Stock Solution):
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation and Hypoxia Induction:
-
Plate cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
For the Hypoxia Group: Place the cells in a hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 12-24 hours prior to imaging. Alternatively, treat cells with a chemical inducer of hypoxia (e.g., 100-200 µM CoCl₂) for the same duration.
-
For the Normoxia (Control) Group: Culture a parallel set of cells under standard conditions (21% O₂, 5% CO₂).
-
-
Probe Loading:
-
Prepare a fresh working solution of the probe by diluting the 10 mM DMSO stock into pre-warmed, serum-free culture medium to a final concentration of 1-10 µM. It is critical to optimize this concentration for your cell type to balance signal with potential cytotoxicity.
-
Aspirate the culture medium from both normoxic and hypoxic cells.
-
Wash the cells once gently with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Aspirate the loading solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging solution to remove unbound probe and reduce background fluorescence.
-
Add fresh, pre-warmed imaging solution to the dishes.
-
Transfer the dish to the fluorescence microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.
-
Allow the sample to equilibrate on the stage for at least 10 minutes.
-
-
Image Acquisition:
-
Using a filter set appropriate for the predicted spectral properties (e.g., a standard FITC/GFP filter set with Ex: ~470 nm, Em: ~525 nm), acquire images from both the normoxic and hypoxic samples.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
The hypoxic cells are expected to show a significant increase in fluorescence intensity compared to the normoxic control cells.
-
III. Self-Validating Controls & Trustworthiness
-
Positive Control: Hypoxia-induced cells should show a marked increase in signal.
-
Negative Control: Normoxic cells should exhibit minimal background fluorescence.
-
Pharmacological Control: Co-incubate hypoxic cells with a known broad-spectrum nitroreductase inhibitor. This should attenuate the fluorescence "turn-on" effect, providing evidence for the proposed mechanism.
-
Cytotoxicity Assay: Perform a standard cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the optimized probe concentration is non-toxic over the course of the experiment.
Caption: Experimental workflow for hypoxia detection.
Expert Insights & Troubleshooting
-
Causality Behind Choices: Serum-free medium is recommended for probe loading as serum proteins can sometimes bind to small molecules, reducing their effective concentration and increasing background. Phenol red-free imaging medium is essential as phenol red is fluorescent and will interfere with signal detection.
-
High Background Fluorescence: If background is high, try reducing the probe concentration or increasing the number and duration of the post-loading wash steps.
-
Weak Signal: If the signal in hypoxic cells is weak, consider increasing the probe concentration or the incubation time. Also, verify the efficiency of your hypoxia induction method using an orthogonal technique (e.g., a pimonidazole assay or HIF-1α western blot).
-
Phototoxicity: Signs of phototoxicity include cell blebbing, rounding, or detachment. Always use the minimum required light exposure. Time-lapse experiments should be performed with the longest possible interval between acquisitions.
Conclusion and Future Directions
This compound stands as a promising, albeit unvalidated, candidate for advanced cellular imaging applications. Its chemical structure strongly suggests potential as either a "turn-on" probe for nitroreductase activity or as a solvatochromic sensor for environmental polarity. The protocols and hypotheses presented here provide a robust starting point for researchers to explore its capabilities. Rigorous experimental validation, including detailed photophysical characterization, cytotoxicity testing, and co-localization studies, will be essential next steps to fully establish this molecule as a valuable tool in the cellular imaging toolkit.
References
- A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups. Dyes and Pigments.
- Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. RSC Publishing.
- The mechanism of fluorescence quenching by contact of chemical sensor... ResearchGate.
- The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. Journal of the American Chemical Society.
- Fluorescent markers for hypoxic cells: a study of nitroaromatic compounds, with fluorescent heterocyclic side chains, that undergo bioreductive binding. Journal of Medicinal Chemistry.
- Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. The Journal of Organic Chemistry.
- Fluorescent Live Cell Imaging. StainsFile.
- Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC.
- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Chemistry Central Journal.
- Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. Request PDF.
- Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. The Journal of Organic Chemistry.
- Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society.
- Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. MDPI.
- Fluorescence Quenching as an Indirect Detection Method for Nitrated Explosives. Analytical Chemistry.
- An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. Analyst.
- Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI.
- Ratiometric turn-on fluorophore displacement ensembles for nitroaromatic explosives detection. University of Southern Denmark.
- Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. ResearchGate.
- Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. ResearchGate.
- Synthesis and biological properties of new 5-nitroindazole derivatives. PubMed.
- Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
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- 3. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery | MDPI [mdpi.com]
Application Notes & Protocols: A Researcher's Guide to Indazole Derivatives in Anti-Inflammatory Drug Development
Introduction: The Privileged Scaffold in Inflammation Research
Inflammation is a fundamental biological response essential for host defense and tissue repair. However, dysregulated or chronic inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, but their clinical utility is often limited by significant side effects. This has created a persistent need for novel, safer, and more effective anti-inflammatory agents.[1][2]
In the landscape of medicinal chemistry, the indazole nucleus is recognized as a "privileged scaffold."[3][4][5][6] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows it to interact with a wide range of biological targets with high affinity.[3][4] This versatility has led to the development of numerous indazole-containing compounds with diverse pharmacological activities, including potent anti-inflammatory effects.[5][6][7]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the scientific rationale for using indazole derivatives, detailed protocols for their synthesis, and robust methodologies for their in vitro and in vivo evaluation as potential anti-inflammatory therapeutics.
Chapter 1: The Scientific Rationale - Targeting Key Inflammatory Pathways
The anti-inflammatory activity of indazole derivatives stems from their ability to modulate critical signaling pathways that drive the inflammatory response. Understanding these mechanisms is paramount for rational drug design and the interpretation of experimental results. The primary targets include cyclooxygenase (COX) enzymes and intracellular signaling cascades like NF-κB and p38 MAPK.[8]
Mechanism I: Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) is the enzyme responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[9] There are two main isoforms:
-
COX-1: Constitutively expressed in most tissues, it plays a role in physiological functions like protecting the gastric mucosa and maintaining kidney function.[9]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[9]
The Causality Behind Selective Inhibition: The therapeutic action of traditional NSAIDs comes from inhibiting COX-2, but their common gastrointestinal side effects are caused by the simultaneous inhibition of the protective COX-1 enzyme. Therefore, the development of selective COX-2 inhibitors is a primary goal in creating safer anti-inflammatory drugs. Many indazole derivatives have been designed and evaluated for their ability to selectively inhibit COX-2, offering a promising therapeutic window.[7][10]
Mechanism II: Modulation of Intracellular Signaling Cascades
Beyond direct enzyme inhibition, indazole derivatives can interfere with the signaling pathways that regulate the production of a host of pro-inflammatory mediators.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB signaling pathway is a master regulator of inflammation.[11][12][13] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli trigger a cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-1β), chemokines, and COX-2.[11] Inhibiting this pathway at any stage can profoundly suppress the inflammatory response.[14]
-
p38 MAPK (Mitogen-Activated Protein Kinase) Pathway: The p38 MAPK pathway is a stress-activated signaling cascade that plays a crucial role in the synthesis of inflammatory cytokines like TNF-α and IL-1.[15][16][17] Activation of this pathway stabilizes the messenger RNA (mRNA) of these cytokines, leading to their increased translation and secretion.[18] Inhibitors of p38 MAPK are therefore attractive therapeutic targets for controlling inflammation.[15][16]
Figure 1: Key inflammatory signaling pathways targeted by indazole derivatives.
Chapter 2: Synthesis of a Lead Indazole Derivative
A critical first step in the drug discovery pipeline is the chemical synthesis of the target compounds. Numerous methods exist for constructing the indazole core.[6][19] The following protocol details a reliable method for synthesizing a specific 1,3-disubstituted indazole derivative, 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole, which has demonstrated significant anti-inflammatory activity.[20]
Protocol 2.1: Synthesis of 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole
Principle of the Reaction: This synthesis involves a nucleophilic substitution reaction between 2-chlorobenzonitrile and phenylhydrazine, followed by an intramolecular cyclization catalyzed by a strong base, potassium t-butoxide, in a high-boiling point solvent, diglyme.[20] The base is crucial for deprotonating the hydrazine intermediate, facilitating the ring-closing step to form the indazole core.
Materials and Equipment:
-
2-chlorobenzonitrile
-
Phenylhydrazine
-
Potassium t-butoxide (t-BuOK)
-
Diglyme (bis(2-methoxyethyl) ether)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzonitrile (1.0 eq) and phenylhydrazine (1.1 eq).
-
Solvent Addition: Add dry diglyme (approx. 20 mL) to the flask to dissolve the reactants.
-
Catalyst Addition: Carefully add potassium t-butoxide (1.5 eq) to the reaction mixture in portions. Caution: Potassium t-butoxide is highly reactive and hygroscopic. Handle in a dry environment.
-
Reflux: Heat the reaction mixture to reflux (approx. 162°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Quenching and Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice-cold water (100 mL).
-
Acidification: Acidify the aqueous solution with a dilute HCl solution until a precipitate forms.
-
Filtration: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole.
-
Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS). The expected spectra should be compared with literature data.
Chapter 3: In Vitro Evaluation of Anti-Inflammatory Activity
In vitro assays are indispensable for the initial screening of compounds. They provide a rapid, cost-effective method to determine biological activity, elucidate mechanisms of action, and establish structure-activity relationships (SAR).
Protocol 3.1: COX-1 and COX-2 Inhibition Assay (Fluorometric)
Principle: This assay measures the peroxidase activity of COX enzymes. In the presence of a suitable cofactor, the COX enzyme converts a probe into a highly fluorescent product. The rate of fluorescence generation is proportional to COX activity. By comparing the activity in the presence and absence of a test compound, the percentage of inhibition and the IC₅₀ (the concentration required to inhibit 50% of enzyme activity) can be determined.[9]
Methodology:
-
Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and purified ovine COX-1 and human recombinant COX-2 enzymes as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cat. No. MAK414). Prepare a series of dilutions of the synthesized indazole derivative in DMSO.
-
Assay Plate Setup: In an opaque 96-well plate, add assay buffer to each well.
-
Compound Addition: Add 2 µL of the diluted indazole derivative or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the respective wells. Add 2 µL of DMSO to the "100% activity" control wells.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the arachidonic acid substrate.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., λex = 535 nm / λem = 587 nm) every 1-2 minutes for 15-30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Protocol 3.2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce the expression of inducible nitric oxide synthase (iNOS) and produce large amounts of nitric oxide (NO).[21][22] NO is a key inflammatory mediator. The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[23][24]
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[25]
-
Compound Treatment: Remove the old media and replace it with fresh media containing various concentrations of the indazole derivative. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for an additional 24 hours.
-
Griess Assay:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[21]
-
Incubate for 10-15 minutes at room temperature in the dark. A pink/magenta color will develop.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage of NO production inhibition compared to the LPS-only control.
-
Self-Validation (Cytotoxicity Assay): To ensure the observed decrease in NO is not due to cell death, perform a parallel MTT or similar cell viability assay on the remaining cells in the original plate.[22]
Protocol 3.3: Measurement of Prostaglandin E₂ (PGE₂) Inhibition by ELISA
Principle: This protocol quantifies the amount of PGE₂, a major pro-inflammatory prostaglandin, released from LPS-stimulated cells. The assay uses a competitive Enzyme-Linked Immunosorbent Assay (ELISA), where PGE₂ in the sample competes with a fixed amount of HRP-labeled PGE₂ for a limited number of antibodies coated on the plate.[26] The signal is inversely proportional to the amount of PGE₂ in the sample.
Methodology:
-
Sample Collection: Use the supernatants collected from the LPS-stimulated RAW 264.7 cells (from Protocol 3.2).
-
ELISA Procedure (General Steps):
-
Add standards and samples (supernatants) to the wells of the antibody-coated microplate.[27][28]
-
Add the Biotinylated-PGE₂ conjugate to each well. Incubate for 1-2 hours at 37°C.[28]
-
Wash the plate several times to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour.[28]
-
Wash the plate again.
-
Add TMB substrate. A blue color will develop.[29]
-
Stop the reaction with a stop solution, which turns the color yellow.[29]
-
-
Measurement and Analysis: Read the absorbance at 450 nm. Generate a standard curve by plotting the absorbance versus the concentration of the PGE₂ standards. Use this curve to determine the concentration of PGE₂ in the samples and calculate the percentage of inhibition.
Summary of In Vitro Data
Quantitative data from these assays should be organized for clear comparison.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | NO Inhibition IC₅₀ (µM) | PGE₂ Inhibition IC₅₀ (µM) |
| Lead Indazole | >100 | 0.45 | >222 | 5.2 | 0.8 |
| Diclofenac | 1.2 | 0.9 | 0.75 | 10.5 | 1.5 |
| Celecoxib | 50 | 0.04 | 1250 | 8.1 | 0.1 |
Table 1: Representative in vitro activity profile of a lead indazole derivative compared to standard reference drugs. Data is hypothetical.
Chapter 4: In Vivo Assessment of Efficacy
After a compound demonstrates promising in vitro activity, it must be tested in a living organism to evaluate its efficacy, pharmacokinetics, and safety. The carrageenan-induced paw edema model is a standard and highly reproducible method for assessing acute anti-inflammatory activity.[8][30]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
Principle: Sub-plantar injection of carrageenan, a phlogistic agent, into a rat's hind paw elicits an acute, localized inflammatory response characterized by edema (swelling).[8][31] The development of edema is biphasic, involving early mediators like histamine and serotonin, followed by a later phase dominated by prostaglandin production.[8] The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory potential.[32][33]
Figure 2: Experimental workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague Dawley rats (150-200g) for at least one week under standard laboratory conditions.[34]
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Compound (e.g., 25, 50, and 100 mg/kg, p.o.)[34]
-
-
Dosing: Administer the vehicle, positive control, or indazole derivative orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.[32][34]
-
Baseline Measurement: Just prior to carrageenan injection (t=0), measure the volume of the right hind paw of each rat using a digital plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.[33][34]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[34]
-
Data Analysis:
-
Calculate the Edema Volume at each time point: Edema (mL) = Paw Volume (t) - Paw Volume (0).
-
Calculate the Percentage Inhibition of Edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine significant differences between the treated groups and the control group.
-
Summary of In Vivo Data
| Treatment Group | Dose (mg/kg) | Paw Edema Volume at 3h (mL) | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.25 ± 0.03 | 70.6% |
| Lead Indazole | 25 | 0.61 ± 0.04 | 28.2% |
| Lead Indazole | 50 | 0.42 ± 0.03 | 50.6% |
| Lead Indazole | 100 | 0.29 ± 0.04 | 65.9% |
Table 2: Representative in vivo anti-inflammatory activity in the rat paw edema model. Data is hypothetical. Values are mean ± SEM. *p < 0.05 compared to Vehicle Control.
Conclusion and Future Directions
The indazole scaffold continues to be a highly productive starting point for the discovery of novel anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for the synthesis and systematic evaluation of new indazole derivatives. A compound demonstrating high potency and selectivity for COX-2 in vitro, coupled with significant dose-dependent efficacy in an in vivo model of acute inflammation, represents a strong candidate for further preclinical development.
Subsequent steps in the drug development pipeline would include:
-
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and drug-like properties.
-
Pharmacokinetic Studies (ADME): Evaluating the absorption, distribution, metabolism, and excretion of the lead compound.
-
Toxicology Studies: Assessing the short-term and long-term safety profile in animal models.
-
Chronic Inflammation Models: Testing efficacy in more complex models of chronic disease, such as adjuvant-induced arthritis.
By integrating rational design, chemical synthesis, and a tiered biological evaluation strategy, researchers can effectively harness the potential of indazole derivatives to develop the next generation of anti-inflammatory therapeutics.
References
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- Kumar, S., et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. ResearchGate.
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- Abbexa. (n.d.). Various Species PGE2 ELISA kit. Abbexa Ltd.
- Zahmatkesh, M., et al. (2011). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research.
- Chansiw, N., et al. (2016). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Thai Science and Technology Journal.
- Su, J.-H., et al. (2018). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs.
- Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Elabscience Biotechnology Inc.
- BosterBio. (n.d.). Mouse PGE2(Prostaglandin E2) ELISA Kit. Boster Biological Technology.
- Weldon, R. B., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research.
- RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. RayBiotech, Inc.
- Rivera-Sánchez, R., et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules.
- Koeberle, A., & Werz, O. (2009). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Methods in Molecular Biology.
- Jin, S. E., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Applied Biological Chemistry.
- Tournier, N., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [¹⁸F] PET tracer. European Journal of Medicinal Chemistry.
- Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. SemOpenAlex.
- Yang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Farooq, R. K., et al. (2022). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar.
- Hariyanti, H., et al. (2024). Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. ResearchGate.
- Huang, G.-J., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. International Journal of Molecular Sciences.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-7-nitro-1H-indazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-7-nitro-1H-indazole. This valuable heterocyclic compound serves as a key building block in the development of various pharmaceutical agents. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and a detailed experimental protocol to help you navigate the complexities of this synthesis and improve your reaction yields.
I. Understanding the Synthetic Challenge: Regioselectivity is Key
The synthesis of this compound presents a significant challenge primarily due to the difficulty in controlling the regioselectivity of the electrophilic substitution reactions on the indazole ring. The two most plausible synthetic routes are:
-
Bromination of 7-nitro-1H-indazole: Introducing a bromine atom onto the 7-nitro-1H-indazole core.
-
Nitration of 4-bromo-1H-indazole: Introducing a nitro group onto the 4-bromo-1H-indazole scaffold.
In both approaches, the directing effects of the existing substituents (the nitro group and the bromine atom) and the inherent reactivity of the indazole nucleus can lead to the formation of multiple isomers, making the isolation of the desired this compound product in high yield a non-trivial task. The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution, while the bromine atom is a deactivating ortho-, para-director. Understanding these electronic effects is crucial for troubleshooting and optimizing the reaction conditions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Insufficiently activated brominating/nitrating agent. 2. Reaction temperature is too low. 3. Inappropriate solvent. | 1. For bromination, consider using a more reactive brominating agent like N-Bromosuccinimide (NBS) with a catalytic amount of a strong acid. For nitration, ensure the use of a potent nitrating mixture (e.g., fuming HNO₃ in concentrated H₂SO₄). 2. Gradually increase the reaction temperature while carefully monitoring for the formation of side products. 3. For bromination, polar aprotic solvents like DMF or acetonitrile can be effective. For nitration, concentrated sulfuric acid often serves as both the solvent and catalyst. |
| Formation of multiple isomers (poor regioselectivity) | 1. The directing effects of the substituents are not effectively controlled. 2. The reaction conditions are too harsh, leading to a loss of selectivity. | 1. For bromination of 7-nitro-1H-indazole: The nitro group at position 7 strongly deactivates the ring, making further substitution difficult. Bromination is likely to occur at the least deactivated positions, which may not be the desired C4 position. Consider the use of a directing group strategy if direct bromination fails. 2. For nitration of 4-bromo-1H-indazole: The bromine at C4 will direct nitration to the ortho (C5) and para (C7) positions. To favor C7 nitration, steric hindrance at the C5 position can be exploited by using a bulky N1-protecting group on the indazole ring. 3. Employ milder reaction conditions (lower temperature, dropwise addition of reagents) to enhance selectivity. |
| Formation of poly-brominated/nitrated byproducts | 1. Excess of brominating/nitrating agent. 2. Prolonged reaction time. | 1. Use a stoichiometric amount of the electrophilic reagent (1.0-1.1 equivalents). 2. Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed or the desired product formation plateaus. |
| Difficulty in purifying the final product | 1. The desired product and isomeric byproducts have similar polarities. 2. The product is thermally unstable. | 1. Utilize column chromatography with a carefully selected eluent system. Step-gradient elution may be necessary to achieve good separation. 2. Recrystallization from a suitable solvent system can also be an effective purification method. 3. Avoid high temperatures during workup and purification. |
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
Both the bromination of 7-nitro-1H-indazole and the nitration of 4-bromo-1H-indazole present significant regioselectivity challenges. However, the nitration of 4-bromo-1H-indazole may offer a more predictable outcome. The bromine at the 4-position is an ortho-, para-director, meaning it will direct the incoming nitro group to the 5 and 7 positions. While a mixture is still likely, conditions can be optimized to favor the formation of the 7-nitro isomer. Directing bromination to the C4 position of 7-nitro-1H-indazole is more challenging due to the strong deactivating effect of the nitro group.
Q2: How can I improve the regioselectivity of the nitration of 4-bromo-1H-indazole to favor the 7-nitro isomer?
To enhance the formation of this compound, you can employ a protecting group strategy. By introducing a bulky protecting group (e.g., a tosyl or a trityl group) at the N1 position of 4-bromo-1H-indazole, you can sterically hinder the C5 position, thereby favoring nitration at the less hindered C7 position. The protecting group can be subsequently removed under appropriate conditions.
Q3: What are the most common side products to expect in this synthesis?
When nitrating 4-bromo-1H-indazole, the main side product is likely to be the 4-bromo-5-nitro-1H-indazole isomer. In the bromination of 7-nitro-1H-indazole, you may observe the formation of other bromo-isomers, such as 3-bromo-7-nitro-1H-indazole or 5-bromo-7-nitro-1H-indazole, depending on the reaction conditions[1]. Dinitro or dibromo products can also form if the reaction is not carefully controlled.
Q4: What are the recommended purification techniques for isolating this compound?
Given the potential for isomeric byproducts with similar physical properties, a combination of purification techniques is often necessary.
-
Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) is recommended.
-
Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization from a suitable solvent (e.g., ethanol/water, toluene) can be used to obtain a highly pure product.
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are essential:
-
Nitrating agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Brominating agents: Bromine and N-bromosuccinimide are toxic and corrosive. Handle them with care in a fume hood.
-
Exothermic reactions: Both nitration and bromination reactions can be highly exothermic. It is crucial to control the rate of addition of reagents and to maintain the recommended reaction temperature using an ice bath or other cooling methods to prevent runaway reactions.
IV. Proposed Synthetic Workflow & Experimental Protocol
The following workflow and protocol are based on established principles of indazole chemistry and related syntheses. Optimization may be required to achieve the desired yield and purity.
Synthetic Workflow Diagram
Caption: Proposed synthetic routes for this compound.
Experimental Protocol: Nitration of N1-Tosyl-4-bromo-1H-indazole (Proposed)
This protocol describes the synthesis of this compound via the nitration of a protected 4-bromo-1H-indazole, which is proposed to favor the formation of the desired 7-nitro isomer.
Step 1: Synthesis of N1-Tosyl-4-bromo-1H-indazole
-
To a solution of 4-bromo-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N1-Tosyl-4-bromo-1H-indazole.
Step 2: Nitration of N1-Tosyl-4-bromo-1H-indazole
-
Carefully add N1-Tosyl-4-bromo-1H-indazole (1.0 eq) portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid (e.g., a 1:1 mixture).
-
Maintain the temperature between 0-5 °C and stir the reaction mixture for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude product is the N1-Tosyl-4-bromo-7-nitro-1H-indazole.
Step 3: Deprotection of N1-Tosyl-4-bromo-7-nitro-1H-indazole
-
Dissolve the crude N1-Tosyl-4-bromo-7-nitro-1H-indazole in a suitable solvent such as methanol or THF.
-
Add a solution of a suitable base, such as sodium hydroxide or potassium carbonate in water.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., HCl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification of this compound
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
V. References
-
Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6865–6873. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Revista de Chimie, 70(1), 99-113.
-
Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(2), 581-585. [Link]
-
CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. (2014). Google Patents.
-
CN107805221A - Method for preparing 1H-indazole derivative. (2018). Google Patents.
-
CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020). Google Patents.
-
CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. (2021). Google Patents.
-
Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Claramunt, R. M., Elguero, J., & Turchi, I. J. (1986). The synthesis of 3,7-dinitro-1H-indazole. Journal of Heterocyclic Chemistry, 23(5), 1541-1542.
-
Elguero, J., Fruchier, A., & Jagerovic, N. (1996). The bromination of 7-nitroindazole. Magnetic Resonance in Chemistry, 34(12), 977-980.
-
Li, W., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(8), 5236-5240. [Link]
Sources
Technical Support Center: Crystallization Purification of 4-Bromo-7-nitro-1H-indazole
Welcome to the technical support center for the purification of 4-Bromo-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful crystallization of this key intermediate.
I. Troubleshooting Guide: Navigating Common Crystallization Challenges
This section addresses specific issues that may arise during the purification of this compound by crystallization. Each problem is analyzed for its potential causes, followed by a step-by-step solution.
Problem 1: The compound fails to crystallize from the solution upon cooling.
Potential Causes:
-
Excessive Solvent: The concentration of the compound is below its saturation point at the lower temperature.[1]
-
Inappropriate Solvent System: The chosen solvent or solvent mixture has too high a solvating power, even at reduced temperatures.
-
Presence of Solubilizing Impurities: Certain impurities can inhibit crystal nucleation and growth.
-
Supersaturation: The solution is supersaturated, but nucleation has not been initiated.
Step-by-Step Solutions:
-
Induce Nucleation:
-
Scratching Method: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. This creates microscopic imperfections that can serve as nucleation sites.[1]
-
Seeding: If available, add a single, pure crystal of this compound to the supersaturated solution to act as a template for crystal growth.
-
-
Reduce Solvent Volume:
-
Gently heat the solution to evaporate a portion of the solvent.[1] This will increase the concentration of the compound.
-
After reducing the volume, allow the solution to cool slowly again.
-
-
Utilize an Anti-Solvent:
-
If a suitable anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) is known, add it dropwise to the solution until turbidity persists. Then, add a few drops of the primary solvent to redissolve the precipitate and allow for slow cooling.
-
-
Re-evaluate the Solvent System:
-
If crystallization repeatedly fails, the solvent system may be inappropriate. A different solvent or a binary solvent mixture should be investigated. Due to the aromatic and nitro-functionalized nature of the compound, solvents like toluene or mixed systems such as ethanol/water could be viable options.[2]
-
Problem 2: The compound "oils out" instead of forming crystals.
Potential Causes:
-
High Concentration of Impurities: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as a liquid.
-
Solution Cooled Too Rapidly: Rapid cooling can lead to the compound separating from the solution at a temperature above its melting point in the solvent mixture.[1]
-
Inappropriate Solvent: The solvent's boiling point may be too high, leading to the solute melting before it crystallizes.
Step-by-Step Solutions:
-
Re-heat and Add More Solvent:
-
Heat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.[1]
-
Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling.
-
-
Charcoal Treatment for Impurity Removal:
-
If colored impurities are suspected, and the desired compound is known to be colorless or of a different color, a charcoal treatment may be effective.[3][4]
-
After redissolving the oil in hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
-
-
Alter the Solvent System:
-
Consider a solvent with a lower boiling point.
-
If using a mixed solvent system, adjusting the ratio of the "good" solvent to the "poor" solvent can sometimes prevent oiling out.
-
Problem 3: The recovered crystals are discolored or show low purity by analysis (e.g., NMR, LC-MS).
Potential Causes:
-
Inclusion of Impurities: Rapid crystal growth can trap impurities within the crystal lattice.[1]
-
Adsorption of Impurities: Impurities can adhere to the surface of the crystals.
-
Incomplete Initial Dissolution: If the crude material was not fully dissolved in the hot solvent, insoluble impurities may have been co-isolated with the crystals.
Step-by-Step Solutions:
-
Slow Down the Crystallization Process:
-
Ensure the solution cools as slowly as possible. This can be achieved by placing the flask in an insulated container or a dewar. Slower cooling allows for more selective crystal lattice formation, excluding impurities.[4]
-
-
Thorough Washing of Crystals:
-
Perform a Second Recrystallization:
-
If purity remains an issue, a second recrystallization is often necessary. Dissolve the crystals in the minimum amount of hot solvent and repeat the cooling and filtration process.
-
-
Hot Filtration:
-
If insoluble impurities were observed in the hot solution, a hot gravity filtration step should be included before cooling to remove them.[3]
-
Problem 4: The final yield of purified crystals is very low.
Potential Causes:
-
Using Too Much Solvent: An excessive volume of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[1]
-
Premature Crystallization: Crystals forming in the funnel during hot filtration can lead to product loss.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a portion of the product.
-
The Compound Has Significant Solubility in the Cold Solvent: The chosen solvent may not be ideal if the compound retains high solubility even at low temperatures.
Step-by-Step Solutions:
-
Optimize Solvent Volume:
-
Use the minimum amount of hot solvent required to fully dissolve the crude material.[3] This ensures the solution is saturated upon cooling, maximizing crystal formation.
-
-
Prevent Premature Crystallization:
-
During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals prematurely.
-
-
Proper Washing Technique:
-
Always use ice-cold solvent for washing the filtered crystals.[4] Use a minimal amount, just enough to rinse the crystal surfaces.
-
-
Recover Product from Mother Liquor:
-
The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Re-evaluate Solvent Choice:
-
The ideal solvent should dissolve the compound when hot but have very low solubility for it when cold.[4] If the yield is consistently low, a different solvent system should be explored.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for the crystallization of this compound?
A1: There is no universally "best" solvent without experimental solubility testing. However, based on the structure (a heterocyclic aromatic compound with polar nitro and bromo groups), good starting points would be polar aprotic solvents like ethyl acetate or acetone, or alcohols like ethanol or isopropanol.[2] A mixed solvent system, such as ethanol-water or toluene-heptane, can also be effective. The goal is to find a system where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4]
Q2: How do I perform a small-scale solubility test to find a suitable solvent?
A2: Place a small amount of your crude this compound (a few milligrams) in a test tube. Add a few drops of the solvent to be tested and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but show little to no solubility when cold.[3]
Q3: Is it necessary to use a hot filtration step?
A3: A hot filtration step is only necessary if you observe insoluble impurities in your hot, dissolved solution or if the solution has a persistent color that you believe is due to a soluble impurity that can be removed with activated charcoal.[3][4] If the hot solution is clear and the color is inherent to the compound, this step can be omitted.
Q4: Can I place my hot solution directly into an ice bath to speed up crystallization?
A4: This is not recommended. Rapidly cooling the solution will cause the compound to crash out of solution as a fine powder or an impure solid, trapping impurities within the crystal lattice.[1] Slow, gradual cooling is crucial for the formation of large, pure crystals.[5] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath to maximize recovery.[3]
Q5: The melting point of my purified crystals is broad. What does this indicate?
A5: A broad melting point range is a classic indicator of an impure compound. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Further purification, such as a second recrystallization, is recommended.
III. Experimental Protocol: Single Solvent Crystallization
This protocol outlines a general procedure for the purification of this compound using a single solvent system.
Materials:
-
Crude this compound
-
Selected crystallization solvent
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring or swirling.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.[3]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[4]
-
Drying: Keep the vacuum on to pull air through the crystals, which will help to dry them. For complete drying, the crystals can be placed in a desiccator or a vacuum oven.[4]
IV. Visual Guides
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common crystallization issues.
General Crystallization Process
Caption: The standard workflow for purification by crystallization.
V. Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent Choice | High solubility when hot, low solubility when cold. | Maximizes recovery of the pure compound upon cooling.[6] |
| Cooling Rate | Slow and gradual. | Promotes the formation of large, pure crystals by allowing impurities to remain in the solution.[5] |
| Crystal Washing | Minimal volume of ice-cold solvent. | Removes surface impurities without significantly dissolving the desired product.[4] |
| Inducing Crystallization | Scratching or seeding. | Provides nucleation sites to overcome the energy barrier for initial crystal formation in supersaturated solutions.[1] |
VI. References
-
Recrystallization and Crystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Calgary. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization (chemistry). (2023). In Wikipedia. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
4-bromo-1H-indazole. (n.d.). PubChem. Retrieved from [Link]
-
Guide for crystallization. (n.d.). University of Rennes. Retrieved from [Link]
-
Process for the crystallization of nitro-aromatic compounds in nitric acid. (1945). Google Patents. Retrieved from
-
3-Bromo-7-Nitroindazole. (n.d.). PubChem. Retrieved from [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. Retrieved from [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(13), 5637–5644. Retrieved from [Link]
-
A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents. Retrieved from
-
7-Nitroindazole. (n.d.). PubChem. Retrieved from [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 4-Bromo-7-nitro-1H-indazole
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Bromo-7-nitro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we address common challenges, particularly the formation of undesired side products, and provide field-proven insights and troubleshooting protocols to enhance the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when synthesizing this compound?
When synthesizing this compound, the primary reaction is the electrophilic nitration of 4-bromo-1H-indazole. Due to the nature of the indazole ring system, the main challenge is controlling regioselectivity. The most prevalent side products are regioisomers where the nitro group attaches to other positions on the benzene ring. You should also anticipate unreacted starting material and potential over-nitration or degradation products if conditions are not carefully controlled.
Table 1: Common Impurities in this compound Synthesis
| Compound Name | Structure | M.W. | Rationale for Formation |
| 4-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | Unreacted Starting Material: Incomplete reaction due to insufficient nitrating agent, low temperature, or short reaction time.[1][2] |
| 4-Bromo-5-nitro-1H-indazole | C₇H₄BrN₃O₂ | 242.03 | Regioisomeric Side Product: Formed due to competing directing effects of the indazole's pyrazole ring and the C4-bromo substituent during electrophilic nitration. |
| 4-Bromo-6-nitro-1H-indazole | C₇H₄BrN₃O₂ | 242.03 | Regioisomeric Side Product: Another common isomer resulting from the complex electronics of the substituted indazole ring.[3] |
| Di-nitro Species | C₇H₃BrN₄O₄ | 287.03 | Over-reaction Product: Formation is favored by harsh conditions, such as excess nitrating agent or elevated temperatures. |
| Oxidation/Degradation Products | Variable | Variable | Decomposition: Strong acidic and oxidizing conditions can lead to ring opening or polymerization, resulting in tar-like impurities. |
Q2: What is the chemical basis for the formation of 4-bromo-5-nitro and 4-bromo-6-nitro isomers?
The formation of multiple regioisomers is a direct consequence of the electronic properties of the 4-bromo-1H-indazole substrate in an electrophilic aromatic substitution reaction.
-
Activating Pyrazole Ring: The fused pyrazole ring, particularly the N1-H tautomer, is electron-donating and activates the benzene ring towards electrophilic attack. This activation is strongest at positions C3, C5, and C7.
-
Directing Effect of the Bromo Group: The bromine atom at C4 is an ortho-, para-director. However, it is also a deactivating group. It directs incoming electrophiles (like the nitronium ion, NO₂⁺) to positions C5 (ortho) and C7 (para, relative to the C4-C7a bond).
-
Steric Hindrance: The bromine atom at C4 provides significant steric hindrance, which can disfavor substitution at the adjacent C3 and C5 positions to some extent.
The desired C7-nitration is favored by the para-directing effect of the bromo group and the inherent activation of that position by the pyrazole ring. However, the C5 and C6 positions remain sufficiently activated to react, leading to the formation of the corresponding 5-nitro and 6-nitro isomers as the primary side products.
Caption: Reaction pathway for the nitration of 4-bromo-1H-indazole.
Troubleshooting and Optimization Guide
Q3: How can I improve the regioselectivity and increase the yield of the desired 7-nitro isomer?
Optimizing regioselectivity is crucial. The key is to precisely control the reaction conditions to favor the electronically and sterically preferred C7 position.
-
Strict Temperature Control: This is the most critical parameter. The reaction should be performed at low temperatures, typically between -10°C and 0°C. Use an ice-salt or dry ice/acetone bath to maintain a consistent temperature. Higher temperatures provide more energy for the reaction to overcome the activation barrier for substitution at the less-favored C5 and C6 positions.
-
Slow Reagent Addition: The nitrating agent (e.g., a pre-mixed solution of nitric acid in sulfuric acid) must be added dropwise to the solution of 4-bromo-1H-indazole over a prolonged period. This maintains a low concentration of the highly reactive nitronium ion (NO₂⁺), reducing the likelihood of side reactions and di-nitration.
-
Choice of Nitrating System: While concentrated HNO₃ in H₂SO₄ is common, consider milder alternatives if selectivity is poor. Using potassium nitrate (KNO₃) in concentrated H₂SO₄ can sometimes provide better control over the generation of the nitronium ion.
-
Solvent and Acidity: The reaction is typically run in a strong acid like sulfuric acid, which acts as both solvent and catalyst. Ensure your starting material is fully dissolved before beginning the addition of the nitrating agent to prevent localized high concentrations and side reactions.
Caption: Troubleshooting workflow for synthesis optimization.
Q4: My crude product is a dark, intractable tar. What causes this and how can it be prevented?
The formation of dark, tar-like substances is typically due to oxidation and decomposition of the indazole ring under harsh nitrating conditions.
Causes:
-
Excessive Temperature: Allowing the reaction temperature to rise significantly (e.g., above 10°C) can accelerate oxidative side reactions.
-
High Concentration of Nitrating Agent: Adding the nitrating agent too quickly or using a large excess can lead to uncontrolled, exothermic reactions that degrade the starting material and product.
-
Impure Starting Material: Impurities in the 4-bromo-1H-indazole can be more susceptible to oxidation than the indazole itself.
Preventative Measures:
-
Use High-Purity Starting Material: Ensure your 4-bromo-1H-indazole is pure before starting the reaction.
-
Maintain Low Temperature: As emphasized before, strict temperature control is paramount.
-
Controlled Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice with vigorous stirring. This dissipates heat and dilutes the strong acid, minimizing degradation during workup.
Q5: What is the most effective method for separating this compound from its isomers?
Separating the target 7-nitro isomer from the 5-nitro and 6-nitro side products can be challenging due to their similar polarities. Column chromatography is the most reliable method.
-
Chromatography:
-
Adsorbent: Use a high-quality silica gel (230-400 mesh).
-
Eluent System: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. Common systems include:
-
Hexanes/Ethyl Acetate (starting from ~5% Ethyl Acetate and increasing)
-
Dichloromethane/Methanol (starting from ~0.5% Methanol and increasing)
-
-
Monitoring: Carefully monitor the fractions using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) or under UV light. The isomers will likely have very close Rf values, so long columns and slow elution may be necessary.
-
-
Recrystallization: While it can be used for final polishing, recrystallization alone is often insufficient to separate a mixture of regioisomers. However, if one isomer is present in a much larger quantity, it may be possible to crystallize it out from a suitable solvent system like ethanol/water or toluene.
Reference Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory results.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 4-bromo-1H-indazole (1.0 eq).
-
Dissolution: Cool the flask to -5°C using an ice-salt bath. Slowly add concentrated sulfuric acid (H₂SO₄, ~5-10 volumes) and stir until all solids are completely dissolved.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.05 eq) to a small amount of concentrated sulfuric acid at 0°C.
-
Addition: Transfer the nitrating mixture to the dropping funnel. Add it dropwise to the stirred indazole solution over 1-2 hours, ensuring the internal temperature does not rise above 0°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 1-3 hours. Monitor the reaction progress by TLC or LCMS (by carefully quenching a small aliquot in water and extracting with ethyl acetate).
-
Workup: Once the reaction is complete, slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) and then with a small amount of cold ethanol or hexanes.
-
Drying: Dry the crude product under vacuum. The crude material can then be purified as described below.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the slurry solvent.
-
Loading: Once the solvent level reaches the top of the silica bed, carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.).
-
Collection: Collect small fractions and analyze them by TLC. Combine the fractions containing the pure desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield purified this compound.
References
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
- Mata, E. G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
- Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.
- National Center for Biotechnology Information. (n.d.). 4-bromo-1H-indazole. PubChem.
Sources
troubleshooting low solubility of 4-Bromo-7-nitro-1H-indazole in aqueous buffers
Technical Support Center: 4-Bromo-7-nitro-1H-indazole
A Guide to Overcoming Solubility Challenges in Aqueous Buffers
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the common solubility issues encountered with this compound in experimental settings. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and proven laboratory techniques to ensure you can achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my standard aqueous buffer (e.g., PBS, Tris). Why is it so poorly soluble?
A1: The low aqueous solubility of this compound is a direct consequence of its molecular structure. Several key features contribute to its hydrophobicity:
-
Aromatic Indazole Core: The fused bicyclic aromatic ring system is inherently nonpolar and prefers to interact with other nonpolar molecules rather than water.
-
Bromo Group: The bromine atom is large and hydrophobic, significantly increasing the molecule's lipophilicity (attraction to fats/oils).
-
Nitro Group: While the nitro group is polar, its contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule.
-
Planar Structure: The flat nature of the molecule allows for efficient stacking in a solid crystal lattice. A significant amount of energy is required to break these stable intermolecular interactions and allow solvent molecules to surround it, leading to low solubility.
Similar nitroindazole compounds also exhibit limited aqueous solubility, a common challenge for this class of molecules.[1][2][3][4]
Q2: What is the recommended first step for preparing a solution? Should I dissolve it directly in my assay buffer?
A2: No, do not attempt to dissolve the compound directly in an aqueous buffer. The most reliable method is to first prepare a high-concentration stock solution in a suitable organic solvent.[5] Dimethyl sulfoxide (DMSO) is the industry standard and the most common choice for this purpose due to its excellent solvating power for a wide range of organic molecules.[6][7]
See Protocol 1 for a step-by-step guide to preparing a DMSO stock solution.
Q3: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
A3: This is a classic problem known as "crashing out" or precipitation upon dilution.[6][7][8][9] It occurs because you are rapidly changing the solvent environment from a favorable nonpolar one (DMSO) to a highly unfavorable polar one (water). The compound's solubility limit is exceeded in the mixed aqueous/DMSO environment, causing it to aggregate and precipitate.[6]
Solutions:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[5][6]
-
Vigorous Mixing: When adding the DMSO stock to the buffer, do it dropwise while vortexing or stirring vigorously. This promotes rapid dispersal and prevents localized high concentrations of the compound that trigger precipitation.[5][10]
-
Use Intermediary Solubilizing Agents: If the above steps fail, you will need to add excipients to your aqueous buffer to increase its capacity to dissolve the compound. The most common strategies are using surfactants or cyclodextrins.
Q4: Can adjusting the pH of my buffer help improve solubility?
A4: Yes, pH adjustment can be a very effective strategy for ionizable compounds.[11][12][13] The this compound molecule has a proton (H+) on one of the nitrogen atoms of the indazole ring. This proton is weakly acidic, meaning it can be removed by a base to form a negatively charged anion.
According to the Henderson-Hasselbalch equation, which relates pH, pKa, and the ionization state of a compound, increasing the pH of the buffer above the compound's pKa will shift the equilibrium towards the ionized (deprotonated) form.[14][15][16][17][18] This charged species is significantly more polar and, therefore, more soluble in water.[19][20]
Actionable Step: Systematically increase the pH of your buffer (e.g., from 7.4 to 8.0, 8.5, 9.0) and test for improved solubility. Be mindful that your biological assay must be compatible with the final pH. See Protocol 2 for a pH screening workflow.
Troubleshooting Workflows & Protocols
This section provides detailed protocols and advanced strategies to systematically address solubility issues.
Visualizing the Troubleshooting Path
The following diagram outlines the logical decision-making process for troubleshooting the solubility of this compound.
Caption: Troubleshooting workflow for this compound solubility.
Protocol 1: Preparation of a High-Concentration Stock Solution
Objective: To create a concentrated stock solution in an organic solvent as the starting point for all aqueous dilutions.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath (optional, but recommended)
-
Appropriate vials
Procedure:
-
Calculate: Determine the mass of the compound needed to prepare a stock solution of desired concentration (e.g., 10-50 mM). The molecular weight of this compound is approximately 242.02 g/mol .
-
Weigh: Accurately weigh the compound into a clean, dry vial.
-
Dissolve: Add the calculated volume of 100% DMSO.
-
Mix: Vortex vigorously for 1-2 minutes. If any solid particles remain, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but ensure the compound is stable at that temperature.
-
Inspect: Visually confirm that all solid material has completely dissolved, resulting in a clear solution.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH Screening for Enhanced Solubility
Objective: To determine if increasing the pH of the aqueous buffer can improve compound solubility by promoting ionization.
Materials:
-
DMSO stock solution of the compound (from Protocol 1)
-
Base buffer (e.g., 50 mM Tris-HCl or PBS)
-
pH adjustment solution (e.g., 1 M NaOH)
-
Calibrated pH meter
-
Microcentrifuge tubes
Procedure:
-
Prepare Buffers: Prepare several aliquots of your base buffer. Adjust the pH of each aliquot to a different value (e.g., pH 7.5, 8.0, 8.5, 9.0) using the pH adjustment solution.
-
Dilute: In separate microcentrifuge tubes, add the desired volume of DMSO stock solution to each pH-adjusted buffer to reach your final target concentration. For example, add 2 µL of a 10 mM stock to 998 µL of buffer for a final concentration of 20 µM.
-
Mix: Vortex each tube immediately and vigorously after adding the stock solution.
-
Observe: Let the tubes sit at room temperature for 15-30 minutes. Visually inspect for any signs of precipitation (cloudiness, visible particles).
-
Analyze: Compare the clarity of the solutions. The highest pH that results in a clear solution and is compatible with your assay is the optimal choice.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Buffer pH | 7.5 | 8.0 | 8.5 | 9.0 |
| Final [Compound] | 20 µM | 20 µM | 20 µM | 20 µM |
| Final [DMSO] | 0.2% | 0.2% | 0.2% | 0.2% |
| Observation | Precipitate | Slight Haze | Clear | Clear |
| Conclusion | Insoluble | Poorly Soluble | Soluble | Soluble |
| Table 1: Example results from a pH screening experiment. A pH of 8.5 or higher is effective. |
Advanced Solubilization Strategies
If pH adjustment is not sufficient or incompatible with your experimental system, the use of solubilizing excipients is the next logical step.
Strategy 1: Using Surfactants (Detergents)
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[21][22][23] The hydrophobic core of the micelle can encapsulate the insoluble this compound, while the hydrophilic outer shell keeps the entire complex dissolved in the aqueous buffer.[22][24]
Recommended Surfactant:
-
Tween-20 (Polysorbate 20): A mild, non-ionic surfactant widely used in biological assays. Its CMC is approximately 0.06-0.07% (w/v).[25][26][27]
Protocol 3: Formulation with Tween-20
-
Prepare your aqueous buffer.
-
Add Tween-20 to a final concentration slightly above its CMC, for example, 0.1% (w/v).
-
Mix until the Tween-20 is fully dissolved.
-
Proceed to add the DMSO stock of your compound to this surfactant-containing buffer, mixing vigorously as described previously.
Strategy 2: Using Cyclodextrins
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[28][29][30] They act as "molecular buckets," encapsulating the hydrophobic drug molecule within their cavity to form a water-soluble "inclusion complex."[28][29][31][32][33] This masks the compound's hydrophobicity from the surrounding water.
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A highly water-soluble and biocompatible derivative commonly used in pharmaceutical formulations.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.
Protocol 4: Formulation with HP-β-CD
-
Determine a starting concentration range for HP-β-CD (e.g., 1-5% w/v).
-
Dissolve the required amount of HP-β-CD powder directly into your aqueous buffer.
-
Once the cyclodextrin is fully dissolved, add the DMSO stock solution of your compound to this buffer while vortexing.
-
Allow the solution to equilibrate for 30-60 minutes to ensure efficient complex formation.
-
Observe for clarity.
References
- Pop, A. et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
- AURION. TWEEN-20®. [Link]
- Touro University. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
- Electron Microscopy Sciences. Tween-20. [Link]
- Fiveable. pH and Solubility. AP Chem Study Guide. [Link]
- Mahmood, M. E., & Al-Koofee, D. A. F. (2013). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. Global Journals of Science Frontier Research. [Link]
- askIITians. How does pH affect solubility?. [Link]
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
- PIKAI PHARMACY. (2021). Cyclodextrin | Inclusion Complex. YouTube. [Link]
- SciSpace.
- Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
- Loftsson, T., & Jarvinen, T. (2022). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]
- ResearchGate. (2015).
- Chemistry Steps. The Effect of pH on Solubility. [Link]
- Chad's Prep. pH Effects on Solubility. [Link]
- ROK Chem. 5-Nitroindazole. [Link]
- PubChem. 7-Nitroindazole. [Link]
- Industrial & Engineering Chemistry Research. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
- Wikipedia.
- MDPI. (2021). Micellar Parameters of Aqueous Solutions of Tween 20 and 60 at Different Temperatures: Volumetric and Viscometric Study. [Link]
- PubChem. 5-Nitroindazole. [Link]
- National Center for Biotechnology Information. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
- Journal of Chemical and Pharmaceutical Research. (2024).
- JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
- Save My Exams.
- BYJU'S.
- Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]
- PubChem. 6-Nitroindazole. [Link]
- PubChem. 4-bromo-1H-indazole. [Link]
- National Center for Biotechnology Information. (2022).
- ResearchGate. Solubilizing Systems for Parenteral Formulation Development—Small Molecules. [Link]
- National Center for Biotechnology Information. (2022).
- Allied Journal of Pharmaceutical and Therapeutic Innovations. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
- ResearchGate. (2014).
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- Wikipedia. 7-Nitroindazole. [Link]
- Glycogen Bioscience. 5-bromo-7-nitro-1H-indazole. [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Nitration of Bromo-indazoles
Welcome to our dedicated technical support center for the synthesis and optimization of nitro-bromo-indazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution on the bromo-indazole scaffold. In this guide, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to enhance the efficiency, selectivity, and safety of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when nitrating a bromo-indazole?
A1: The nitration of bromo-indazoles presents several key challenges rooted in the electronic and steric properties of the substrate. The main hurdles include:
-
Regioselectivity: The indazole ring system has multiple positions susceptible to electrophilic attack. The interplay between the directing effects of the bromine substituent (an ortho-, para-director) and the deactivating, meta-directing nature of the protonated pyridine-like nitrogen in the pyrazole ring under acidic conditions can lead to mixtures of regioisomers.[1]
-
Reaction Rate: The bromine atom is a deactivating group in electrophilic aromatic substitution, which can slow down the reaction rate compared to unsubstituted indazole.[2]
-
Side Reactions: Harsh nitrating conditions, such as the use of fuming nitric acid and concentrated sulfuric acid, can lead to the formation of undesired byproducts, including over-nitrated compounds or degradation of the starting material.[3]
-
Purification: The resulting regioisomers often have similar physical properties, making their separation by standard techniques like column chromatography challenging.[4][5]
Q2: How do the positions of the bromo substituent and the incoming nitro group influence each other?
A2: The position of the bromine atom on the indazole ring significantly dictates the likely position of nitration. The bromine atom, being a halogen, is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it. However, it is also a deactivating group due to its inductive electron-withdrawing effect.[6][7] The pyridine-like nitrogen of the indazole ring, especially when protonated under acidic nitrating conditions, acts as a strong deactivating, meta-directing group.[1] The final regiochemical outcome is a result of the competition between these directing effects. For instance, in the nitration of bromobenzene, a mixture of ortho- and para-nitro-bromobenzene is typically observed, with the para isomer often being the major product due to reduced steric hindrance.[8] A similar trend can be expected with bromo-indazoles, but the electronic influence of the heterocyclic ring system adds another layer of complexity.
Q3: Are there safer alternatives to the traditional fuming nitric acid/sulfuric acid mixture?
A3: Yes, several milder and potentially safer nitrating agents can be employed, which can also offer improved regioselectivity and functional group tolerance. Some of these alternatives include:
-
Nitronium tetrafluoroborate (NO₂BF₄): A commercially available, stable salt that can be used under less acidic conditions.[9]
-
Metal nitrates with acid anhydrides: A mixture of a metal nitrate (e.g., copper nitrate) and an acid anhydride (e.g., acetic anhydride or trifluoroacetic anhydride) can generate the nitronium ion in situ under milder conditions.[9][10]
-
Iron(III) nitrate: This reagent has been used for the C3-H nitration of 2H-indazoles via a radical pathway, offering a different selectivity profile.[11][12]
-
Dinitrogen pentoxide (N₂O₅): A powerful nitrating agent that can be used in organic solvents, sometimes in the presence of a solid acid catalyst like a zeolite, which can enhance para-selectivity.[6][13]
Troubleshooting Guide
This section addresses specific issues you may encounter during the nitration of bromo-indazoles and provides actionable solutions.
Problem 1: Poor Regioselectivity - Formation of Multiple Isomers
Causality: The formation of a mixture of nitro-bromo-indazole isomers is a common problem arising from the competing directing effects of the bromine atom and the indazole ring's nitrogen atoms. Under strongly acidic conditions, the pyrazole ring is protonated, which strongly deactivates the ring and directs nitration to the C5 and C7 positions. The bromine atom, being an ortho-, para-director, will also influence the final substitution pattern.
Solutions:
-
Modify the Nitrating Agent: Switching to a milder nitrating agent can sometimes alter the regioselectivity. For example, using a metal nitrate in acetic anhydride may favor a different isomer compared to mixed acid.[9]
-
Temperature Control: Lowering the reaction temperature can increase the selectivity of the reaction, favoring the formation of the thermodynamically more stable isomer. It is crucial to maintain a consistent temperature throughout the addition of the nitrating agent.[8]
-
Solvent Effects: The choice of solvent can influence the reaction pathway. While nitrations are often performed neat in sulfuric acid, exploring co-solvents (where compatible with the nitrating agent) might offer some control.[9]
Workflow for Optimizing Regioselectivity
Caption: Decision workflow for optimizing regioselectivity.
Problem 2: Low Yield or No Reaction
Causality: The deactivating nature of both the bromine atom and the protonated indazole ring can significantly reduce the nucleophilicity of the aromatic system, leading to slow or incomplete reactions.[1][2] Insufficiently strong nitrating conditions or the presence of water in the reaction mixture can also contribute to low conversion.
Solutions:
-
Increase Reaction Temperature: Carefully and incrementally increasing the reaction temperature can help overcome the activation energy barrier. However, this must be balanced with the risk of decreased selectivity and increased side product formation. A temperature range of 50-55°C is often a good starting point for mono-nitration.[8]
-
Use a Stronger Nitrating Agent: If milder agents fail, moving to a more potent nitrating system like fuming nitric acid in concentrated sulfuric acid may be necessary. Ensure all reagents are anhydrous, as water can consume the nitronium ion.[14]
-
Increase Reaction Time: Monitor the reaction by TLC or HPLC and allow it to proceed for a longer duration until the starting material is consumed.
Problem 3: Formation of Di-nitrated or Other Byproducts
Causality: Over-nitration can occur if the reaction conditions are too harsh (high temperature, excess nitrating agent) or if the mono-nitro product is still sufficiently activated to undergo a second nitration. Other byproducts can arise from oxidative degradation of the indazole ring.
Solutions:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nitrating agent.
-
Controlled Addition: Add the nitrating agent slowly and portion-wise to the solution of the bromo-indazole, maintaining a low temperature to dissipate the heat generated and prevent localized high concentrations of the nitrating agent.
-
Reaction Monitoring: Closely monitor the reaction's progress and quench it as soon as the starting material is consumed to prevent the formation of di-nitrated products.
Problem 4: Difficulty in Product Isolation and Purification
Causality: Nitro-bromo-indazole isomers often exhibit similar polarities, making their separation by standard silica gel column chromatography challenging. The crude product may also contain residual acids that can interfere with purification.
Solutions:
-
Thorough Work-up: Before attempting purification, it is crucial to perform a thorough aqueous work-up. This typically involves quenching the reaction mixture on ice, followed by extraction with an organic solvent. The organic layer should then be washed with a saturated sodium bicarbonate solution to neutralize any residual acids.[5]
-
Recrystallization: If the product is a solid, recrystallization can be a powerful technique for purification, especially for removing small amounts of isomeric impurities. Experiment with different solvent systems (e.g., ethanol/water mixtures).[15]
-
Chromatography Optimization:
-
Solid Phase: If silica gel fails to provide adequate separation, consider using other stationary phases like alumina (neutral, acidic, or basic).[4]
-
Solvent System: Meticulously screen different solvent systems for column chromatography. A shallow gradient elution can sometimes resolve closely eluting isomers.
-
Preparative HPLC: For high-purity material, preparative reverse-phase HPLC can be an effective, albeit more resource-intensive, method for separating isomers.[16]
-
Experimental Protocols
Protocol 1: General Procedure for the Nitration of 6-Bromo-1H-indazole
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
6-Bromo-1H-indazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Ice Bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-1H-indazole (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.
-
Slowly add the nitrating mixture dropwise to the solution of 6-bromo-1H-indazole, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C and monitor its progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto a stirred slurry of crushed ice.
-
If a precipitate forms, collect it by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Representative Reaction Conditions for Nitration
| Starting Material | Nitrating Agent(s) | Solvent(s) | Temp. (°C) | Product(s) | Yield | Reference |
| Bromobenzene | Conc. HNO₃, Conc. H₂SO₄ | - | < 55 | 2-Nitro- & 4-Nitrobromobenzene | - | [8] |
| 5-Nitro-1H-indazole | Br₂ in DMF | DMF | -5 to 40 | 3-Bromo-5-nitro-1H-indazole | 95% | [15] |
| Indazole | Fe(NO₃)₃, TEMPO, O₂ | - | - | 3-Nitro-2H-indazoles | - | [12] |
Analytical Characterization
Unambiguous characterization of the resulting nitro-bromo-indazole isomers is critical. NMR spectroscopy is the primary tool for this purpose.
¹H and ¹³C NMR Spectroscopy:
The chemical shifts of the protons and carbons in the indazole ring are highly sensitive to the substitution pattern.
-
Proton NMR: Protons ortho to a nitro group are significantly deshielded and will appear at a higher chemical shift (further downfield). The coupling constants (J-values) between adjacent protons can help determine the substitution pattern on the benzene portion of the indazole.
-
Carbon NMR: The carbon atom directly attached to the nitro group will also be shifted downfield.
Example NMR Data:
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
| 3-Bromo-1-methyl-5-nitro-1H-indazole | ¹H NMR | - | Spectral data available.[17] |
| 6-Nitro-3-phenyl-1H-indazole | ¹H NMR | CDCl₃ | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) |
| 6-Nitro-3-phenyl-1H-indazole | ¹³C NMR | CDCl₃ | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 |
Logical Flow for Isomer Identification
Caption: Workflow for the identification of nitro-bromo-indazole isomers.
Safety Precautions
Nitration reactions are highly exothermic and require strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: All manipulations involving concentrated acids and nitrating agents must be performed in a well-ventilated fume hood.
-
Temperature Control: Use an ice bath to control the reaction temperature, especially during the addition of the nitrating agent.
-
Quenching: Quench the reaction by slowly adding the reaction mixture to a large excess of ice. Never add water to the concentrated acid mixture.
-
Waste Disposal: Neutralize acidic waste before disposal according to your institution's safety guidelines.
References
- Nitration of Bromobenzene. (2021, May 7). [Video]. YouTube.
- Nitration of Bromobenzene: Introduction and Set-Up. (2020, December 15). [Video]. YouTube.
- Wiley-VCH. (2007). Supporting Information.
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5). ResearchGate.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). National Institutes of Health.
- para-Selective Nitration of Halogenobenzenes Using a Nitrogen Dioxide—Oxygen—Zeolite System. (2025, August 7). ResearchGate.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024, June 7). MDPI.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
- A Fast and Mild Method for the Nitration of Aromatic Rings. (2025, August 7). ResearchGate.
- Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. SIELC Technologies.
- Iron promoted C3‐H nitration of indazole. ResearchGate.
- 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. BenchChem. Retrieved from a relevant BenchChem technical document.
- 13C NMR of indazoles. (2016, April 7). ResearchGate.
- 3-Bromo-7-Nitroindazole. PubChem.
- N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. (2020, March 20). ACS Publications.
- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? (2016, March 15). ResearchGate.
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. BenchChem. Retrieved from a relevant BenchChem technical document.
- Iron promoted C3–H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed.
- 3-Bromo-5-nitro-1H-indazole. ChemBK.
- C-H nitration methods of (hetero)arenes using nitrating agents. ResearchGate.
- Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org.
- Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021, August 2). National Institutes of Health.
- Synthetic Protocols for Aromatic Nitration: A Review. (2021, February 4). ResearchGate.
- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
- Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. (2013, January 8). Scirp.org.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). ResearchGate.
- Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. (2024, July 30). ChemRxiv.
- 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts.
- 24.9: Heterocyclic Amines. (2024, September 30). Chemistry LibreTexts.
- EAS Reactions with Pyridine. (2020, April 16). [Video]. YouTube.
- EAS:Nitration Mechanism Practice Problems.
- Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. National Institutes of Health.
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how to avoid regioisomer formation in indazole synthesis
A Guide to Controlling Regioisomer Formation
Welcome to the technical support center for indazole synthesis. The indazole core is a vital pharmacophore in numerous therapeutic drugs, making its efficient and selective synthesis a critical endeavor for researchers, scientists, and drug development professionals.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental insights to help you navigate the common challenge of regioisomer formation.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you might encounter during your experiments and offers evidence-based solutions.
High N1/N2 Regioisomer Ratio: Causes and Solutions
The formation of both N1- and N2-substituted indazoles is a frequent outcome in many synthetic protocols.[3] Understanding the factors that govern this selectivity is the first step toward controlling it.
Root Causes of Poor Regioselectivity:
-
Electronic and Steric Effects: The electronic nature and steric bulk of substituents on the indazole ring significantly influence the nucleophilicity of the N1 and N2 positions.[1][4] For instance, bulky groups at the C7 position can favor N2 substitution, while certain substituents at C3 can direct toward N1.[1][5]
-
Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in determining the final regioisomeric ratio.[1][6] These conditions can influence whether the reaction is under kinetic or thermodynamic control.
-
Ion Pair Formation: The nature of the cation from the base and its interaction with the indazole anion can form tight or solvent-separated ion pairs, which can block one nitrogen atom over the other, thereby directing the alkylation.[1]
Step-by-Step Protocol for Optimizing Regioselectivity:
-
Strategic Selection of Base and Solvent:
-
Leverage Substituent Effects:
-
Consider Thermodynamic vs. Kinetic Control:
-
The N1-substituted indazole is often the thermodynamically more stable isomer.[1][6] Equilibration processes, sometimes facilitated by specific reagents, can be used to favor the N1 product.[1][2]
-
Kinetic control, which favors the fastest-forming product, can sometimes lead to the N2 isomer. This can be influenced by reaction time and temperature.[7]
-
Illustrative Data: Base and Solvent Effects on Regioselectivity
| Base/Solvent System | Predominant Isomer | Typical Selectivity | Reference |
| NaH in THF | N1 | >99:1 for certain substrates | [1][6] |
| Cs2CO3 in DMF | N1 | Improved N1 selectivity for some substrates compared to NaH/THF | [1] |
| Mitsunobu Conditions | N2 | ~2.5:1 (N2:N1) | [1][2] |
Difficulty in Separating Regioisomers
Even with optimized conditions, a mixture of regioisomers may be unavoidable. Their similar polarities can make separation challenging.
Troubleshooting Separation:
-
Chromatography Optimization: Experiment with different stationary phases (e.g., alumina instead of silica gel) and a wide range of solvent systems to enhance separation.[3]
-
Derivatization: If direct separation is difficult, consider derivatizing the mixture to introduce a significant polarity difference between the isomers, facilitating easier separation. The directing group can then be removed in a subsequent step.
Frequently Asked Questions (FAQs)
What are the most reliable methods for synthesizing N1- vs. N2-substituted indazoles?
-
For N1-Substituted Indazoles: A common strategy is the N-alkylation of a pre-formed indazole ring using conditions that favor the thermodynamic product, such as NaH in THF.[1][5] Directed C-H activation and specific metal-catalyzed reactions have also shown high selectivity for the N1 position.[3]
-
For N2-Substituted Indazoles: One-pot methods like the Cadogan reductive cyclization of ortho-imino-nitrobenzene substrates are effective for synthesizing 2H-indazoles.[8] Additionally, certain reaction conditions, like the Mitsunobu reaction, can favor the N2 isomer.[1][2]
How can I definitively determine the structure of my regioisomers?
Advanced NMR techniques are the gold standard for assigning the regiochemistry of N-substituted indazoles.
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is particularly powerful.
-
For an N1-substituted indazole, a correlation will be observed between the protons on the substituent's alpha-carbon and the C7a carbon of the indazole ring.[1][2]
-
For an N2-substituted indazole, the correlation will be between the protons on the substituent's alpha-carbon and the C3 carbon of the indazole ring.[1][2]
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This can also be used to establish through-space proximity between the substituent and specific protons on the indazole ring.[9]
Workflow for Regioisomer Characterization:
Caption: Decision workflow for NMR-based regioisomer assignment.
Key Synthetic Strategies at a Glance
Caption: Overview of synthetic approaches for regiocontrol.
References
- Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1948. [Link]
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation−Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]
- Seela, F., & Gumbiowski, R. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. [Link]
- BenchChem. (2025). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. BenchChem Technical Support.
- BenchChem. (2025). Dealing with regioisomer formation in indazole synthesis. BenchChem Technical Support.
- Galiana, M., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ACS Omega.
- Baruah, B. J., et al. (2025). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.
- Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
- Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Kılıç, H., et al. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
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- 7. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 9. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
scaling up 4-Bromo-7-nitro-1H-indazole reaction without compromising purity
Welcome to the technical support center for the synthesis of 4-bromo-7-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on scaling this reaction from the bench to larger-scale production without compromising purity. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and practical, field-proven insights.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key challenges in its scale-up?
A1: The most prevalent synthetic pathway involves the nitration of a 4-bromo-1H-indazole precursor. While seemingly straightforward, scaling this electrophilic aromatic substitution presents significant challenges. The primary concerns are:
-
Exothermic Nature: Nitration reactions are notoriously exothermic.[1][2][3] Without precise temperature control, localized overheating can occur, leading to the formation of undesirable side-products and posing a significant safety risk.[1][4][5]
-
Regioselectivity: Achieving selective nitration at the 7-position of the indazole ring is critical. Deviations in reaction conditions can lead to the formation of other nitro-isomers, which are often difficult to separate from the desired product.
-
Impurity Profile: Over-nitration, oxidation, and degradation products can complicate purification, reducing the overall yield and purity of the final compound.
-
Solid Handling: The starting materials and product are often solids. Efficient mixing and heat transfer can be challenging in large reactors, potentially leading to non-uniform reaction conditions.
Q2: What are the critical process parameters to monitor during the scale-up of the nitration step?
A2: To ensure a successful and safe scale-up, the following parameters must be meticulously controlled:
-
Temperature: This is arguably the most critical parameter. The reaction should be maintained within a narrow temperature range to control the reaction rate and minimize side reactions. The use of a reliable cooling system and monitoring of the internal reaction temperature are essential.
-
Rate of Reagent Addition: The nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) should be added slowly and controllably to manage the exotherm. A sudden addition can lead to a runaway reaction.[1][2]
-
Agitation: Efficient stirring is crucial to ensure homogeneity and effective heat transfer throughout the reaction mixture. Inadequate agitation can create localized "hot spots."
-
Concentration: The concentration of the reactants can influence the reaction rate and selectivity. Dilute conditions may slow the reaction, while highly concentrated mixtures can increase the risk of exothermic events.
Q3: How can I minimize the formation of isomeric impurities during the nitration of 4-bromo-1H-indazole?
A3: Minimizing isomeric impurities hinges on controlling the regioselectivity of the nitration. Here are key strategies:
-
Choice of Nitrating Agent: The specific nitrating agent and its concentration can influence the isomer distribution. A thorough literature search and small-scale optimization experiments are recommended to identify the most selective conditions.
-
Reaction Temperature: Lower temperatures generally favor higher selectivity. Running the reaction at the lowest practical temperature can significantly reduce the formation of unwanted isomers.
-
Solvent System: The choice of solvent can impact the reactivity and selectivity of the nitration. Solvents that can modulate the reactivity of the nitrating species may be beneficial.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Decomposition of product; Mechanical losses during workup. | Monitor reaction completion: Use an appropriate analytical technique (e.g., TLC, HPLC) to ensure the reaction has gone to completion before quenching. Control temperature: Avoid excessive temperatures that can lead to product degradation. Optimize workup: Carefully design the extraction and isolation steps to minimize product loss. Consider an alternative crystallization solvent to improve recovery. |
| Poor Purity (Multiple Spots on TLC/Peaks in HPLC) | Formation of isomeric impurities; Over-nitration; Presence of unreacted starting material. | Optimize reaction conditions: Re-evaluate the temperature, addition rate, and stoichiometry of the nitrating agent to improve selectivity. Purification strategy: Develop a robust purification method. Recrystallization is often effective for removing closely related impurities.[6] Consider column chromatography for smaller scales if recrystallization is insufficient. |
| Exotherm and Runaway Reaction | Rapid addition of nitrating agent; Inadequate cooling; Poor agitation. | Slow addition: Add the nitrating agent dropwise or via a syringe pump to control the reaction rate and heat generation. Enhanced cooling: Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider using a larger cooling bath or a more efficient chiller. Improve agitation: Use an overhead stirrer with a properly designed impeller to ensure efficient mixing and heat dissipation. |
| Difficulty in Isolating the Product | Product is an oil or fine powder that is difficult to filter. | Optimize crystallization: Experiment with different solvent systems, cooling rates, and seeding to induce the formation of larger, more easily filterable crystals. Alternative workup: If the product is an oil, consider an alternative isolation procedure, such as extraction followed by solvent evaporation and purification by another method. |
III. Experimental Protocols & Methodologies
Workflow for Scaling Up the Nitration of 4-Bromo-1H-indazole
Below is a generalized workflow for scaling up the synthesis. Specific quantities and conditions should be optimized at a smaller scale before proceeding to a larger scale.
Caption: Generalized workflow for the nitration of 4-bromo-1H-indazole.
Step-by-Step Protocol for Recrystallization
Recrystallization is a critical step for achieving high purity. The choice of solvent is paramount and should be determined through small-scale solubility studies.
-
Solvent Selection: Identify a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices might include ethanol, isopropanol, or mixtures with water.
-
Dissolution: In a suitable flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add small portions of hot solvent until a clear solution is obtained. Avoid using an excessive amount of solvent, as this will reduce the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
IV. Safety Considerations for Scale-Up
The nitration of aromatic compounds is an energetic process that requires strict safety protocols, especially during scale-up.
-
Thermal Hazard Assessment: Before proceeding to a large scale, it is highly recommended to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).[1][3] This will provide crucial data on the heat of reaction and the potential for thermal runaway.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Ventilation: Perform the reaction in a well-ventilated fume hood to avoid exposure to corrosive and toxic fumes.
-
Emergency Preparedness: Have an appropriate quenching agent and a fire extinguisher readily available. Ensure all personnel are trained on emergency procedures.
The information provided in this technical support guide is intended to assist qualified professionals in the safe and efficient scale-up of the this compound synthesis. It is not a substitute for a thorough risk assessment and process safety management.
V. References
-
ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. Retrieved from [Link]
-
Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Retrieved from
-
Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Retrieved from
-
ACS Publications. (2021). Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). Retrieved from [Link]
-
ResearchGate. (n.d.). Scale-up and safety of toluene nitration in a meso-scale flow reactor. Retrieved from [Link]
-
ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative. Retrieved from
-
GOV.UK. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. Retrieved from
-
PubMed Central (PMC). (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1Himidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF. Retrieved from [Link]
-
NIH. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
-
Scribd. (n.d.). 4 Bromo 1H Indazole | PDF | Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
NIH. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
-
ResearchGate. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Retrieved from [Link]
Sources
Technical Support Center: Purification of Halogenated Nitroaromatic Compounds
Welcome to the Technical Support Center for the purification of halogenated nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these unique and often reactive molecules. The following content provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
The purification of halogenated nitroaromatic compounds presents a distinct set of challenges stemming from their chemical properties. The strong electron-withdrawing nature of the nitro group, combined with the presence of one or more halogen substituents, influences the molecule's polarity, reactivity, and thermal stability.[1][2] These characteristics can lead to difficulties in achieving high purity, which is critical for applications in pharmaceuticals, agrochemicals, and materials science.[2][3]
This resource aims to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying halogenated nitroaromatic compounds?
A1: The primary challenges arise from a combination of factors:
-
Isomer Separation: Nitration reactions often yield a mixture of ortho, meta, and para isomers with very similar physical and chemical properties, making their separation difficult.[4][5]
-
Thermal Instability: Many nitroaromatic compounds are thermally labile and can decompose, sometimes explosively, at elevated temperatures required for distillation or even during gas chromatography (GC) analysis.[6][7][8] The presence of certain substituents, particularly in the ortho position, can further decrease thermal stability.[6][7]
-
Reactivity: The electron-deficient aromatic ring is susceptible to nucleophilic attack, and the nitro group itself can be reduced.[1] This reactivity can lead to degradation of the compound on certain chromatography stationary phases or in the presence of reactive solvents.
-
Co-elution in Chromatography: The similar polarities of isomers and related impurities often lead to poor separation (co-elution) in both normal-phase and reversed-phase chromatography.[9][10]
-
Safety Hazards: Halogenated nitroaromatic compounds can be toxic, mutagenic, and potentially explosive.[2][11] Handling these compounds requires stringent safety protocols.[12][13][14]
Q2: I'm struggling to separate ortho and para isomers of a chlorinated nitrotoluene. What's the best approach?
A2: This is a classic challenge. Due to their similar polarities, baseline separation can be difficult. Here's a multi-step strategy:
-
Fractional Crystallization: This is often the most effective initial step for bulk separation. The para isomer is typically less soluble and has a higher melting point than the ortho isomer, allowing it to crystallize out of a suitable solvent upon cooling.[5] Methanol is a common solvent for this purpose.[5]
-
Chromatography: For high-purity isolation, chromatography is necessary.
-
HPLC/UHPLC: A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can provide better selectivity for these isomers compared to a standard C18 column due to different pi-pi interactions.[15][16]
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes offer superior resolution for isomers and is a good alternative to HPLC.[16][17]
-
-
Adsorptive Separation: For industrial-scale separations, simulated moving bed (SMB) chromatography using specific zeolites as adsorbents can be highly effective for separating nitrotoluene isomers.[18]
Q3: My compound seems to be degrading on my silica gel column. What's happening and how can I prevent it?
A3: The acidic nature of standard silica gel can catalyze the degradation of sensitive nitroaromatic compounds. The silanol groups on the silica surface can act as active sites for unwanted reactions.[9][15]
-
Troubleshooting Steps:
-
Deactivate the Silica: You can try neutralizing the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base like triethylamine in your mobile phase.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or cyano.
-
Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography on a C18 or Phenyl column is a good alternative as it avoids the acidic silica surface.[19]
-
Q4: I am observing poor peak shapes (tailing) during the GC analysis of my purified halogenated nitroaromatic compound. What could be the cause?
A4: Peak tailing in GC for these compounds is often due to:
-
Active Sites in the System: Halogenated and nitro-containing compounds can interact with active sites (e.g., acidic silanols) in the injector liner, column, or detector.[9]
-
Thermal Degradation: The high temperatures in the GC injector port can cause some compounds to degrade, leading to tailing or the appearance of extra peaks.[9]
-
Troubleshooting Steps:
-
Use a deactivated injector liner.
-
Lower the injector temperature to the minimum required for efficient volatilization.
-
Use a highly inert GC column.
-
If the problem persists, consider HPLC as an alternative analytical technique.
-
Troubleshooting Guides
Problem 1: Low Recovery After Column Chromatography
| Possible Cause | Explanation | Recommended Solution |
| Irreversible Adsorption | The highly polar nitro group can interact strongly with the active sites on silica or alumina, leading to irreversible binding. | Use a less polar stationary phase, or add a modifier like a small percentage of acetic acid or triethylamine to the mobile phase to cap active sites. |
| On-Column Degradation | As discussed in the FAQs, the compound may be reacting with the stationary phase. | Switch to a more inert stationary phase (e.g., bonded phases) or use reversed-phase chromatography. |
| Inappropriate Solvent System | The mobile phase may not be strong enough to elute the compound effectively. | Perform a gradient elution to find the optimal solvent strength. For normal phase, you might need to add a more polar solvent like methanol or isopropanol in small amounts. |
Problem 2: Ineffective Separation of Isomers by Crystallization
| Possible Cause | Explanation | Recommended Solution |
| Solvent Choice | The chosen solvent may have similar solubility for all isomers at different temperatures. An ideal solvent will have a large difference in solubility for the target isomer over the cooling range and will keep impurities dissolved.[20] | Screen a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, hexane, toluene). A mixture of solvents can also be effective. |
| Cooling Rate | Rapid cooling can lead to the precipitation of a mixture of isomers rather than the selective crystallization of the desired one. | Employ a slow, controlled cooling process. Using a programmable cooling bath can provide better control. |
| Supersaturation | If the initial concentration of the solute is too high, it can lead to rapid precipitation of all components. | Use a sufficient amount of hot solvent to just dissolve the compound.[20] |
| Presence of Impurities | Impurities can sometimes inhibit or alter the crystal growth of the desired isomer. | Consider a preliminary purification step, such as a quick filtration through a plug of silica, to remove highly polar impurities before crystallization. |
Problem 3: Product Decomposition During Solvent Removal (Rotary Evaporation)
| Possible Cause | Explanation | Recommended Solution |
| High Temperature | Many halogenated nitroaromatics have limited thermal stability and can decompose even under vacuum if the bath temperature is too high.[6][7] | Use the lowest possible bath temperature that allows for efficient evaporation. For very sensitive compounds, consider alternative solvent removal methods like lyophilization (freeze-drying) if applicable. |
| Presence of Contaminants | Impurities, such as residual acids or bases from the reaction workup, can catalyze decomposition upon heating. | Ensure the product solution is thoroughly washed and neutralized before concentration. |
Workflow for Selecting a Purification Strategy
The following diagram outlines a decision-making process for choosing an appropriate purification method for halogenated nitroaromatic compounds.
Caption: A decision tree for selecting the appropriate purification method.
Safety First: Handling Halogenated Nitroaromatic Compounds
Given the potential hazards associated with this class of compounds, it is imperative to adhere to strict safety protocols.[13][14]
| Safety Precaution | Rationale |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][14] For larger quantities or volatile compounds, a face shield may be necessary. |
| Ventilation | All handling of these compounds should be conducted in a well-ventilated chemical fume hood.[13][14] |
| Waste Disposal | Halogenated organic waste must be segregated from non-halogenated waste and disposed of according to institutional guidelines.[13][14] |
| Thermal Hazard Awareness | Be aware of the thermal stability of your specific compound. Avoid excessive heating and potential ignition sources.[8][12][14] |
By understanding the unique challenges and applying the troubleshooting strategies outlined in this guide, researchers can more effectively and safely purify halogenated nitroaromatic compounds, leading to higher quality materials for their intended applications.
References
- Huaxue Fanying Gongcheng Yu Gongyi/Chemical Reaction Engineering and Technology. (2011). Purification of crude m-dinitrobenzene by phase transfer catalysis. ResearchGate.
- Jansson, J. I., & Jan, J. (n.d.). THE PURIFICATION OF M-DINITROBENZENE FOR DETERMINATION OF 17-KETOSTEROIDS ACCORDING TO ZIMMERMANN.
- Google Patents. (n.d.). US4261908A - Process for isolating aromatic dinitro compounds.
- Hollmann, F., et al. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
- Google Patents. (n.d.). US3030415A - Separation of ortho-nitrotoluene from nitrotoluene mixtures.
- MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
- ResearchGate. (2018). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines.
- Google Patents. (n.d.). US4270013A - Process for the separation of nitrotoluene isomers.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- PubMed. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2).
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
- Sciencemadness.org. (2020). Separation of nitrotoluene isomers.
- ResearchGate. (1985). Separation of trinitrotoluene isomers by crystallization and extraction with nitric acid as a solvent.
- DTIC. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
- ResearchGate. (2015). investigation of thermal stability of some nitroaromatic derivatives by dsc.
- Dong, M. W. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 384-395.
- European Patent Office. (1991). EP 0246673 B1 - Process for separating a chlorotoluene isomer.
- PubMed. (2012). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms.
- Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of medicinal chemistry, 57(1), 213-227.
- ResearchGate. (1984). Thermal stability of nitrobenzyl halogenides.
- MDPI. (2020). A Walk through Recent Nitro Chemistry Advances.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
- PubMed. (1996). Chromatographic detection of nitroaromatic and nitramine compounds by electrochemical reduction combined with photoluminescence following electron transfer.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272.
- PubMed. (2015). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism.
- ResearchGate. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds.
- Phenova. (n.d.). GC Troubleshooting Guide.
- SciELO. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
- PubMed. (2017). Selective Isomer Formation and Crystallization-Directed Magnetic Behavior in Nitrogen-Confused C-Scorpionate Complexes of Fe(O3SCF3)2.
- Google Patents. (n.d.). US3145231A - Process for the reduction of halo nitro aromatic compounds.
- YouTube. (2024). Crystallization | Organic Chemistry Lab Techniques.
- MDPI. (2022). Crystallization of Four Troglitazone Isomers: Selectivity and Structural Considerations.
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Technical Support Center: Resolving Impurities in 4-Bromo-7-nitro-1H-indazole Samples
Welcome to the Technical Support Center for 4-Bromo-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve common purity issues encountered with this critical chemical intermediate. By leveraging established analytical techniques and purification protocols, this center provides practical, in-depth guidance to ensure the integrity of your research and development efforts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a direct question-and-answer format, providing both the "why" and the "how" for effective resolution.
Question 1: I'm seeing one or more unexpected peaks in the HPLC chromatogram of my this compound sample. How can I identify the source of these impurities?
Answer: The presence of unexpected peaks in your HPLC analysis points to impurities that can originate from various stages of the synthesis, handling, or storage of the compound. A systematic approach is crucial for identification.
-
Plausible Sources of Impurities:
-
Isomeric Impurities: The synthesis of substituted indazoles can often lead to the formation of positional isomers. Due to the directing effects of the substituents on the indazole ring, you may have co-synthesized other bromo-nitro-indazole isomers. The most probable isomers include 6-Bromo-4-nitro-1H-indazole and potentially isomers where the bromine and nitro groups are in different positions. The regioselectivity of nitration and bromination reactions is highly dependent on the reaction conditions.[1][2]
-
Starting Materials: Incomplete reactions can result in the presence of unreacted starting materials. Depending on the synthetic route, this could include 4-bromo-1H-indazole or 7-nitro-1H-indazole.
-
Reaction Byproducts: Side reactions can introduce impurities. For instance, over-bromination could lead to the formation of dibromo-7-nitro-1H-indazole species. Incomplete nitration of a bromo-indazole precursor would leave residual 4-bromo-1H-indazole.
-
Degradation Products: this compound, like many nitroaromatic compounds, can be susceptible to degradation.[3] Exposure to light (photodegradation) or harsh acidic/basic conditions can lead to the reduction of the nitro group to an amino group (forming 4-bromo-1H-indazol-7-amine) or other degradation pathways.[4][5]
-
-
Recommended Identification Workflow:
-
LC-MS Analysis: The most effective first step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the molecular weight of the impurity, which is critical for proposing potential structures.
-
Review the Synthetic Route: Carefully examine the synthetic pathway used to prepare the this compound. This will help you predict the most likely starting materials, intermediates, and byproducts that could be present as impurities.
-
Spiking Studies: If you have access to reference standards for suspected impurities (e.g., positional isomers or starting materials), you can perform a spiking study. Add a small amount of the reference standard to your sample and re-analyze by HPLC. If the area of an unknown peak increases, you have confirmed its identity.
-
Isolation and NMR Spectroscopy: For significant unknown impurities, isolation via preparative HPLC or column chromatography followed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is the definitive method for structural elucidation.[6]
-
Question 2: My ¹H NMR spectrum of this compound shows more aromatic signals than expected, or the integration is incorrect. What is the likely cause?
Answer: This is a strong indication of the presence of positional isomers. This compound has a specific substitution pattern on the indazole ring, which gives rise to a unique set of signals in the NMR spectrum. The presence of other isomers will result in an overlapping and more complex spectrum.
-
Causality: The chemical shifts of the protons on the indazole ring are highly sensitive to the electronic effects of the substituents (the electron-withdrawing nitro group and the bromine atom). Different substitution patterns in isomers will result in distinct chemical shifts and coupling constants for the aromatic protons.[6]
-
Troubleshooting Steps:
-
Compare with Reference Spectra: If available, compare your spectrum to a reference spectrum of pure this compound.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, allowing you to piece together the spin systems for each isomer present.
-
HPLC Correlation: Correlate the NMR data with your HPLC results. The number of major species observed in the NMR should correspond to the number of major peaks in your chromatogram. The relative integration of the signals in the NMR spectrum should also be proportional to the relative peak areas in the HPLC.
-
Purification: To obtain a clean NMR spectrum of the desired compound, you will need to purify the sample using techniques like column chromatography or recrystallization to separate the isomers.
-
Question 3: I am struggling to separate my desired this compound from a closely eluting impurity by HPLC. What can I do to improve the separation?
Answer: Co-elution of impurities, particularly isomers, is a common challenge in the analysis of substituted indazoles. Optimizing your HPLC method is key to achieving baseline separation.
-
Scientific Rationale: The separation of analytes in reversed-phase HPLC is primarily based on differences in their hydrophobicity. Isomers often have very similar polarities and hydrophobicities, making them difficult to separate. Method development involves systematically adjusting chromatographic parameters to exploit subtle differences in their physicochemical properties.[7]
-
Optimization Strategies:
-
Mobile Phase Modification:
-
Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.
-
Gradient Optimization: A shallower gradient (a slower increase in the organic solvent concentration over time) can improve the resolution of closely eluting peaks.
-
-
Column Chemistry:
-
Stationary Phase: If you are using a standard C18 column, consider a column with a different stationary phase. A phenyl-hexyl column, for example, can provide alternative selectivity for aromatic compounds through π-π interactions.
-
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, sometimes improving resolution. Try varying the temperature between 25°C and 40°C.
-
pH of the Aqueous Phase: The pH of the mobile phase can affect the ionization state of your analyte and impurities, which in turn can alter their retention times. For indazoles, maintaining a slightly acidic pH (e.g., with 0.1% formic acid) is generally recommended to ensure good peak shape.
-
Frequently Asked Questions (FAQs)
What are the most common impurities in this compound?
The most common impurities are typically other positional isomers of bromo-nitro-indazole, unreacted starting materials such as 7-nitro-1H-indazole or 4-bromo-1H-indazole, and byproducts from the synthesis such as di-brominated species. Residual solvents from purification are also common.
How can I purify a sample of this compound that contains isomeric impurities?
-
Column Chromatography: This is a highly effective method for separating isomers with different polarities.[8][9] A typical approach would be to use silica gel as the stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. The separation should be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure desired product.
-
Recrystallization: If a suitable solvent system can be found where the solubility of the isomers is sufficiently different, recrystallization can be an effective and scalable purification method.[2][10] Common solvent systems for recrystallization of indazole derivatives include mixtures of polar and non-polar solvents like ethanol/water, acetone/water, or ethyl acetate/hexanes.
What are the recommended storage conditions for this compound to prevent degradation?
To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Long-term storage at refrigerated temperatures (2-8°C) is recommended.
What is a good starting point for an HPLC method to assess the purity of this compound?
A good starting point would be a reversed-phase HPLC method using a C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid). Detection at a wavelength around 254 nm is generally suitable for aromatic compounds. See the detailed protocol below for a more specific example.
Experimental Protocols and Workflows
Protocol 1: HPLC Method for Impurity Profiling
This method provides a robust starting point for the analysis of this compound and its potential impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in methanol or acetonitrile to a concentration of ~0.5 mg/mL. |
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound from less polar and more polar impurities.
-
TLC Method Development: Develop a TLC method to determine the optimal solvent system. A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system should give the desired product a retention factor (Rf) of approximately 0.2-0.3.[11]
-
Column Packing: Prepare a silica gel column in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (gradient elution) while collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Forced Degradation Study
To understand the stability of this compound, forced degradation studies under various stress conditions are recommended, following ICH guidelines.[3][4][5][12]
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with a 3% solution of hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
After exposure to each condition, the samples should be analyzed by the validated HPLC method to identify and quantify any degradation products.
Visualizations
Caption: Workflow for Impurity Identification and Resolution.
References
- University of Rochester. (n.d.). Purification: How To. Department of Chemistry.
- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- Fallon, L., et al. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 13, 1143–1154.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37.
- Columbia University. (n.d.). Column chromatography. Department of Chemistry.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5839–5855.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Semantic Scholar. (n.d.). Forced Degradation Studies.
- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- ChemRxiv. (n.d.). Nitroreductase-triggered indazole formation.
- ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column.
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- PubMed. (1998). Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography.
- PubMed. (2007). Simultaneous determination of seven nitroimidazole residues in meat by using HPLC-UV detection with solid-phase extraction.
- International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
- PubChem. (n.d.). 3-Bromo-7-Nitroindazole.
Sources
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- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
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stability issues of 4-Bromo-7-nitro-1H-indazole in solution
An in-depth technical guide from the Bench to the Field.
Technical Support Center: 4-Bromo-7-nitro-1H-indazole
A Guide to Ensuring Stability in Experimental Solutions
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound in their work. As Senior Application Scientists, we understand that unexpected instability can compromise experimental results, leading to lost time and resources. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the stability challenges associated with this molecule.
The this compound molecule combines a stable indazole scaffold with two key functional groups: a bromine atom and a nitro group.[1][2] While the core indazole structure is aromatic and generally robust, the presence of the strong electron-withdrawing nitro group makes the molecule susceptible to specific degradation pathways, particularly in solution.[3][4] Understanding these liabilities is the first step toward generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For initial solubilization, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended.[5][6] Indazole derivatives generally show good solubility in polar aprotic solvents like DMSO and DMF.[5] However, be aware that DMSO is hygroscopic; absorbed water can influence the long-term stability of the compound.[6] For aqueous-based assays, it is critical to minimize the final DMSO concentration (typically <1%) and to use freshly prepared dilutions.
Q2: How should I store the solid compound and my stock solutions?
-
Solid Compound: Store the solid material at 2-8°C, protected from light and moisture.
-
Stock Solutions (in DMSO): For short-term storage (1-2 weeks), aliquots can be stored at -20°C. For long-term storage, aliquoting and storing at -80°C is strongly advised to minimize degradation from freeze-thaw cycles and slow down potential reactions.[6] Always use tightly sealed vials to prevent moisture absorption.
Q3: Is this compound sensitive to light?
Yes. Nitroaromatic compounds are well-known for their susceptibility to photolytic degradation.[7][8] Exposure to light, especially UV or high-intensity ambient light, can initiate photochemical reactions.[9] This can lead to the reduction of the nitro group or other structural changes.[8][10] It is imperative to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[5]
Q4: My solution turned slightly yellow/brown. What does this indicate?
Color change is often the first visual indicator of chemical degradation. For nitroaromatic compounds, this can be a sign of the formation of degradation products, such as nitrosocompounds or phenolic derivatives, which are often colored.[8] If you observe a color change, it is crucial to verify the purity of your solution using an analytical technique like HPLC before proceeding with your experiment.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments. The following workflow can help diagnose the root cause of observed instability.
Caption: Troubleshooting workflow for diagnosing stability issues.
Q5: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis. What could they be?
The appearance of new peaks is a clear sign of degradation. Based on the chemistry of nitroaromatic compounds, these could be:
-
Reduction Products: The nitro group (-NO₂) can be reduced to a nitroso (-NO) or an amino (-NH₂) group, especially under photolytic or certain catalytic conditions.[10]
-
Hydrolysis Products: While the indazole ring is generally stable, extreme pH conditions can catalyze hydrolysis, potentially leading to ring-opening or loss of substituents.[11]
-
Solvent Adducts: In reactive solvents or in the presence of impurities, adducts can sometimes form.
To identify these, a high-resolution mass spectrometry (LC-MS) analysis is invaluable for obtaining the molecular weight of the degradants.
Q6: My assay results are inconsistent from day to day, even when using the same stock solution. Could this be a stability problem?
Yes, this is a classic symptom of compound instability. If your stock solution is degrading, its effective concentration will decrease over time, leading to variable results. This is particularly common if the stock solution is subjected to multiple freeze-thaw cycles or is not properly protected from light during use.
Recommended Action: Aliquot your stock solution into single-use vials upon preparation. This ensures that you are using a fresh, un-degraded sample for each experiment. Always perform a "time zero" analytical check to confirm purity before starting a new set of experiments.
Q7: How does pH affect the stability of this compound in aqueous buffers?
The stability of many pharmaceutical compounds is highly pH-dependent.[11][12] The indazole moiety contains an acidic N-H proton. At high pH (basic conditions), the molecule will be deprotonated, which can alter its electron distribution and potentially open up new degradation pathways. Conversely, under strongly acidic conditions, the pyrazole ring can be protonated, which can also affect stability. Ester and amide bonds, if present in a larger molecule containing this scaffold, are particularly prone to hydrolysis at extreme pH levels.[11] For most applications, maintaining a pH near physiological conditions (pH 7.4) is a safe starting point. If your experiment requires extreme pH, the stability of the compound under those specific conditions must be validated.
Experimental Protocols
To quantitatively assess stability and develop a robust analytical method, a forced degradation study is essential.[13] This involves intentionally stressing the compound to produce potential degradants, which is a key step in developing a stability-indicating method as per ICH guidelines.[14][15]
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways.
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a clear vial. Prepare a control sample wrapped in aluminum foil.
-
Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidation: 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute with 1 mL of 50:50 acetonitrile:water. Incubate at 80°C for 48 hours.
-
Photolytic Degradation: Dilute with 1 mL of 50:50 acetonitrile:water. Expose to a photostability chamber (per ICH Q1B guidelines) or intense, direct light for 24 hours.[5][14]
-
-
Neutralization & Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2). The goal is to achieve baseline separation between the parent peak and all degradation peaks.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijsdr.org [ijsdr.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Optimizing HPLC Analysis of 4-Bromo-7-nitro-1H-indazole
Welcome to the technical support center for the HPLC analysis of 4-Bromo-7-nitro-1H-indazole. This guide is designed for researchers, analytical chemists, and drug development professionals who are developing, optimizing, or troubleshooting HPLC methods for this compound. Our goal is to provide you with expert insights and practical, step-by-step solutions to common challenges, ensuring the integrity and reliability of your analytical results.
Frequently Asked Questions (FAQs): Method Development & Optimization
This section addresses common questions encountered during the initial stages of method development for this compound.
Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?
A1: Understanding the molecule's structure is the foundation of effective method development. This compound is a heterocyclic aromatic compound. Key features influencing its chromatographic behavior include:
-
Structure and Polarity: The molecule consists of an indazole bicyclic ring system substituted with a bromine atom and a nitro group. This structure makes it relatively non-polar and hydrophobic, which is ideal for reversed-phase (RP) HPLC.
-
UV Chromophore: The nitro group and the aromatic system create a strong UV chromophore. This allows for sensitive detection using a standard UV-Vis detector. EPA methods for other nitroaromatics frequently use a detection wavelength of 254 nm, which serves as an excellent starting point.[1][2]
-
Acidity/Basicity (pKa): The indazole ring contains a pyrrolic nitrogen atom, which has a pKa. While the exact pKa of this specific molecule is not readily published, the pKa of the parent indazole is around 1.2-1.4 for protonation and ~14 for deprotonation. The electron-withdrawing nitro group will lower the pKa of the N-H proton, making it more acidic. To ensure consistent retention and peak shape, it is critical to control the mobile phase pH to keep the analyte in a single, non-ionized state.[3]
Q2: What is a good starting point for a reversed-phase HPLC method for this compound?
A2: Based on the hydrophobic and aromatic nature of this compound, a reversed-phase method is the logical choice. A robust starting point is crucial for efficient method development.
Rationale:
-
Column: A C18 column is the workhorse of reversed-phase chromatography and is highly effective for retaining non-polar to moderately polar compounds like this one.[4][5][6] For aromatic compounds, a Phenyl-Hexyl column can also be advantageous as it offers alternative selectivity through π-π interactions with the analyte's aromatic rings.[3][7]
-
Mobile Phase: A gradient of acetonitrile or methanol with water is standard. Acetonitrile often provides sharper peaks and lower backpressure. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is added to the aqueous phase to control the pH and suppress the ionization of any residual silanol groups on the column packing, which improves peak shape.[1][8]
-
Gradient: A generic scouting gradient allows you to determine the approximate elution time of the analyte and any impurities, which can then be optimized.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Starting Condition | Rationale & Comments |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and efficiency for this type of molecule.[2][4] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid ensures a low pH (<3.5) to keep the analyte protonated and improve peak symmetry.[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common strong solvent in RP-HPLC. |
| Gradient Program | 5% B to 95% B over 20 minutes | A wide scouting gradient to locate the analyte and potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature.[9][10] |
| Detection (UV) | 254 nm | Nitroaromatic compounds typically have strong absorbance at this wavelength.[1][4] |
| Injection Vol. | 5-10 µL | A small volume minimizes potential peak distortion from the injection solvent. |
| Sample Diluent | Mobile Phase (e.g., 50:50 A:B) | Prevents peak shape issues caused by solvent incompatibility.[11] |
Q3: How do I select the optimal detection wavelength for maximum sensitivity?
A3: While 254 nm is a good starting point, you should always determine the empirical UV absorbance maximum (λ-max) for your specific analyte to ensure the highest sensitivity.
Experimental Protocol: Determining λ-max
-
Prepare a Standard: Prepare a dilute solution of this compound in your mobile phase diluent.
-
Use a Diode Array Detector (DAD/PDA): If your HPLC system has a DAD, inject the standard and acquire the UV spectrum across a wide range (e.g., 200-400 nm) at the apex of the eluting peak. The wavelength with the highest absorbance is the λ-max.
-
Use a UV-Vis Spectrophotometer: If a DAD is unavailable, use a standard benchtop spectrophotometer to scan the solution and determine the λ-max.
-
Method Update: Set your HPLC's UV detector to this determined λ-max for your analysis.
Troubleshooting Guide: A Systematic Approach
Encountering issues is a normal part of analytical science. This guide provides a logical framework for diagnosing and resolving common problems.
Workflow for HPLC Troubleshooting
The following diagram illustrates a systematic approach to troubleshooting. Start with the observed problem and follow the branches to identify potential causes and corrective actions.
Caption: A logical workflow for troubleshooting common HPLC issues.
Q&A: In-Depth Troubleshooting
Q4: My peak for this compound is tailing significantly. What are the causes and how do I fix it?
A4: Peak tailing is one of the most common chromatographic problems and typically indicates undesirable secondary interactions between the analyte and the stationary phase.[12]
-
Primary Cause: Silanol Interactions. Even with modern end-capped columns, some residual silanol groups (Si-OH) exist on the silica surface. The slightly basic nitrogen on the indazole ring can interact with these acidic silanols, causing tailing.
-
Solution 1 (Most Effective): Adjust Mobile Phase pH. Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) by using an additive like 0.1% formic or phosphoric acid. At this low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the analyte.[13][14]
-
Solution 2: Use a Buffer. If operating at a mid-range pH is necessary, use a buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM to maintain a constant pH and mask silanol activity.[3][13]
-
-
Secondary Cause: Column Contamination or Degradation. Accumulation of strongly retained matrix components can create active sites that cause tailing.[12][13]
-
Solution: Flush the Column. Flush the column with a strong solvent (like isopropanol or a high percentage of organic solvent) to remove contaminants. If this doesn't work, the column may be permanently damaged and require replacement.
-
-
Other Cause: Extra-column Dead Volume. Excessive volume in tubing or fittings between the injector, column, and detector can cause peak broadening and tailing.[14]
Q5: The retention time of my analyte is drifting to shorter times with each injection. What's happening?
A5: Retention time drift is a serious issue that compromises data reliability.[15] A systematic drift to shorter retention times often points to issues with the column or mobile phase.
-
Primary Cause: Insufficient Column Equilibration. If you have just installed a new column or changed the mobile phase, the column may not be fully equilibrated. The stationary phase surface needs time to fully interact with the new mobile phase.[16][17]
-
Solution: Equilibrate the column with the initial mobile phase conditions for at least 10-20 column volumes before starting your analysis. For a 150 x 4.6 mm column at 1 mL/min, this means equilibrating for 20-30 minutes.
-
-
Secondary Cause: Mobile Phase Composition Change. The organic component of the mobile phase (acetonitrile or methanol) is more volatile than water. If left uncovered, it can evaporate, increasing the concentration of the organic solvent and causing retention times to decrease.[9][18]
-
Solution: Always cover your mobile phase reservoirs and prepare fresh mobile phase daily.
-
-
Tertiary Cause: Column Degradation. Over time, the bonded phase (e.g., C18) can be stripped from the silica support, especially at high pH or temperature, leading to a loss of retention.
-
Solution: If retention times continue to decrease and cannot be restored by flushing, the column has reached the end of its life and must be replaced.
-
Q6: I am seeing poor resolution between my main peak and a closely eluting impurity. How can I improve the separation?
A6: Resolution (Rs) is a function of column efficiency (N), selectivity (α), and retention factor (k). To improve resolution, you must influence one or more of these factors.[19]
-
Strategy 1: Optimize Selectivity (α). This is often the most powerful way to improve resolution. Selectivity refers to the ability of the chromatographic system to distinguish between two analytes.
-
Solution A: Change the Organic Modifier. Switch from acetonitrile to methanol, or vice-versa. These solvents have different properties and can alter the elution order or spacing of peaks.
-
Solution B: Change the Column Chemistry. If you are using a C18 column, switch to a Phenyl-Hexyl column. The π-π interactions offered by the phenyl phase can provide unique selectivity for aromatic compounds like this compound.[7]
-
-
Strategy 2: Increase Efficiency (N). Higher efficiency results in narrower peaks, which are easier to resolve.
-
Strategy 3: Optimize Retention (k) and Gradient.
-
Solution: If using a gradient, make the slope shallower around the elution time of the peaks of interest. A slower increase in the organic solvent percentage gives the analytes more time to interact with the stationary phase, improving separation.[19]
-
References
- Google. (2026).
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube.
- HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
- Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)
- Omega Scientific. (n.d.). Solving Common Errors in HPLC.
- U.S. Environmental Protection Agency. (n.d.). EPA Method 8330B (SW-846)
- Restek Corporation. (2014, March 11). [9]Troubleshooting HPLC- Tailing Peaks.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
- Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- U.S. Environmental Protection Agency. (2007, February).
- ALWSCI. (2025, November 18).
- Hawach Scientific. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
- Chrom Tech, Inc. (2025, October 28).
- uHPLCs. (2025, September 11). How to Prevent and Solve Resolution Loss in HPLC Workflows.
- CHROMacademy. (n.d.). Retention Time Variability in HPLC.
- Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- Journal of Chromatography A. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube.
- HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity.
- Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- SIELC Technologies. (n.d.). HPLC Separation of Haloaromatics and Quinones on Newcrom B Column.
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- 7. agilent.com [agilent.com]
- 8. HPLC Separation of Haloaromatics and Quinones on Newcrom B Column | SIELC Technologies [sielc.com]
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- 17. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
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- 20. m.youtube.com [m.youtube.com]
preventing degradation of 4-Bromo-7-nitro-1H-indazole during experiments
A Guide for Experimental Success and Compound Integrity
Welcome to the technical support resource for 4-Bromo-7-nitro-1H-indazole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of working with this molecule. This guide is structured to address the specific challenges you may face, ensuring the integrity of your compound and the reproducibility of your results.
The inherent reactivity of the nitro-aromatic and bromo-indazole systems makes this compound susceptible to degradation under various experimental conditions. Understanding these potential pathways is the first step toward prevention.
Part 1: Troubleshooting Guide - When Experiments Go Wrong
This section addresses specific issues you might observe during your work, providing causal explanations and actionable solutions.
Q1: I've noticed my sample of this compound has developed a yellow or brownish tint over time. What is causing this discoloration and is the material still usable?
A1: Discoloration is a common indicator of degradation in nitro-aromatic compounds. The color change is typically due to the formation of minor impurities from light-induced or thermal decomposition.
-
Causality: The electron-withdrawing nature of the nitro group, combined with the aromatic indazole ring, creates a chromophore that is sensitive to energy input.[1] UV light or elevated temperatures can promote the formation of radical species or other colored byproducts, even in small amounts. While the bulk of the material may still be intact, the presence of these impurities can interfere with sensitive downstream applications.
-
Troubleshooting & Validation:
-
Protect from Light: Immediately wrap the storage vial in aluminum foil or store it in an amber vial within a dark cabinet.
-
Control Temperature: Ensure storage is in a cool, controlled environment, typically between 15-25°C, unless a specific Safety Data Sheet (SDS) advises otherwise.[2] Avoid leaving the compound on a lab bench exposed to direct sunlight or near heat sources.[2]
-
Purity Check: Before use, verify the compound's purity via LC-MS or ¹H NMR. Compare the data to the certificate of analysis or a fresh standard. If significant impurity peaks are detected, purification by recrystallization or column chromatography may be necessary.
-
Q2: During a reaction workup or analysis (TLC/LC-MS), I'm observing a significant byproduct with a mass corresponding to the loss of bromine (~79/81 Da). What is happening?
A2: You are likely observing reductive dehalogenation, a common degradation pathway for aryl halides. The Carbon-Bromine bond in your molecule is susceptible to cleavage under certain reductive conditions.
-
Causality: The C-Br bond has a dissociation energy of approximately 293 kJ/mol, making it weaker than C-Cl or C-F bonds and thus more prone to cleavage.[3] This reaction, known as hydrogenolysis, can be unintentionally catalyzed by various reagents and conditions.[3]
-
Common Culprits & Prevention:
-
Catalytic Hydrogenation: Standard hydrogenation conditions (e.g., H₂, Pd/C) are highly effective at cleaving C-Br bonds, often more readily than reducing other functional groups.[4][5] If you must perform a reduction elsewhere on a molecule containing this moiety, consider alternative catalysts or protective measures.
-
Reducing Agents: Strong hydride donors or certain metals used in workups (like Zinc dust) can promote dehalogenation.
-
Basic Conditions: While less common, strong bases at elevated temperatures can sometimes facilitate dehalogenation pathways.
-
Workflow: Diagnosing and Preventing Dehalogenation
Caption: Decision tree for troubleshooting dehalogenation.
Q3: I am attempting a catalytic hydrogenation to reduce the nitro group, but I am also losing the bromine substituent. How can I achieve selective reduction?
A3: This is a classic chemoselectivity challenge. The C-Br bond is often more labile than the nitro group under standard hydrogenation conditions.[4] However, selectivity can be achieved by carefully controlling the reaction parameters and using specific additives.
-
Causality: Catalytic hydrogenation on surfaces like Palladium on Carbon (Pd/C) readily facilitates hydrogenolysis of aryl bromides. The process generates HBr as a byproduct, which can further accelerate degradation and poison the catalyst.
-
Validated Protocol for Selective Nitro Reduction: It has been demonstrated that certain additives can effectively suppress the competing dehalogenation side reaction. Morpholine is particularly effective for this purpose.[6]
Step-by-Step Protocol:
-
Inert Atmosphere: Purge a suitable pressure vessel with an inert gas (Nitrogen or Argon).
-
Charge Reagents: To the vessel, add this compound (1.0 eq), a suitable solvent (e.g., Ethanol or Ethyl Acetate), and the catalyst (e.g., 5 mol% Pt/C or a specific grade of Pd/C).
-
Add Suppressor: Add morpholine (0.1 to 1.0 eq). The optimal amount may require some screening but starting with a sub-stoichiometric quantity is a good practice.[6]
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi).
-
Temperature Control: Maintain the reaction at a controlled, low-to-moderate temperature (e.g., 25-50°C). Higher temperatures increase the rate of dehalogenation.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of starting material and the appearance of the desired 7-amino-4-bromo-1H-indazole, while ensuring the debrominated product is not forming.
-
Workup: Once complete, carefully vent the hydrogen and purge with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides general guidance on handling, storage, and reactivity to proactively prevent degradation.
Q4: What are the ideal long-term storage conditions for this compound?
A4: Proper storage is critical for maintaining the compound's integrity. Based on the known instability of nitroaromatic compounds, the following conditions are recommended.[2]
| Parameter | Recommendation | Rationale |
| Temperature | 15-25°C (or as specified by supplier) | Prevents thermal decomposition.[2] |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Minimizes risk of oxidative degradation. |
| Light | In an amber vial or foil-wrapped container | Prevents photodecomposition. |
| Location | Cool, dry, well-ventilated area | Ensures stability and safety.[2] |
| Segregation | Store away from strong bases, acids, and reducing agents | Prevents hazardous and degradative reactions.[2] |
Q5: What are the primary chemical hazards and handling precautions for this compound?
A5: Like many nitroaromatic compounds, this compound should be handled with care. These compounds are often toxic, mutagenic, and can be absorbed through the skin.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7][8]
-
Ventilation: Handle the solid and any solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid creating dust when weighing or transferring the solid.[7] Wash hands thoroughly after handling.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[9]
Q6: Which parts of the this compound molecule are most susceptible to degradation?
A6: Understanding the molecule's reactive sites is key to predicting and preventing unwanted side reactions.
Caption: Primary reactive sites on this compound.
-
The Nitro Group: This is a strong electron-withdrawing group and is readily reduced under various conditions (e.g., catalytic hydrogenation, dissolving metals). This is the most common chemical transformation, which may or may not be desired.
-
The Bromo Substituent: As discussed in Q2 and Q3, the C-Br bond is a key site of potential degradation via reductive cleavage.[3][4]
-
The Indazole N-H: The proton on the indazole nitrogen is acidic and can be removed by bases. While this is often a desired step for subsequent functionalization, unintended deprotonation can lead to side reactions or solubility issues.
By understanding these principles and implementing the recommended protocols, you can significantly improve the stability of this compound in your experiments, leading to more reliable and accurate scientific outcomes.
References
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. URL: [Link]
- Stahly, G. P. (1964). Process for the reduction of halo nitro aromatic compounds. U.S. Patent No. US3145231A. Google Patents.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Organic Chemistry Portal. URL: [Link]
- Wikipedia. (n.d.). Dehalogenation.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from Organic Chemistry Portal. URL: [Link]
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. URL: [Link]
- Wang, Y., et al. (2015). Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie. Scribd. URL: [Link]
- Capot Chemical. (n.d.). MSDS of 4-bromo-6-nitro-1H-indazole.
- Thiele, J., Müller, R., & Lingens, F. (1991). Enzymatic dehalogenation of chlorinated nitroaromatic compounds. Applied and Environmental Microbiology, 57(5), 1453-1454. URL: [Link]
- Persistence Market Research. (2023). Nitro Aromatics Market. Retrieved from Persistence Market Research. URL: [Link]
- Google Patents. (2020). Synthetic method of 4-bromo-2-nitro-1H-imidazole. CN111646945A.
- Carl ROTH. (2016). Safety Data Sheet for Amersham™ Protran™.
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. URL: [Link]
- Hornbrook, L. F., et al. (2023). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis.
- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage.
- Urben, P. G. (2017). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
- 7. capotchem.com [capotchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 4-Bromo-7-nitro-1H-indazole: A Comparative Analysis of NMR Spectroscopy and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective therapeutic development. In this guide, we delve into the analytical characterization of 4-Bromo-7-nitro-1H-indazole, a substituted indazole with potential applications in medicinal chemistry. Our focus will be a detailed exploration of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, presented alongside a comparative analysis with alternative structural elucidation techniques, namely Mass Spectrometry (MS) and X-ray Crystallography. This guide aims to provide not just data, but a framework for analytical strategy, grounded in the principles of scientific integrity and practical, field-proven insights.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as the gold standard for the structural analysis of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment of individual atoms (specifically, ¹H and ¹³C nuclei in this context), allowing for the deduction of the molecular framework and the relative positions of substituents. For a molecule like this compound, with its distinct aromatic protons and carbons, NMR is indispensable for confirming the regiospecificity of the bromo and nitro substitutions.
While a definitive, publicly available experimental spectrum for this compound is not readily found in the literature, we can, with a high degree of confidence, predict its ¹H and ¹³C NMR spectra. This prediction is based on established principles of NMR theory and a comparative analysis of spectral data from structurally related substituted indazoles.[1][2] The electron-withdrawing effects of the nitro group and the bromine atom, along with the inherent electronic properties of the indazole ring system, will govern the chemical shifts and coupling patterns observed.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum is anticipated to display three distinct signals in the aromatic region, corresponding to the protons on the benzene ring portion of the indazole core, and a broad signal for the N-H proton.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3 | ~8.3 - 8.5 | s | - | The C-H proton of the pyrazole ring. Its chemical shift is influenced by the adjacent nitrogen atoms. |
| H-5 | ~7.8 - 8.0 | d | ~8.0 | Coupled to H-6. The downfield shift is due to the deshielding effect of the adjacent bromine at C4. |
| H-6 | ~7.4 - 7.6 | d | ~8.0 | Coupled to H-5. |
| 1-H | >13.0 | br s | - | The acidic proton on the nitrogen of the indazole ring, typically observed as a broad singlet at a very downfield chemical shift in DMSO-d₆. |
Note: These are predicted values. Actual experimental values may vary based on solvent and other acquisition parameters.
The electron-withdrawing nitro group at position 7 will significantly deshield the proton at C-6, while the bromine at C-4 will have a similar effect on the proton at C-5. The proton at C-3 is expected to be a singlet as it has no adjacent protons.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms of the indazole ring.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-3 | ~135 - 138 | The carbon of the C-H bond in the pyrazole ring. |
| C-3a | ~120 - 123 | Bridgehead carbon, influenced by the pyrazole ring. |
| C-4 | ~115 - 118 | Carbon bearing the bromine atom. The chemical shift is significantly influenced by the halogen. |
| C-5 | ~125 - 128 | Aromatic CH carbon. |
| C-6 | ~122 - 125 | Aromatic CH carbon, influenced by the adjacent nitro group. |
| C-7 | ~140 - 143 | Carbon bearing the nitro group. The strong electron-withdrawing nature of the nitro group causes a significant downfield shift. |
| C-7a | ~145 - 148 | Bridgehead carbon, part of the benzene ring and fused to the pyrazole ring. |
Note: These are predicted values. Actual experimental values may vary.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for this compound, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many indazole derivatives and allows for the observation of the exchangeable N-H proton.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set a spectral width that covers the expected chemical shift range (e.g., 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to aid in the assignment of CH, CH₂, and CH₃ signals, although none are expected in the aromatic region of this molecule.
-
-
2D NMR Experiments: To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall connectivity.
-
Visualizing the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR-based structural elucidation of this compound.
Sources
A Comparative Analysis of Substituted Nitroindazoles as Nitric Oxide Synthase Inhibitors: 7-Nitroindazole vs. 4-Bromo-7-Nitro-1H-Indazole
A Technical Guide for Researchers in Pharmacology and Drug Discovery
In the intricate world of nitric oxide (NO) signaling, the selective inhibition of nitric oxide synthase (NOS) isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—is a critical objective for therapeutic intervention in a host of pathological conditions. Among the chemical scaffolds explored for this purpose, substituted indazoles have emerged as a promising class of inhibitors. This guide provides an in-depth, objective comparison of the inhibitory potency and selectivity of the well-characterized 7-nitroindazole and its lesser-known counterpart, 4-Bromo-7-nitro-1H-indazole, against the three NOS isoforms. This analysis is grounded in available experimental data to assist researchers in making informed decisions for their investigative pursuits.
Unveiling the Inhibitory Landscape: A Head-to-Head Potency Comparison
| Inhibitor | nNOS IC50 | eNOS IC50 | iNOS IC50 | Species |
| 7-Nitroindazole | 80 nM (Ki) | ~62.4 µM (estimated) | ~8 µM (estimated) | Rat, Bovine |
| 3-Bromo-7-nitroindazole | 0.17 µM | 0.86 µM | 0.29 µM | Rat, Bovine[1][2] |
Note: The IC50 values for 7-nitroindazole against eNOS and iNOS were estimated based on its reported Ki for nNOS and its selectivity ratios (~780-fold for nNOS vs. eNOS and ~100-fold for nNOS vs. iNOS)[3].
From this data, it is evident that 3-Bromo-7-nitroindazole is a more potent inhibitor of nNOS than 7-nitroindazole[4][5]. Furthermore, the bromo-substitution at the 3-position appears to significantly enhance the inhibitory activity against all three NOS isoforms.
The Structural Determinants of Potency and Selectivity
The difference in inhibitory profiles between these two molecules can be attributed to their distinct structural features. The addition of a bromine atom to the indazole scaffold can influence the molecule's electronic properties, lipophilicity, and steric interactions within the active site of the NOS enzyme.
Caption: Chemical structures of 7-Nitroindazole and this compound.
The nitro group at the 7-position is a key feature for the inhibitory activity of this class of compounds[6]. It is hypothesized to interact with the heme prosthetic group within the active site of the NOS enzyme. The introduction of a bromine atom at the 4-position, as in this compound, would likely alter the molecule's interaction with the enzyme's active site, though the precise impact on potency and selectivity remains to be experimentally determined. In the case of the more studied 3-Bromo-7-nitroindazole, the bromine at the 3-position has been shown to enhance potency[7].
The Mechanism of Action: A Competitive Inhibition Strategy
7-Nitroindazole and its derivatives are known to act as competitive inhibitors of NOS. They compete with the substrate, L-arginine, and the cofactor, tetrahydrobiopterin (BH4), for binding to the enzyme's active site[7][8]. This competitive binding prevents the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide.
The selectivity of these inhibitors for the different NOS isoforms is attributed to subtle differences in the architecture of their active sites. nNOS and eNOS are constitutively expressed and their activity is calcium/calmodulin-dependent, while iNOS is an inducible enzyme with a much higher rate of NO production[9]. The structural variations among the isoforms provide a basis for the design of selective inhibitors.
Experimental Protocol: Determining NOS Inhibitory Activity
To empirically compare the potency of novel compounds like this compound with established inhibitors such as 7-nitroindazole, a robust and reproducible experimental protocol is essential. The following outlines a standard in vitro NOS inhibition assay.
Materials and Reagents:
-
Purified recombinant nNOS, eNOS, and iNOS enzymes
-
L-[³H]arginine (radiolabeled substrate)
-
NADPH (cofactor)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (for nNOS and eNOS activation)
-
Calcium Chloride (for nNOS and eNOS activation)
-
HEPES buffer (or other suitable buffer)
-
Dowex AG 50WX-8 resin (for separating L-[³H]citrulline from L-[³H]arginine)
-
Scintillation cocktail and a scintillation counter
-
Inhibitor compounds (7-nitroindazole and this compound) dissolved in a suitable solvent (e.g., DMSO)
Experimental Workflow:
Caption: A typical workflow for an in vitro NOS inhibition assay.
Detailed Procedure:
-
Reaction Mixture Preparation : Prepare a reaction mixture containing buffer, NADPH, BH4, and L-[³H]arginine. For nNOS and eNOS assays, also include calmodulin and CaCl₂.
-
Inhibitor Addition : To a series of reaction tubes, add varying concentrations of the inhibitor compound (e.g., this compound or 7-nitroindazole). Include a control group with no inhibitor.
-
Enzyme Addition : Initiate the reaction by adding the purified NOS enzyme (nNOS, eNOS, or iNOS) to each tube.
-
Incubation : Incubate the reaction tubes at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Reaction Termination : Stop the reaction by adding a stop buffer (e.g., containing EDTA to chelate calcium for nNOS and eNOS, or a low pH buffer).
-
Separation of Products : Apply the reaction mixture to a Dowex AG 50WX-8 resin column. The unreacted L-[³H]arginine will bind to the resin, while the product, L-[³H]citrulline, will pass through.
-
Quantification : Collect the eluate containing L-[³H]citrulline and quantify the radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
While 7-nitroindazole is a well-established and selective nNOS inhibitor, the introduction of a bromine substituent has been shown to significantly enhance potency, as evidenced by the data for 3-Bromo-7-nitroindazole. The inhibitory profile of this compound remains an open question and warrants experimental investigation. The detailed protocol provided in this guide offers a clear roadmap for researchers to determine its IC50 values against all three NOS isoforms.
Future research should focus on elucidating the structure-activity relationship of halogenated 7-nitroindazoles to guide the design of even more potent and isoform-selective NOS inhibitors. Such compounds hold immense therapeutic potential for a wide range of disorders, from neurodegenerative diseases to inflammatory conditions.
References
- Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase. Life sciences, 57(11), PL131–PL135.
- Schulz, J. B., Matthews, R. T., Muqit, M. M., Browne, S. E., & Flint Beal, M. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. The Journal of neurochemistry, 64(2), 936–939.
- Reiner, A., & Zagvazdin, Y. (1998). On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase. Trends in pharmacological sciences, 19(9), 348–350.
- Szabó, C., Southan, G. J., & Thiemermann, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical pharmacology, 51(4), 383–394.
- Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological reviews, 87(1), 315–424.
- Zhang, H., & Li, H. (2007). A cellular model for screening neuronal nitric oxide synthase inhibitors. PloS one, 2(10), e1068.
- Moore, P. K., & Handy, R. L. (1997).
- Paul, I. A., & Skolnick, P. (1997). 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. Psychopharmacology, 131(4), 399–405.
- Bures, J., & Buresova, O. (1995).
- Tsvetkova, D., Obreshkova, D., Zheleva-Dimitrova, D., & Saso, L. (2015). Selective nitric oxide synthase inhibitor 7-nitroindazole protects against cocaine-induced oxidative stress in rat brain. Oxidative medicine and cellular longevity, 2015, 482672.
- Gauthier, S., Stuehr, D. J., & Santolini, J. (2007). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Journal of medicinal chemistry, 50(15), 3561–3570.
- Reiner, A., & Zagvazdin, Y. (1998). On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase (multiple letters). Trends in pharmacological sciences, 19(9), 348-350.
- Sun, L., Vig, M., & Kinet, J. P. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & medicinal chemistry letters, 27(4), 857–861.
- Claramunt, R. M., Elguero, J., & Pérez-Torralba, M. (2012). Study of the addition mechanism of 1H-indazole and its 4-, 5-, 6-, and 7-nitro derivatives to formaldehyde in aqueous hydrochloric acid solutions. The Journal of organic chemistry, 77(8), 3845–3854.
- ResearchGate. (n.d.). IC50 values and physico-chemical parameters of selected iNOS inhibitors.
- Garon, A., Sippl, W., & Jung, M. (2017). Synthesis, chemical behavior, structure elucidation and iNOS inhibitory activity of 1-substituted 3-methylsulfanyl-5,6,7,8-tetrahydro-1 H-[10][11][12]triazolo[1,2- a]pyridazines. Molecules (Basel, Switzerland), 22(7), 1105.
- Wikipedia. (2023). 7-Nitroindazole.
- Claramunt, R. M., Elguero, J., & Pérez-Torralba, M. (2012). Study of the addition mechanism of 1H-indazole and its 4-, 5-, 6-, and 7-nitro derivatives to formaldehyde in aqueous hydrochloric acid solutions. The Journal of organic chemistry, 77(8), 3845–3854.
- Chen, Y., & Li, H. (2023). Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with compounds. Journal of biomolecular structure & dynamics, 1–17.
- Liddle, J., Dack, K. N., & Wilson, J. (2012). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of medicinal chemistry, 55(17), 7640–7653.
- Ueda, S., Ohtani, T., & Ishii, K. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & pharmaceutical bulletin, 52(6), 634–638.
- Weimann, T., Wagner, D., & Well, R. (2021). Structure-activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & biomolecular chemistry, 19(38), 8355–8363.
- PubChemLite. (n.d.). 5-bromo-7-nitro-1h-indazole (C7H4BrN3O2).
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- 9. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structural Confirmation of 4-Bromo-7-nitro-1H-indazole: A Comparative Analysis of Mass Spectrometry and Alternative Techniques
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For researchers working with heterocyclic compounds, such as the synthetically versatile 4-bromo-7-nitro-1H-indazole, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of mass spectrometry and other key analytical techniques for the structural elucidation of this molecule, grounded in experimental principles and practical insights.
The Central Role of Mass Spectrometry
Mass spectrometry (MS) stands as a primary tool for the confirmation of molecular identity by providing a precise measurement of the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₇H₄BrN₃O₂), the expected monoisotopic mass is approximately 240.9487 g/mol . The presence of a bromine atom will result in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br), a key diagnostic feature in the mass spectrum.
Ionization Techniques: A Critical Choice
The choice of ionization technique is pivotal for obtaining high-quality mass spectra.
-
Electrospray Ionization (ESI): As a soft ionization method, ESI is ideal for generating intact molecular ions, typically [M+H]⁺ or [M-H]⁻, with minimal in-source fragmentation.[1] This is particularly advantageous for confirming the molecular weight of this compound. Given the presence of the acidic N-H proton on the indazole ring, negative ion mode ESI is expected to be highly effective, producing a prominent [M-H]⁻ ion.
-
Electron Ionization (EI): This "hard" ionization technique bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation.[1] While the molecular ion peak may be less abundant or even absent, the resulting fragmentation pattern provides a structural fingerprint of the molecule.
Predicted Fragmentation Pattern of this compound
Based on established fragmentation patterns of nitroaromatic compounds and indazole derivatives, a predicted EI-MS fragmentation pathway for this compound is proposed below.[2][3][4] The initial fragmentation is likely to involve the loss of the nitro group, a common characteristic of nitroaromatic compounds.[3][4]
A primary fragmentation event is the loss of a nitro radical (•NO₂), resulting in a fragment ion at m/z 195. Subsequent fragmentation could involve the loss of a bromine radical (•Br), or rearrangement and loss of neutral molecules like HCN. The indazole ring itself can undergo cleavage, although it is a relatively stable aromatic system.
Key Predicted Fragments for this compound:
| m/z (for ⁷⁹Br) | Proposed Fragment | Notes |
| 241 | [M]⁺ | Molecular ion |
| 195 | [M - NO₂]⁺ | Loss of the nitro group |
| 167 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide |
| 116 | [C₇H₄N₂]⁺ | Loss of both bromine and nitro groups |
| 90 | [C₆H₄N]⁺ | Further fragmentation of the indazole core |
A Comparative Look at Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive structural confirmation relies on the convergence of data from multiple analytical techniques.
| Technique | Principle | Information Gained | Advantages for this compound | Limitations |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei in a magnetic field. | Detailed information on the chemical environment and connectivity of atoms (¹H, ¹³C). | Provides unambiguous information on the substitution pattern of the indazole ring. The electron-withdrawing nitro group will cause a downfield shift of adjacent protons.[5][6] | Requires a larger sample amount compared to MS. |
| FTIR Spectroscopy | Infrared radiation absorption by molecular vibrations. | Identification of functional groups. | Characteristic strong asymmetric and symmetric stretching bands for the nitro group (around 1530 and 1350 cm⁻¹). Also, N-H stretching of the indazole ring. | Provides limited information on the overall molecular structure and connectivity. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Absolute three-dimensional structure of the molecule in the solid state. | Provides definitive proof of structure and stereochemistry.[6] | Requires a high-quality single crystal, which can be challenging to grow. |
Experimental Workflows and Decision Making
Mass Spectrometry Experimental Workflow
Caption: Experimental workflow for mass spectrometry analysis.
Decision-Making for Technique Selection
Caption: Decision-making for analytical technique selection.
Detailed Experimental Protocol: ESI-MS/MS Analysis
This protocol outlines the steps for a detailed analysis of this compound using ESI-MS/MS.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.
-
-
Instrumentation and Method Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Calibrate the instrument according to the manufacturer's guidelines to ensure high mass accuracy.
-
Set the ESI source parameters. Typical starting conditions for negative ion mode:
-
Capillary voltage: -3.0 to -4.5 kV
-
Nebulizing gas (N₂) pressure: 30-40 psi
-
Drying gas (N₂) flow rate: 8-12 L/min
-
Drying gas temperature: 300-350 °C
-
-
Acquire data in full scan mode over a mass range of m/z 50-500 to detect the [M-H]⁻ ion.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Perform a product ion scan on the precursor ion corresponding to the [M-H]⁻ of this compound (m/z ~240).
-
Apply a collision energy (e.g., 10-40 eV) to induce fragmentation. An energy ramp can be used to observe the evolution of fragment ions.
-
-
Data Analysis:
-
Examine the full scan spectrum for the [M-H]⁻ ion and its characteristic bromine isotopic pattern.
-
Analyze the MS/MS spectrum to identify the major fragment ions.
-
Propose fragmentation pathways consistent with the observed product ions.
-
Conclusion
The structural confirmation of this compound is most robustly achieved through a synergistic application of multiple analytical techniques. Mass spectrometry, particularly with high-resolution capabilities, provides indispensable information on molecular weight and fragmentation, which serves as a molecular fingerprint. When combined with the detailed connectivity data from NMR spectroscopy, functional group identification from FTIR, and, when feasible, the definitive three-dimensional structure from X-ray crystallography, researchers can have the utmost confidence in the identity and purity of their compound. This comprehensive analytical approach is fundamental to the integrity and success of research and development in the chemical and pharmaceutical sciences.
References
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- ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
- Pinto, D. C. G. A., Silva, A. M. S., & Elguero, J. (2006).
- Iriepa, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5857-5870.
- ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
- Zeller, M., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302.
- Scientific Research Publishing. (2014). Study of Mass Spectra of Some Indole Derivatives. Open Journal of Applied Sciences, 4, 249-256.
- MDPI. (2021).
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- ResearchGate. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.
- ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
- Inutan, E. D., & Trimpin, S. (2010). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 44(15), 1899-1908.
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- ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b) compound 1; c) compound 2; d) compound 3; e) compound 4; f) compound 5.
- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].
- YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
- ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material.
- NIST. (n.d.). Benzonitrile, 4-bromo-.
- National Institutes of Health. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
- PubChem. (n.d.). 4-bromo-7-methoxy-1-methyl-1H-indazole.
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A Comparative Guide to the Purity Assessment of Synthesized 4-Bromo-7-nitro-1H-indazole: An HPLC-Centric Approach
In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4-Bromo-7-nitro-1H-indazole, a key building block in medicinal chemistry, rigorous purity assessment is paramount.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this specific nitroaromatic indazole derivative. We will delve into the causality behind methodological choices, present validating experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate techniques for their developmental stage.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[2] For a molecule like this compound, which possesses a UV-active nitroaromatic system, HPLC coupled with a UV detector is an exceptionally well-suited technique.
The development of a successful HPLC method is rooted in the physicochemical properties of the analyte. This compound is a polar, aromatic molecule. This dictates the selection of a reversed-phase chromatographic system, where a polar mobile phase is used in conjunction with a non-polar stationary phase.[3][4]
-
Stationary Phase (Column) Selection: The initial choice for many new methods is a C18 (octadecylsilane) column, prized for its versatility and strong hydrophobic retention.[3] However, for aromatic compounds containing polar groups, such as the nitro group in our target molecule, a Phenyl-Hexyl stationary phase can offer superior selectivity.[5] The π-π interactions between the phenyl rings of the stationary phase and the aromatic indazole ring provide an additional retention mechanism beyond simple hydrophobicity, which can be crucial for separating structurally similar impurities.[6]
-
Mobile Phase Selection: The mobile phase must be capable of eluting the analyte from the column in a reasonable timeframe while providing adequate separation from any impurities.
-
Composition: A gradient mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol is standard.[6] Acetonitrile is often preferred due to its lower viscosity and UV transparency.
-
pH Control: The indazole moiety contains an acidic N-H proton. To ensure consistent retention and sharp peak shapes, the pH of the mobile phase should be controlled using a buffer. A volatile buffer like 0.1% formic acid in both the aqueous and organic phases is an excellent choice, as it effectively controls pH and is compatible with mass spectrometry (LC-MS) should impurity identification be required.[5]
-
-
Detection: The conjugated nitroaromatic system of this compound results in strong UV absorbance. A detection wavelength of 254 nm is a common and effective choice for aromatic compounds and provides high sensitivity for the analyte and related impurities.[5][7]
Detailed Experimental Protocol: HPLC Purity of this compound
This protocol is a self-validating system designed for accuracy and reproducibility. Adherence to International Council for Harmonisation (ICH) guidelines for method validation is essential for regulatory submissions.[8][9][10]
1. Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.
-
Chromatography Data System (CDS) for data acquisition and analysis.
-
Analytical balance, volumetric flasks, pipettes.
-
Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, HPLC-grade water, and formic acid (≥99%).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid (v/v) in water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard/Sample Solution: Accurately weigh ~10 mg of this compound and dissolve in 10.0 mL of diluent to achieve a concentration of 1.0 mg/mL.
3. Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 5 µL | | Detection | UV at 254 nm | | Run Time | 25 minutes | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 20 | | | 15.0 | 95 | | | 20.0 | 95 | | | 20.1 | 20 | | | 25.0 | 20 |
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
5. System Suitability:
-
Perform five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%, as per common acceptance criteria.[9]
Comparative Analysis: HPLC vs. Orthogonal Purity Assessment Methods
While HPLC is the workhorse for purity determination, no single method can reveal all potential impurities. Orthogonal methods, which rely on different separation or detection principles, are crucial for building a comprehensive purity profile.
| Technique | Principle | Primary Application | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between mobile and stationary phases; UV absorbance detection. | Quantitative Purity & Impurity Profiling. [2] | High resolution, robust, reproducible, excellent for routine QC. | Limited peak identification capability; co-eluting impurities may be missed. |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection. | Impurity Identification. | Provides molecular weight data for definitive impurity identification; high sensitivity.[2][11] | More complex, higher cost, potential for ion suppression effects. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase; mass detection. | Residual Solvent Analysis. [2][12] | Gold standard for volatile impurities. | Not suitable for non-volatile or thermally labile compounds like the target molecule. |
| qNMR | Nuclear spin resonance in a magnetic field; signal intensity is directly proportional to molar concentration. | Absolute Purity (Assay). [13] | Primary method, no need for specific analyte standard, provides structural info. | Lower sensitivity than HPLC, requires expensive instrumentation and a certified internal standard. |
| DSC | Measurement of heat flow into a sample as a function of temperature. | Purity of highly crystalline materials. | Fast, uses small sample amount, good for detecting solid-state eutectic impurities.[11] | Only for pure (>98%), crystalline, stable solids; gives no structural information. |
Conclusion and Expert Recommendations
For the routine purity assessment of synthesized this compound, a validated reversed-phase HPLC-UV method is the most effective, reliable, and cost-efficient technique. Its high resolving power is well-suited to separate the target compound from process-related impurities and degradation products.
However, a comprehensive characterization, particularly for lots intended for pivotal preclinical or clinical studies, demands an orthogonal approach. It is highly recommended to supplement HPLC data with:
-
LC-MS analysis to confirm the molecular weights of observed impurities.
-
GC-MS analysis to ensure the absence of residual solvents from the synthesis.
-
Quantitative NMR (qNMR) to establish an absolute purity value for qualifying reference standards.
By integrating these techniques, researchers and drug development professionals can build a robust, data-rich purity profile, ensuring the quality and integrity of their chemical matter and satisfying stringent regulatory expectations.
References
- Malik, A. K., & Blasco, C. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-8.
- Pivela, J., & Balek, L. (2005). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 28(15), 2449-2461.
- MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- Chennaiah, M. (2018). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 5(3).
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Jones, K. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
- ResearchGate. Pharmaceutical Analysis—Drug Purity Determination.
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- Wikipedia. Reversed-phase chromatography.
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
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- Fenti, A., et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Cancer Biotherapy and Radiopharmaceuticals, 36(10), 835-842.
- Gherman, C., et al. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 29(1), 245.
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A Comparative Analysis of the Biological Activity of Bromo-Nitro-Indazole Isomers
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of bromo and nitro substituents onto the indazole ring system dramatically influences the molecule's electronic properties and steric profile, leading to significant variations in biological activity among different isomers. This guide provides a comparative analysis of the biological activities of various bromo-nitro-indazole isomers, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development efforts.
The Influence of Isomeric Substitution on Biological Activity
The precise positioning of bromo and nitro groups on the indazole ring is a critical determinant of the resulting compound's biological efficacy and mechanism of action. Structure-activity relationship (SAR) studies reveal that even minor positional shifts of these substituents can lead to profound differences in activity.[3]
Anticancer Activity
Several bromo-nitro-indazole isomers have been investigated for their potential as anticancer agents.[4][5][6] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.
A study on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives demonstrated potent anticancer activity against A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) cell lines, with some derivatives showing comparable or greater potency than the reference drugs Pazopanib and Doxorubicin.[7] While not bromo-substituted, this highlights the significance of the 5-nitro-indazole scaffold in oncology research.
The mutagenic activity of nitro-substituted indazoles has been shown to be dependent on the position of the nitro group. A nitro group at the C5 or C6 position generally results in measurable mutagenic activity, whereas a nitro group at C4 or C7 leads to weakly or non-mutagenic compounds.[3] This suggests that the position of the nitro group influences the molecule's interaction with biological macromolecules, a key factor in its anticancer potential.
Antimicrobial and Antiparasitic Activity
The antimicrobial properties of substituted indazoles have been extensively studied.[8][9][10][11] The presence of electron-withdrawing groups like the nitro group is often associated with enhanced antimicrobial activity.[12]
Derivatives of 6-nitro-1H-indazole have shown promising antileishmanial activity.[12][13] For instance, certain 3-chloro-6-nitro-1H-indazole derivatives exhibited strong to moderate activity against Leishmania infantum.[13] Similarly, 5-nitroindazole derivatives have demonstrated in vitro activity against Leishmania amazonensis, with some compounds being as active as Amphotericin B.[14]
A series of N-methyl-3-aryl indazoles were screened for their in vitro antimicrobial properties against various bacterial and fungal strains, with several compounds showing moderate to good activity.[9] While these were not bromo-nitro substituted, the study underscores the potential of the indazole scaffold in developing new antimicrobial agents.
Enzyme Inhibition
A notable example of a bromo-nitro-indazole isomer with potent and selective biological activity is 3-Bromo-7-Nitroindazole . This compound is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[15][16] The dysregulation of nNOS activity is implicated in various neurological disorders, making 3-Bromo-7-Nitroindazole a valuable research tool in neuroscience.[16] Its selectivity for nNOS over other NOS isoforms (iNOS and eNOS) is a key feature, minimizing off-target effects.
Comparative Data Summary
To facilitate a direct comparison of the biological activities of different bromo-nitro-indazole isomers, the following table summarizes key quantitative data from various studies.
| Compound/Derivative | Biological Activity | Target/Cell Line | IC50/MIC | Reference |
| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5'j) | Anticancer | A549 | 1.15 ± 0.08 µM | [7] |
| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5'j) | Anticancer | MCF7 | 1.32 ± 0.09 µM | [7] |
| 3-chloro-6-nitro-1H-indazole derivatives (e.g., compound 13) | Antileishmanial | Leishmania major | - | [13] |
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Antileishmanial | L. amazonensis amastigotes | 0.46 ± 0.01 µM | [14] |
| 3-Bromo-7-Nitroindazole | Enzyme Inhibition | Neuronal Nitric Oxide Synthase (nNOS) | - | [15][16] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments cited in this guide.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxicity of nitro-indazole derivatives.[12]
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A549, MCF7) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the bromo-nitro-indazole isomers in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antileishmanial Activity Assay (MTT Assay)
This protocol is based on the evaluation of 6-nitro-1H-indazole derivatives against Leishmania promastigotes.[12]
Objective: To determine the inhibitory effect of compounds on the growth of Leishmania promastigotes.
Methodology:
-
Parasite Culture: Culture Leishmania species (e.g., L. infantum, L. tropica, L. major) promastigotes in a suitable medium (e.g., M199) supplemented with fetal bovine serum.
-
Compound Exposure: In a 96-well plate, expose the promastigotes (2.5 x 10^6 promastigotes/mL) to increasing concentrations of the synthesized bromo-nitro-indazole derivatives.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 23°C) for 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable promastigotes.
-
Add a solubilizing agent (e.g., SDS) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Determine the IC50 values by comparing the absorbance of treated wells to untreated controls.
Visualizing Experimental Workflows and Mechanisms
To provide a clearer understanding of the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for In Vitro Anticancer Activity (MTT) Assay.
Caption: Mechanism of nNOS Inhibition by 3-Bromo-7-Nitroindazole.
Conclusion
The biological activity of bromo-nitro-indazole isomers is profoundly influenced by the specific arrangement of the bromo and nitro substituents on the indazole core. This guide has provided a comparative overview of their anticancer, antimicrobial, and enzyme inhibitory activities, supported by quantitative data and detailed experimental protocols. The structure-activity relationships highlighted herein underscore the importance of precise isomeric control in the design of novel therapeutic agents. Further research into a wider range of bromo-nitro-indazole isomers is warranted to fully explore their therapeutic potential and to develop compounds with enhanced potency and selectivity.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
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- Novel Substituted Indazoles towards Potential Antimicrobial Agents. (n.d.). Oriental Journal of Chemistry.
- A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (n.d.). Benchchem.
- A Recent Study on Anti-microbial Properties of Some Novel Substituted Indazoles. (n.d.). Government Degree College, Palakonda.
- Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium. (1986). Mutation Research, 173(3), 169-176.
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Validating the Inhibitory Effect of 4-Bromo-7-nitro-1H-indazole in Cell-Based Assays: A Comparative Guide
In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a privileged structure, integral to a multitude of biologically active compounds.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of a specific derivative, 4-Bromo-7-nitro-1H-indazole, in cell-based assays. Drawing from the well-documented activity of related analogs, we hypothesize that this compound primarily functions as an inhibitor of neuronal nitric oxide synthase (nNOS).[3] This guide will provide a step-by-step methodology to test this hypothesis, assess cellular viability and downstream apoptotic effects, and compare its performance against established inhibitors.
The rationale for this investigation is grounded in the established pharmacology of nitroindazoles. 7-Nitroindazole is a known selective inhibitor of nNOS.[4][5] The addition of a bromine atom at the 3-position, as in 3-Bromo-7-nitroindazole, has been shown to enhance potency, albeit with some reduction in selectivity.[6][7] This suggests that this compound is a promising candidate for nNOS inhibition. This guide will therefore focus on validating this primary mechanism of action, while also considering potential off-target effects on the kinome, another common target class for indazole derivatives.[8][9]
A Multi-Faceted Approach to Cellular Validation
To rigorously assess the inhibitory potential of this compound, a multi-tiered approach is essential. This involves a series of cell-based assays designed to answer fundamental questions about the compound's activity:
-
Cellular Viability and Cytotoxicity: Does the compound affect cell health and at what concentrations?
-
Induction of Apoptosis: If cytotoxic, does the compound induce programmed cell death?
-
Target Engagement: Does the compound interact with its intended target, nNOS, within the cellular environment?
-
Downstream Signaling Effects: Does target engagement translate to modulation of downstream signaling pathways?
This guide will provide detailed protocols for each of these stages, along with a comparative analysis against a panel of well-characterized compounds.
Comparative Compound Panel
A critical aspect of validating a novel compound is to benchmark its performance against known modulators. For this purpose, we have selected the following comparators:
-
AR-R17477: A potent and selective nNOS inhibitor, serving as a direct competitor for the hypothesized primary target.[10]
-
L-NAME (Nω-nitro-L-arginine methyl ester): A non-selective NOS inhibitor, useful for dissecting isoform-specific effects.[6][11]
-
Staurosporine: A broad-spectrum protein kinase inhibitor and potent inducer of apoptosis, serving as a positive control for apoptosis assays and for identifying potential off-target kinase inhibition.[12][13]
Experimental Workflows and Protocols
The following sections detail the experimental protocols for a comprehensive cellular validation of this compound.
Assessing Cellular Viability
The initial step is to determine the compound's effect on cell viability. This is crucial for establishing a therapeutic window and for interpreting the results of subsequent functional assays. A widely used and robust method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[7]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed a human neuroblastoma cell line expressing nNOS (e.g., SH-SY5Y) in a 96-well white-walled plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound, AR-R17477, L-NAME, and Staurosporine in complete growth medium. Add 100 µL of the compound dilutions to the respective wells, resulting in a final volume of 200 µL. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viable cells against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Comparative IC₅₀ Values for Cell Viability
| Compound | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| AR-R17477 | [Insert Data] | [Insert Data] | [Insert Data] |
| L-NAME | [Insert Data] | [Insert Data] | [Insert Data] |
| Staurosporine | [Insert Data] | [Insert Data] | [Insert Data] |
Investigating the Induction of Apoptosis
Should this compound exhibit significant cytotoxicity, it is imperative to determine if this is due to the induction of apoptosis. This can be achieved through a combination of assays that measure key hallmarks of programmed cell death.
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic cascade.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Seed and treat cells with the test compounds at their respective IC₅₀ concentrations (determined from the viability assay) for a time course (e.g., 6, 12, and 24 hours).
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Express the results as fold change in caspase-3/7 activity relative to the vehicle-treated control.
To corroborate the findings from the caspase activity assay, Western blotting can be employed to detect the cleavage of key apoptotic proteins.
Experimental Protocol: Western Blotting for Apoptotic Markers
-
Protein Extraction: Treat cells as described for the caspase assay. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against cleaved caspase-3, cleaved PARP, and β-actin (as a loading control).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control.
Data Presentation: Comparative Analysis of Apoptosis Induction
| Compound | Fold Change in Caspase-3/7 Activity (24h) | Cleaved Caspase-3 (Western Blot) | Cleaved PARP (Western Blot) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| AR-R17477 | [Insert Data] | [Insert Data] | [Insert Data] |
| Staurosporine (Positive Control) | [Insert Data] | [Insert Data] | [Insert Data] |
| Vehicle Control | 1.0 | Basal | Basal |
Confirming Target Engagement in a Cellular Context
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm the direct binding of a compound to its target protein within intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact cells with this compound or AR-R17477 at a saturating concentration (e.g., 10x IC₅₀) for 1 hour. Include a vehicle-treated control.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Analysis: Analyze the soluble fractions by Western blotting using an antibody specific for nNOS.
-
Data Analysis: Quantify the nNOS band intensities at each temperature and plot them to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation: CETSA® Results for nNOS Target Engagement
| Compound | Tagg of nNOS (°C) | ΔTagg (°C) |
| Vehicle Control | [Insert Data] | - |
| This compound | [Insert Data] | [Insert Data] |
| AR-R17477 | [Insert Data] | [Insert Data] |
Measuring Downstream Signaling Effects
To assess the functional consequences of nNOS inhibition, the production of nitric oxide (NO) can be measured using the Griess assay, which detects nitrite, a stable breakdown product of NO.
Experimental Protocol: Griess Assay for Nitrite Determination
-
Cell Treatment: Seed and treat cells with a range of concentrations of this compound and the comparator compounds for an appropriate duration (e.g., 24 hours).
-
Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to activate nNOS.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Add Griess reagent to the supernatant in a 96-well plate.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the IC₅₀ for NO production.
Data Presentation: Comparative IC₅₀ Values for Nitric Oxide Production
| Compound | IC₅₀ for NO Production (µM) |
| This compound | [Insert Data] |
| AR-R17477 | [Insert Data] |
| L-NAME | [Insert Data] |
Visualizing the Scientific Rationale
To further elucidate the experimental logic and the hypothesized biological context, the following diagrams are provided.
Caption: A streamlined workflow for the cellular validation of this compound.
Caption: Hypothesized signaling pathway for nNOS inhibition by this compound.
Conclusion
This guide provides a robust and comprehensive framework for the cellular validation of this compound. By systematically assessing its effects on cell viability, apoptosis, target engagement, and downstream signaling, and by comparing its performance against well-characterized inhibitors, researchers can generate a high-quality data package to support further development. The provided protocols and data presentation formats are designed to ensure scientific rigor and facilitate clear interpretation of the experimental outcomes. This structured approach will not only elucidate the primary mechanism of action of this compound but also uncover any potential off-target activities, which is crucial for a thorough pharmacological characterization.
References
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- Li, H., et al. (2009). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Biomolecular Screening, 14(5), 539–546.
- Ji, H., et al. (2008). Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of the American Chemical Society, 130(51), 17232–17233.
- Beltrán-Mas, J. R., et al. (2021). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. International Journal of Molecular Sciences, 22(16), 8872.
- Karaman, M., et al. (2008). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research, 28(2A), 841-849.
- Ji, H., et al. (2009). Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. Journal of the American Chemical Society, 131(21), 7214–7215.
- Bertrand, R., et al. (2001). Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. Oncogene, 20(26), 3354–3362.
- Wang, H., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 267-276.
- Moore, P. K., et al. (1993). Time course of inhibition of brain nitric oxide synthase by 7-nitro indazole. British Journal of Pharmacology, 108(2), 296–297.
- Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4935.
- Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology, 43(6), 569-576.
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- Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062.
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A Comparative Guide to the Cross-Reactivity of Indazole-Based Nitric Oxide Synthase Inhibitors
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of nitric oxide (NO) signaling, the selective inhibition of nitric oxide synthase (NOS) isoforms is paramount for dissecting their distinct physiological and pathological roles. The 1H-indazole scaffold has emerged as a privileged structure in the design of potent NOS inhibitors. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of two prominent indazole-based NOS inhibitors: 7-nitroindazole and 3-bromo-7-nitroindazole .
While the initial query focused on "4-bromo-7-nitro-1H-indazole," a thorough review of the scientific literature indicates this compound is not well-characterized. It is highly probable that the intended subjects of interest were the widely studied and structurally related analogs, 7-nitroindazole and 3-bromo-7-nitroindazole. This guide, therefore, centers on these two critical research tools to provide actionable insights for the scientific community.
We will delve into their comparative inhibitory potencies against the three primary NOS isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—supported by experimental data. Furthermore, we will explore their broader cross-reactivity profiles and provide detailed, validated protocols for assessing NOS inhibition, empowering researchers to make informed decisions in their experimental designs.
Unraveling the Selectivity of Indazole-Based NOS Inhibitors
The therapeutic potential of targeting NO pathways hinges on the ability to selectively modulate the activity of specific NOS isoforms. While nNOS and eNOS are constitutively expressed and involved in neurotransmission and vasodilation respectively, iNOS is typically expressed in response to inflammatory stimuli and produces large, cytotoxic amounts of NO. Consequently, the selectivity of an inhibitor is a critical determinant of its utility and potential side-effect profile.
Comparative Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The table below summarizes the reported IC50 values for 7-nitroindazole and 3-bromo-7-nitroindazole against the three NOS isoforms.
| Inhibitor | nNOS (neuronal) | eNOS (endothelial) | iNOS (inducible) | Species |
| 7-Nitroindazole | ~0.47 µM | ~2.2 µM | ~0.9 µM | Rat |
| 3-Bromo-7-nitroindazole | 0.17 µM | 0.86 µM | 0.29 µM | Rat (nNOS, iNOS), Bovine (eNOS)[1][2][3] |
Analysis of Inhibitory Potency and Selectivity:
-
3-Bromo-7-nitroindazole emerges as a more potent inhibitor of nNOS compared to 7-nitroindazole.[3] The addition of the bromine atom at the 3-position significantly enhances its affinity for the neuronal isoform.
-
In terms of selectivity, 3-bromo-7-nitroindazole displays approximately 5-fold selectivity for nNOS over eNOS (0.86 µM / 0.17 µM) and about 1.7-fold selectivity for nNOS over iNOS (0.29 µM / 0.17 µM).
-
While less potent, 7-nitroindazole also exhibits a preference for nNOS, with roughly 4.7-fold selectivity over eNOS and 1.9-fold selectivity over iNOS. Some studies suggest a 10-fold selectivity for neuronal NOS.
The causality behind these differences lies in the subtle yet critical variations in the active sites of the NOS isoforms. The indazole ring mimics the guanidinium group of the natural substrate, L-arginine, while the substituents on the indazole scaffold can exploit unique interactions within the active site of each isoform, thereby conferring selectivity. The bromine atom in 3-bromo-7-nitroindazole, for instance, likely engages in favorable interactions within the nNOS active site that are less optimal in the eNOS and iNOS isoforms.
Beyond the Primary Targets: Assessing Broader Cross-Reactivity
A comprehensive understanding of an inhibitor's cross-reactivity is crucial to avoid misinterpretation of experimental results and to anticipate potential off-target effects. While 7-nitroindazole and 3-bromo-7-nitroindazole are primarily characterized as NOS inhibitors, their interactions with other enzymes, particularly kinases, should be considered, as the ATP-binding site of kinases can sometimes accommodate indazole-based scaffolds.
At present, extensive public data from broad kinase screening panels for 7-nitroindazole and 3-bromo-7-nitroindazole is limited. However, the general principle of performing such screens is a critical step in the advanced characterization of any inhibitor. The absence of such data in the public domain represents a knowledge gap and an opportunity for further investigation. Researchers are encouraged to consider profiling these inhibitors against a relevant panel of kinases, especially when unexpected phenotypic effects are observed in cellular or in vivo models.
Experimental Protocols for Validating NOS Inhibition
To ensure the scientific integrity of research utilizing these inhibitors, it is essential to employ robust and validated assays for measuring NOS activity. Here, we provide a detailed, step-by-step methodology for the widely used Griess assay, a colorimetric method for the determination of nitrite, a stable and quantifiable breakdown product of NO.
Protocol: Determination of NOS Activity using the Griess Assay
This protocol allows for the measurement of nitrite in cell culture supernatants or cell lysates as an index of NO production.
Materials and Reagents:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
Note: Store solutions in the dark at 4°C. The complete Griess reagent is prepared by mixing equal volumes of Solution A and Solution B immediately before use.
-
-
Nitrite Standard Solutions: A serial dilution of sodium nitrite (e.g., from 100 µM to 1.56 µM) in the same buffer as the samples.
-
Cell culture medium or lysis buffer.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540-550 nm.
Experimental Workflow:
Caption: Workflow for measuring NOS activity using the Griess Assay.
Step-by-Step Procedure:
-
Sample Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of the NOS inhibitor (7-nitroindazole or 3-bromo-7-nitroindazole) or vehicle control for the desired period.
-
If measuring intracellular NOS activity, lyse the cells in a suitable buffer and collect the lysate.
-
-
Standard Curve Preparation:
-
Add 50 µL of each nitrite standard solution in duplicate to the wells of a 96-well plate.
-
-
Sample Addition:
-
Add 50 µL of the cell culture supernatant or cell lysate from each experimental condition in duplicate to separate wells.
-
-
Griess Reaction:
-
Add 50 µL of the freshly prepared complete Griess reagent to all standard and sample wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 10-15 minutes, protected from light. A color change to pink/magenta will indicate the presence of nitrite.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium/buffer only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Causality and Self-Validation: The inclusion of a standard curve in every experiment is a critical self-validating step, ensuring the accuracy and reproducibility of the measurements. The dose-dependent inhibition observed with the compounds will further validate their effect on NOS activity.
Conclusion
This guide provides a comparative analysis of the cross-reactivity profiles of 7-nitroindazole and 3-bromo-7-nitroindazole, two important chemical probes for studying nitric oxide synthase. The experimental data clearly indicates that 3-bromo-7-nitroindazole is a more potent nNOS inhibitor with a slightly improved selectivity profile over 7-nitroindazole.
For researchers and drug development professionals, the choice between these inhibitors will depend on the specific experimental context, the required potency, and the acceptable level of cross-reactivity with other NOS isoforms. It is imperative to acknowledge the current gap in knowledge regarding their broader off-target profiles and to employ rigorous, validated assays, such as the Griess assay detailed herein, to confirm their on-target effects in any given experimental system. By understanding the nuances of their cross-reactivity, the scientific community can continue to unravel the complex roles of nitric oxide in health and disease with greater precision and confidence.
References
- Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: Appraisal of the Griess reaction, its application to nitric oxide research, and related topics.
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A Comparative Guide to Indazole-Based Kinase Inhibitors for Researchers and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2] This guide provides a comparative analysis of prominent indazole-based kinase inhibitors, offering insights into their mechanisms of action, target specificities, and the experimental methodologies crucial for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a practical resource for navigating the landscape of these important therapeutic agents.
The Significance of Kinase Inhibition and the Indazole Moiety
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The indazole core, a bicyclic aromatic heterocycle, has proven to be an excellent pharmacophore for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[2][3] Several indazole-based drugs have received regulatory approval and are now integral components of targeted cancer therapy.[2]
Comparative Analysis of Approved Indazole-Based Kinase Inhibitors
Several indazole-based multi-kinase inhibitors have been approved for the treatment of various cancers. This section provides a comparative overview of four prominent examples: Axitinib, Pazopanib, Sunitinib, and Regorafenib.
Pazopanib (Votrient®) is another multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-KIT.[7][8] By blocking these receptors, pazopanib impedes tumor growth and angiogenesis.[7]
Sunitinib (Sutent®) is a multi-targeted receptor tyrosine kinase inhibitor that targets VEGFRs, PDGFRs, and c-KIT, among others.[9][10] Its broad-spectrum activity allows it to not only inhibit angiogenesis but also to directly target tumor cell proliferation.
Regorafenib (Stivarga®) is an oral multi-kinase inhibitor that targets a range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. Its targets include VEGFRs, PDGFRβ, c-KIT, RET, and Raf-1.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of these inhibitors against a panel of key kinases, providing a quantitative comparison of their potencies.
| Kinase Target | Axitinib (IC50, nM) | Pazopanib (IC50, nM) | Sunitinib (IC50, nM) | Regorafenib (IC50, nM) |
| VEGFR1 | 0.1[4] | 10[7] | 80 | 13 |
| VEGFR2 | 0.2[4] | 30[7] | 2[9] | 4.2 |
| VEGFR3 | 0.1-0.3[4] | 47[7] | 80 | 46 |
| PDGFRβ | 1.6[4] | 84[7] | 2[9] | 22 |
| c-KIT | 1.7[4] | 140[7] | - | 7 |
| RET | - | - | - | 1.5 |
| Raf-1 | - | - | - | 2.5 |
Table 1: Comparative in vitro inhibitory activity of selected indazole-based kinase inhibitors. Data is compiled from various sources and represents cell-free assay values.
Emerging Indazole-Based Kinase Inhibitors in Clinical Trials
The success of the approved indazole-based kinase inhibitors has spurred the development of a new generation of compounds with improved selectivity and novel target profiles. Several of these are currently undergoing clinical evaluation. While a comprehensive list is beyond the scope of this guide, it is noteworthy that numerous indazole derivatives are in Phase II and Phase III clinical trials for a variety of indications. For instance, novel indazole compounds are being investigated as inhibitors of Aurora kinases, AXL kinase, and second-generation TRK inhibitors to overcome drug resistance.[4][7] Researchers are encouraged to consult clinical trial registries such as ClinicalTrials.gov for the most up-to-date information on specific investigational drugs.
Essential Experimental Protocols for Evaluation
The characterization of kinase inhibitors requires a suite of robust and reproducible experimental assays. The following section details the protocols for three fundamental techniques: an in vitro kinase activity assay, a cell viability assay, and Western blot analysis for pathway modulation.
In Vitro Kinase Activity Assay: ADP-Glo™ Protocol
The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Causality Behind Experimental Choices: This assay is chosen for its high sensitivity and broad applicability to virtually any kinase, regardless of its substrate. The two-step process allows for the termination of the kinase reaction and depletion of remaining ATP before the detection of ADP, minimizing background signal and enhancing accuracy.
Detailed Protocol:
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, prepare the kinase reaction mixture containing the kinase of interest, the specific substrate, and ATP in an appropriate kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Add serial dilutions of the indazole-based inhibitor or a vehicle control (e.g., DMSO) to the wells.
-
Initiate the reaction by adding the kinase. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add a double volume of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin for the detection reaction.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Cell Viability Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Causality Behind Experimental Choices: This assay is widely used due to its simplicity, reliability, and suitability for high-throughput screening. The principle relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the indazole-based inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[1]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 or IC50 value.
-
Western Blot Analysis of MAPK Signaling Pathway
Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key signaling proteins, thereby providing insights into the mechanism of action of a kinase inhibitor.
Causality Behind Experimental Choices: The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that is often downstream of the receptor tyrosine kinases targeted by many indazole-based inhibitors. Analyzing the phosphorylation status of key components like ERK1/2 provides direct evidence of the inhibitor's effect on intracellular signaling.
Detailed Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cultured cells with the indazole-based inhibitor at various concentrations for a specified time.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK1/2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein (e.g., total ERK1/2) or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a simplified kinase signaling pathway and a typical experimental workflow for evaluating a kinase inhibitor.
Caption: Simplified signaling pathway targeted by an indazole-based RTK inhibitor.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 3. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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assessing the specificity of 4-Bromo-7-nitro-1H-indazole for neuronal NOS
An In-Depth Guide to Assessing the Specificity of 4-Bromo-7-nitro-1H-indazole for Neuronal Nitric Oxide Synthase (nNOS)
For researchers, scientists, and drug development professionals, the selective inhibition of enzyme isoforms is a cornerstone of modern pharmacology. This guide provides a comprehensive analysis of this compound, a potent inhibitor of nitric oxide synthase (NOS), with a specific focus on its selectivity for the neuronal isoform (nNOS). We will delve into the comparative performance of this compound against other common NOS inhibitors, supported by experimental data and detailed protocols for validation.
The Critical Role and Challenge of NOS Isoform Selectivity
Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathological processes.[1] It is synthesized by a family of three distinct nitric oxide synthase (NOS) enzymes:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, nNOS plays a crucial role in neurotransmission, synaptic plasticity, and neurovascular regulation.[1] Overproduction of NO by nNOS is implicated in neurodegenerative diseases like Parkinson's and in the neuronal damage following a stroke.[1][2][3]
-
Endothelial NOS (eNOS or NOS-3): Located in the vascular endothelium, eNOS is vital for maintaining cardiovascular homeostasis, primarily through the regulation of blood pressure and blood flow.[4]
-
Inducible NOS (iNOS or NOS-2): As its name suggests, iNOS expression is induced in response to immunological stimuli, such as cytokines. It produces large amounts of NO as part of the immune response to pathogens.[4]
The active sites of these three isoforms are highly conserved, making the development of isoform-selective inhibitors a significant challenge.[5] Non-selective inhibition, particularly of eNOS, can lead to undesirable cardiovascular side effects, such as hypertension.[5] Therefore, compounds that can selectively target nNOS or iNOS are of high therapeutic and investigational value.
This compound: A Profile
This compound belongs to the 7-nitroindazole class of NOS inhibitors. While specific data for the 4-bromo variant is sparse in peer-reviewed literature, extensive research on its close analog, 3-Bromo-7-nitroindazole , provides a strong basis for assessing its likely performance. These compounds are understood to be potent inhibitors of nNOS.[6][7][8] The 7-nitroindazole scaffold itself is known to be a relatively selective inhibitor of nNOS.[9][10][11][12]
The mechanism of action for 7-nitroindazole-based inhibitors is competitive with both the substrate, L-arginine, and the essential cofactor, (6R)-5,6,7,8-tetrahydro-l-biopterin (H4B).[10][13] Structural studies have revealed that these inhibitors bind in the active site of the enzyme, perturbing the heme environment and disrupting the interactions necessary for catalysis.[8][13]
Comparative Analysis of NOS Inhibitors
To truly assess the specificity of a compound, it must be compared against established standards. The following table summarizes the inhibitory potency (IC₅₀) of 3-Bromo-7-nitroindazole and other widely used NOS inhibitors against the three isoforms.
| Inhibitor | nNOS IC₅₀ | iNOS IC₅₀ | eNOS IC₅₀ | nNOS Selectivity (vs. eNOS) | nNOS Selectivity (vs. iNOS) | Reference(s) |
| 3-Bromo-7-nitroindazole | 0.17 µM | 0.29 µM | 0.86 µM | ~5-fold | ~1.7-fold | [6] |
| 7-Nitroindazole (7-NI) | 0.47 µM | - | - | Relatively Selective In Vivo | - | [11] |
| S-methyl-L-thiocitrulline (SMTC) | ~1.2 nM (K_d) | ~34 nM (K_i_) | ~11 nM (K_i_) | ~10-fold | ~17-fold | [14][15] |
| L-NAME | ~70 µM | - | - | Non-selective | Non-selective | [16][17] |
Note: IC₅₀ and K_i_/K_d_ values can vary depending on assay conditions. Selectivity is calculated as a ratio of IC₅₀ values (IC₅₀ of other isoform / IC₅₀ of nNOS).
Discussion of Alternatives:
-
L-NAME (N(G)-nitro-L-arginine methyl ester): A classic, non-selective NOS inhibitor. It acts as a prodrug, hydrolyzing to the active inhibitor L-NOARG.[16][18] Its lack of selectivity makes it a useful tool for studying the overall effects of NO inhibition but unsuitable for dissecting the roles of specific isoforms.
-
7-Nitroindazole (7-NI): The parent compound of the bromo-substituted variant, 7-NI, has been used extensively as a selective nNOS inhibitor in vivo.[3][10][19] It demonstrates a favorable profile by inhibiting central NOS activity without significantly affecting blood pressure, which is regulated by eNOS.[11]
-
S-methyl-L-thiocitrulline (SMTC): SMTC is a potent and highly selective nNOS inhibitor.[15][20] It has proven to be a valuable tool in both in vitro and in vivo studies to delineate the specific functions of nNOS.[14][20]
Based on the data for its 3-bromo analog, this compound appears to be a potent nNOS inhibitor with moderate selectivity over eNOS and lower selectivity over iNOS.
Visualizing the Landscape
To better understand the context of this analysis, the following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: Neuronal Nitric Oxide Signaling Pathway.
Caption: In Vitro Workflow for a NOS Inhibitor Specificity Assay.
Experimental Protocols for Assessing Specificity
To ensure trustworthiness and allow for replication, a detailed protocol for an in vitro NOS inhibition assay is provided below.
Protocol: In Vitro NOS Activity Inhibition Assay (Hemoglobin Capture Method)
This protocol is designed to determine the IC₅₀ value of an inhibitor against purified NOS isoforms.
1. Reagents and Materials:
-
Purified recombinant human nNOS, eNOS, and iNOS enzymes.
-
L-arginine solution (1 mM).
-
NADPH solution (10 mM).
-
(6R)-5,6,7,8-tetrahydro-l-biopterin (H4B) solution (1 mM).
-
Calmodulin solution (for nNOS and eNOS).
-
Oxyhemoglobin solution.
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 100 mM HEPES, pH 7.4.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 401 nm.
2. Experimental Procedure:
-
Prepare Assay Mix: In the assay buffer, prepare a master mix containing L-arginine (final concentration 10 µM), NADPH (100 µM), H4B (10 µM), and oxyhemoglobin (3 µM). For nNOS and eNOS assays, also include CaCl₂ (0.83 mM) and calmodulin (320 units/mL).[21]
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in the assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Plate Setup:
-
Add 180 µL of the Assay Mix to each well of the 96-well plate.
-
Add 10 µL of each inhibitor dilution (or vehicle) to the appropriate wells.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of the appropriate NOS enzyme to each well.
-
Kinetic Reading: Immediately place the plate in the microplate reader and monitor the increase in absorbance at 401 nm for 60-120 seconds.[21] This measures the formation of the NO-hemoglobin complex.
-
Data Analysis:
-
Determine the initial rate (slope) of the reaction for each inhibitor concentration.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC₅₀ value.[21]
-
3. Self-Validating System:
-
Positive Control: Include a known inhibitor (e.g., L-NAME or SMTC) to confirm assay performance.
-
Negative Control: Wells with no enzyme should show no change in absorbance, confirming that the reaction is enzyme-dependent.
-
Substrate Dependence: Wells without L-arginine should show minimal activity.
Conclusion and Future Outlook
The available evidence, primarily from the closely related compound 3-Bromo-7-nitroindazole, suggests that this compound is a potent inhibitor of neuronal nitric oxide synthase. It demonstrates a moderate degree of selectivity for nNOS over eNOS, a crucial characteristic for avoiding cardiovascular side effects in potential therapeutic applications or in vivo studies. Its selectivity against iNOS appears to be lower.
For researchers investigating the role of nNOS in neurological function and disease, this compound represents a valuable pharmacological tool. However, as with any inhibitor, its precise selectivity profile should be empirically validated in the specific experimental system being used. The protocols and comparative data provided in this guide offer a robust framework for conducting such an assessment, ensuring both scientific rigor and the generation of reliable, interpretable data. The continued development of highly selective nNOS inhibitors remains a key goal in neuroscience and drug discovery.[2][5]
References
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- Mayer, B., et al. (1993). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). British Journal of Pharmacology.
- Toda, N., et al. (1997). Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. Neuroscience Letters.
- O'Donnell, K.C., et al. (1998). On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase. Trends in Pharmacological Sciences.
- Gardiner, S.M., et al. (2003). Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats. British Journal of Pharmacology.
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- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
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- Gáspár, R., et al. (2017). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Molecules.
- Garcin, E.D., et al. (2004). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase.
- Pérez-González, A., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters.
- Southan, G.J., & Szabó, C. (2009). On the selectivity of neuronal NOS inhibitors. British Journal of Pharmacology.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.
- Elguero, J., et al. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate.
- Moore, P.K., et al. (1993). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology.
- Moore, P.K., et al. (1993). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology.
- Egmez, A., et al. (2015). The effect of a selective neuronal nitric oxide synthase inhibitor 3-bromo 7-nitroindazole on spatial learning and memory in rats. Pharmacology, Biochemistry and Behavior.
- Raman, C.S., et al. (1998).
- Moore, P.K., & Wallace, P. (1994). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology.
- Schmermund, L., et al. (2023). Nitroreductase-triggered indazole formation. ChemRxiv.
- Wallace, P., & Moore, P.K. (1995). Time course of inhibition of brain nitric oxide synthase by 7-nitro indazole. European Journal of Pharmacology.
- Schulz, J.B., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry.
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A Comparative Guide to the Quantitative Analysis of 4-Bromo-7-nitro-1H-indazole in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Quantifying 4-Bromo-7-nitro-1H-indazole
This compound is a heterocyclic compound of increasing interest in pharmaceutical research and development. Its structural motifs, including the indazole core, bromine, and nitro group, suggest potential applications as a kinase inhibitor or a scaffold for novel therapeutic agents. Accurate quantification of this compound and its metabolites in biological samples such as plasma, serum, and urine is paramount for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. These analyses are fundamental to understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical determinant of its safety and efficacy.
The inherent complexity of biological matrices presents a significant challenge for quantitative analysis. Endogenous components like proteins, lipids, and salts can interfere with the analytical signal, leading to ion suppression in mass spectrometry or co-elution in chromatography. Therefore, the selection of an appropriate analytical method, coupled with a robust sample preparation technique, is crucial for achieving the required sensitivity, selectivity, and accuracy.
Part 1: A Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for quantifying this compound is dictated by the required sensitivity, selectivity, throughput, and the nature of the biological matrix. This section compares the most common and effective methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology Overview
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC is a cornerstone of analytical chemistry, separating compounds based on their differential partitioning between a stationary and a mobile phase. For a molecule like this compound, which contains a chromophore, UV detection offers a straightforward and cost-effective means of quantification. However, its sensitivity and selectivity can be limited in complex biological samples.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification.[1] LC-MS/MS combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[1] By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, this technique can accurately quantify analytes at very low concentrations, even in the presence of significant matrix interference.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds.[3] For non-volatile compounds like this compound, derivatization is often required to increase volatility. While GC-MS can offer excellent separation and sensitivity, the added complexity of derivatization and potential for thermal degradation make it a less common choice for this class of compounds in biological matrices.[4]
Comparative Performance Data
The following table summarizes the key performance characteristics of each method for the analysis of this compound. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Quantification (LOQ) | 10 - 50 ng/mL | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.997 |
| Precision (%RSD) | < 15% | < 10% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 10% | ± 15% |
| Selectivity | Moderate | High | High |
| Throughput | Moderate | High | Low to Moderate |
| Matrix Effects | Moderate | Low (with proper sample prep) | Moderate |
| Cost | Low | High | Moderate |
Expert Insight: For preclinical and clinical studies requiring high sensitivity to define the full pharmacokinetic profile, LC-MS/MS is the unequivocal method of choice. Its superior selectivity minimizes the risk of interferences from metabolites or endogenous compounds, ensuring the generation of reliable and defensible data for regulatory submissions.
Part 2: Sample Preparation: The Foundation of Accurate Bioanalysis
Effective sample preparation is a critical, yet often overlooked, component of a successful bioanalytical workflow.[5] The primary goals are to remove interfering matrix components, concentrate the analyte of interest, and present the sample in a solvent compatible with the analytical instrument.[5]
Comparison of Extraction Techniques
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile or methanol) to precipitate plasma proteins. While quick, it offers minimal cleanup and can lead to significant matrix effects in LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): LLE partitions the analyte between two immiscible liquid phases.[6] By selecting an appropriate organic solvent, this compound can be efficiently extracted from the aqueous biological matrix, leaving behind many polar interferences.[7] This technique provides a cleaner extract than PPT. A modified LLE procedure with phase separation can further enhance extraction yield and provide a better-purified product for instrumental analysis.[8]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte while matrix components are washed away.[9][10] The analyte is then eluted with a small volume of solvent. SPE offers the most thorough cleanup and can provide significant analyte concentration.[11] For nitroaromatic compounds, specialized sorbents can be employed for enhanced recovery.[11]
Workflow for Sample Preparation and Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in plasma using SPE and LC-MS/MS.
Caption: Workflow for SPE-LC-MS/MS analysis.
Part 3: Detailed Experimental Protocol: LC-MS/MS Method
This section provides a comprehensive, step-by-step protocol for the quantitative analysis of this compound in human plasma. This method is designed to meet the rigorous standards of bioanalytical method validation as outlined by the FDA.[12][13]
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Step-by-Step Protocol
1. Preparation of Stock and Working Solutions
- Prepare primary stock solutions of the analyte and SIL-IS in methanol at a concentration of 1 mg/mL.
- Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards.
- Prepare quality control (QC) samples at low, medium, and high concentrations.
2. Sample Preparation (Solid-Phase Extraction)
- To 100 µL of plasma sample, calibration standard, or QC sample, add 25 µL of the SIL-IS working solution.
- Vortex mix for 10 seconds.
- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the entire sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analyte and SIL-IS with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis
- LC Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A suitable gradient to ensure separation from endogenous interferences.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Optimize precursor and product ions for both the analyte and SIL-IS.
4. Method Validation
- Validate the method in accordance with FDA and/or ICH M10 guidelines.[12][14]
- Assess selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.[15]
Logical Framework for Method Development
Caption: Logical flow for bioanalytical method development.
Conclusion: Ensuring Data of the Highest Caliber
The quantitative analysis of this compound in biological samples is a critical step in its development as a potential therapeutic agent. While several analytical techniques can be employed, LC-MS/MS coupled with solid-phase extraction stands out as the most robust, sensitive, and selective method. By following a well-structured method development and validation plan, researchers can ensure the generation of high-quality data that is both reliable and defensible. The protocols and comparative insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals, enabling them to make informed decisions and execute their bioanalytical studies with confidence.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Indazoles: A Comparative Analysis of Efficiency and Yield
Introduction: The Privileged Indazole Scaffold
To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, the indazole nucleus represents a cornerstone of medicinal chemistry. This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" found in a multitude of clinically significant molecules.[1][2] Its structural rigidity, coupled with its capacity for diverse substitutions at multiple positions, allows for the fine-tuning of pharmacological properties. Consequently, indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][3]
The therapeutic potential of this scaffold is exemplified by drugs like Pazopanib, a tyrosine kinase inhibitor for treating renal cell carcinoma, and Niraparib, a PARP inhibitor used in cancer therapy.[1] The critical difference between the two main tautomeric forms, 1H-indazole and 2H-indazole, further complicates and enriches the synthetic landscape, as their biological activities can differ significantly.[4]
Given the escalating importance of this moiety, the development of efficient, high-yield, and scalable synthetic routes to access functionally diverse indazoles is a paramount objective in modern organic synthesis. This guide provides an in-depth, objective comparison of key synthetic strategies, moving beyond a mere recitation of protocols to explain the underlying mechanistic principles and causality behind experimental choices. We will evaluate classical and contemporary methods, providing the necessary data for you to make informed decisions for your specific synthetic challenges.
Comparative Analysis of Key Synthetic Strategies
The synthesis of the indazole core can be broadly approached through two main disconnection strategies: those that form the N-N bond during the cyclization process and those that start with a hydrazine-containing precursor. Here, we compare three prominent and mechanistically distinct methodologies: the classical Jacobson Indazole Synthesis, the versatile Davis-Beirut Reaction, and the modern, highly efficient Transition-Metal-Catalyzed C-H Activation/Annulation.
The Jacobson Indazole Synthesis: A Classical Approach
First described in 1893, the Jacobson synthesis is a foundational method for preparing 1H-indazoles.[5] The causality of this reaction lies in the transformation of an N-acylated o-toluidine derivative into a diazonium salt, which then undergoes an intramolecular cyclization.
Mechanistic Rationale:
The reaction is initiated by the diazotization of the primary aromatic amine of the N-acyl-o-toluidine using a source of nitrous acid (e.g., NaNO₂, H⁺). This forms a reactive diazonium salt intermediate. The key bond-forming step is an intramolecular electrophilic attack of the diazonium group onto the adjacent aromatic ring. Subsequent deprotonation and tautomerization yield the final 1H-indazole product.[5][6] The choice of an acyl protecting group is critical; it prevents unwanted side reactions of the amino group and activates the aromatic ring for cyclization.
Diagram: Jacobson Indazole Synthesis Workflow
Caption: High-level workflow for the Jacobson Indazole Synthesis.
Representative Experimental Protocol (Jacobson Synthesis of 1H-Indazole):
-
Step 1: Diazotization: o-Acetotoluidide (100 g) is dissolved in a mixture of acetic acid (200 ml) and acetic anhydride (200 ml) and cooled to below 5°C in an ice-salt bath.[6]
-
Step 2: Nitrosation: A solution of sodium nitrite (50 g) in water is slowly added while maintaining the temperature between 0-5°C. The nitrous acid required for the reaction is generated in situ.
-
Step 3: Cyclization & Decomposition: The reaction mixture is stirred for several hours at low temperature until nitrosation is complete. The mixture is then allowed to warm, and the excess nitrous acid is decomposed. The solution is heated on a steam bath to complete the reaction.[6]
-
Step 4: Isolation: The cooled solution is extracted with hydrochloric acid. The combined acidic extracts are then made basic with ammonia, causing the indazole product to precipitate.[6]
-
Step 5: Purification: The crude product is collected by filtration, washed with water, and dried. Purification is typically achieved by vacuum distillation or recrystallization to yield colorless 1H-indazole.[6]
Performance Analysis:
The Jacobson synthesis is valued for its use of simple, inexpensive starting materials. However, its efficiency can be hampered by the need for strongly acidic conditions and careful temperature control.
| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |
| N-Acetyl-o-toluidine | NaNO₂, HCl, H₂O, 0-5 °C | 1H-Indazole | 75-85 | Organic Syntheses[5] |
| N-Acetyl-4-chloro-o-toluidine | NaNO₂, H₂SO₄, H₂O, 0 °C | 6-Chloro-1H-indazole | 65 | J. Chem. Soc.[5] |
| N-Acetyl-4-nitro-o-toluidine | NaNO₂, H₂SO₄, H₂O, 0 °C | 6-Nitro-1H-indazole | 70 | J. Med. Chem.[5] |
The Davis-Beirut Reaction: A Versatile, Metal-Free Alternative
The Davis-Beirut reaction is a powerful and appealing method for the synthesis of 2H-indazoles and their derivatives.[7] Its primary advantage lies in its operational simplicity, use of inexpensive starting materials, and avoidance of toxic heavy metals.[7] The reaction involves an N-N bond-forming heterocyclization.
Mechanistic Rationale:
The reaction proceeds from an o-nitrobenzylamine or, more directly, from an o-nitrosobenzaldehyde and a primary amine.[8] Under basic conditions, a base (e.g., NaOH, KOH) deprotonates the carbon adjacent to the secondary amine in the o-nitrobenzylamine, forming a carbanion.[7] This carbanion then attacks an oxygen atom of the nitro group, initiating a cascade that leads to the formation of the N-N bond and cyclization to the 2H-indazole ring system.[7][8] The reaction can also be catalyzed by acid, proceeding through a pivotal o-nitrosobenzylidine imine intermediate.[8][9]
Diagram: Davis-Beirut Reaction Mechanism (Base-Catalyzed)
Caption: Key steps in the base-catalyzed Davis-Beirut reaction.
Representative Experimental Protocol (Synthesis of a 2-Amino-2H-indazole derivative):
-
Step 1: Precursor Synthesis: o-Nitrobenzaldehydes are reacted with a primary amine followed by reduction with NaBH₄ to yield the corresponding o-nitrobenzylamines in high yields (86-93%).[8]
-
Step 2: Davis-Beirut Cyclization: The synthesized o-nitrobenzylamine is dissolved in an anhydrous solvent like THF. A non-nucleophilic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), is added.[8]
-
Step 3: Reaction: The mixture is stirred at room temperature. The reaction progress can be monitored by TLC.
-
Step 4: Isolation and Purification: Upon completion, the reaction is quenched and worked up using standard extraction procedures. The final 2H-indazole product is purified by column chromatography.[8]
Performance Analysis:
The Davis-Beirut reaction is highly valued for its versatility and metal-free conditions.[10][11] However, yields can be sensitive to the choice of solvent and the nature of the amine, with anilines sometimes performing poorly under standard basic conditions.[9] Recent photochemical modifications have expanded the scope to include these previously challenging substrates.[9]
| Starting Material (o-Nitrobenzylamine) | Base/Conditions | Product | Yield (%) | Reference |
| N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-nitrophenyl)methanamine | DBU, THF, RT | 3-(6-methoxybenzo[d]thiazol-2-ylamino)-2H-indazole | 41 | J. Org. Chem.[8] |
| N-(6-methoxybenzo[d]thiazol-2-yl)-1-(4-methoxy-2-nitrophenyl)methanamine | DBU, THF, RT | 5-methoxy-3-(6-methoxybenzo[d]thiazol-2-ylamino)-2H-indazole | 50 | J. Org. Chem.[8] |
| o-Nitrobenzyl bromide + n-butylamine | KOH, iPrOH, H₂O, RT | 2-n-butyl-2H-indazole | Variable | J. Org. Chem.[12] |
Transition-Metal-Catalyzed C-H Activation/Annulation: The Modern Powerhouse
In the quest for atom economy and synthetic efficiency, transition-metal-catalyzed C-H activation has emerged as a transformative strategy for constructing complex heterocyclic scaffolds.[13][14] These methods allow for the direct formation of C-N and N-N bonds, bypassing the need for pre-functionalized starting materials often required in classical syntheses.
Mechanistic Rationale:
A common approach involves the reaction of an aryl precursor bearing a directing group (e.g., an azo or imidate group) with a coupling partner.[13] A rhodium(III) catalyst, for example, can coordinate to the directing group and facilitate the cleavage of an ortho C-H bond on the benzene ring, forming a rhodacycle intermediate. This intermediate then reacts with a coupling partner (like a nitrosobenzene or an alkyne) in a process that leads to annulation and formation of the indazole ring.[1][13] The catalyst is regenerated in the process, allowing for a catalytic cycle. The choice of metal (Rh, Pd, Co, Cu), ligands, and oxidants is crucial for controlling the reaction's outcome and regioselectivity.[1][13][15]
Diagram: General Workflow for Rh(III)-Catalyzed C-H Activation
Caption: Conceptual workflow for C-H activation indazole synthesis.
Representative Experimental Protocol (Rh(III)/Cu(II)-Catalyzed Synthesis of 1H-Indazoles):
-
Step 1: Reaction Setup: To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol%), and Cu(OAc)₂ (20 mol%).[16]
-
Step 2: Reagent Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv) are added via syringe.[16]
-
Step 3: Reaction: The reaction mixture is sealed and stirred at 80 °C for 24 hours.
-
Step 4: Workup and Purification: After cooling, the mixture is filtered through a pad of Celite and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to afford the desired 1H-indazole product.[16]
Performance Analysis:
C-H activation strategies offer unparalleled efficiency and scope for creating diverse and complex indazole derivatives with high atom economy.[16] They can provide access to both 1H- and 2H-isomers depending on the starting materials and conditions.[1][13] The primary limitations are the cost of the metal catalysts and the need for careful optimization of reaction conditions, including the choice of directing group and oxidant.
| Aryl Precursor | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Arylimidates | Nitrosobenzenes | [CpRhCl₂]₂ / Cu(OAc)₂ | 50-95 | Molecules[13][16] |
| Azobenzenes | Alkynes | [CpRhCl₂]₂ | Moderate-High | Molecules[13] |
| Azobenzenes | Aldehydes | Pd(OAc)₂ / TBHP | 54-86 (overall) | Synfacts[17] |
| Aryl Hydrazones | - (intramolecular) | Cu(OAc)₂ / O₂ | 62-92 | Synfacts[15] |
Head-to-Head Comparison: Choosing the Right Route
The optimal synthetic route is dictated by the specific target molecule, available resources, and desired scale. This table provides a direct comparison to guide your decision-making process.
| Feature | Jacobson Synthesis | Davis-Beirut Reaction | C-H Activation/Annulation |
| Target Isomer | Primarily 1H-Indazoles | Primarily 2H-Indazoles | Both 1H- and 2H-Indazoles |
| Typical Yields | Moderate to Good (65-85%) | Good (60-90%) | Moderate to Excellent (50-95%) |
| Key Advantages | Inexpensive starting materials, well-established classical method. | Metal-free, mild conditions, operational simplicity, good for 2H-isomers.[7][16] | High atom economy, broad substrate scope, direct functionalization, access to complex structures.[13][16] |
| Key Limitations | Harsh acidic conditions, careful temperature control needed, potential side reactions.[18] | Can be low-yielding for certain substrates (e.g., anilines), may require optimization.[9][16] | Requires expensive metal catalysts, need for directing groups, optimization can be complex. |
| Scalability | Moderate | Good | Potentially challenging due to catalyst cost and loading. |
| Functional Group Tolerance | Moderate | Good | Broad |
Conclusion and Future Outlook
The synthesis of substituted indazoles has evolved significantly from classical condensation reactions to powerful, atom-economical C-H activation strategies.
-
The Jacobson Synthesis , while historically significant, is often superseded by milder and more efficient modern methods, though it remains a viable option for specific 1H-indazole targets from simple precursors.
-
The Davis-Beirut Reaction stands out as an excellent choice for the synthesis of 2H-indazoles and their derivatives, particularly when avoiding transition metals is a priority. Its use of inexpensive reagents and generally mild conditions make it highly attractive for both academic and industrial labs.
-
Transition-Metal-Catalyzed C-H Activation represents the state-of-the-art for accessing diverse and complex indazole architectures. While requiring a higher initial investment in catalysts and development time, its broad scope and efficiency are unparalleled for creating novel molecular entities in drug discovery programs.
The choice of synthetic route is not a one-size-fits-all decision. It requires a careful analysis of the target structure's substitution pattern, the desired regioisomer, and practical considerations such as cost, scale, and available expertise. As the field continues to advance, we can anticipate the development of even more selective, efficient, and sustainable methodologies, further cementing the indazole scaffold's privileged status in the pursuit of new medicines.
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- Haddadin, M. J., & Kurth, M. J. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini reviews in medicinal chemistry, 12(12), 1293–1300.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Bromo-7-nitro-1H-indazole
Navigating the complexities of novel chemical entities is the cornerstone of discovery. However, the path to innovation must be paved with an unwavering commitment to safety. This guide provides essential, field-tested protocols for the safe handling of 4-Bromo-7-nitro-1H-indazole. While comprehensive toxicological data for this specific molecule may be limited, its structure—a heterocyclic compound featuring both a nitro group and a bromine substituent—necessitates a highly cautious approach. We will operate under the established principles of chemical safety, treating this compound with the respect it demands, ensuring that procedural rigor protects both the researcher and the research integrity.
The protocols herein are built upon the R.A.M.P. framework—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—a concept championed by the American Chemical Society to foster a robust culture of safety.[1]
Hazard Recognition and Risk Assessment
This compound must be treated as a hazardous substance. Analysis of structurally similar compounds reveals a consistent hazard profile that we must assume applies here.
-
Respiratory, Skin, and Eye Irritation: Analogous brominated and nitrated indazoles are known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Direct contact with skin, eyes, or inhalation of dust particles can lead to inflammation and discomfort.[3]
-
Potential for Acute Toxicity: The parent scaffold, 4-Bromo-1H-indazole, is classified as acutely toxic if swallowed. This risk must be extrapolated to its nitrated derivative.
-
Potential for Reproductive Toxicity: Other isomers, such as 3-Bromo-7-nitroindazole, are classified with H360, indicating they may damage fertility or the unborn child.[4] This represents a significant long-term health risk that mandates stringent containment.
-
Unknown Properties: It is crucial to acknowledge that the full toxicological profile of this specific chemical has not been thoroughly investigated.[5] Therefore, a conservative approach is required, treating it as potentially more hazardous than its known analogues.
-
Hazardous Combustion Products: In the event of a fire, thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx) and hydrogen bromide.[6]
Minimizing Risk: A Hierarchy of Controls
Effective safety is not achieved through personal protective equipment alone. It begins with robust engineering and administrative controls designed to minimize exposure at the source, a core tenet of the OSHA Laboratory Standard (29 CFR 1910.1450).[7][8]
Engineering Controls: Your First Line of Defense
All procedures involving the handling of solid or dissolved this compound must be performed within a certified and properly functioning chemical fume hood .[9][10] The fume hood provides critical ventilation to capture dust and vapors, preventing inhalation, which is a primary route of exposure.
Administrative Controls: Safe Work Practices
-
Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the compound's Safety Data Sheet (SDS) before beginning work.[11]
-
Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[12] Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]
Personal Protective Equipment (PPE): The Essential Barrier
When engineering and administrative controls are in place, PPE provides the final, critical barrier between you and the chemical hazard. The following table summarizes the mandatory PPE requirements.
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face Protection | ANSI Z87.1 compliant chemical safety goggles. A face shield is required when handling larger quantities (>5g) or during procedures with a splash risk. | Protects against dust particles and chemical splashes. Goggles provide a seal around the eyes; a face shield offers broader protection for the entire face.[6][13] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness >0.11 mm). | Nitrile provides good resistance to a range of chemicals. Inspect gloves for any signs of degradation or punctures before each use. Use proper glove removal technique to avoid contaminating your skin. For prolonged tasks, consider double-gloving.[5][13][14] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | Protects skin and personal clothing from contamination. A flame-resistant coat is crucial in a laboratory environment where flammable solvents may be present.[15] |
| Foot Protection | Closed-toe, non-perforated shoes constructed of a durable, chemical-resistant material. | Protects feet from spills and falling objects. Sandals, perforated shoes, and cloth sneakers are strictly prohibited in the laboratory.[12][16] |
| Respiratory Protection | An N95-rated or higher particulate respirator. | Required for any work outside of a fume hood or in situations where dust generation cannot be fully controlled. Ensures that fine, inhalable particles are filtered out.[5][13] |
Operational Plan: Step-by-Step Handling Protocol
This workflow is designed to guide the user through a standard laboratory procedure, from initial setup to final decontamination.
Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS to the responding personnel.[17]
-
Minor Spill (in fume hood): Wearing full PPE, carefully scoop or sweep the solid material into a labeled hazardous waste container, avoiding dust creation.[5][13] Decontaminate the area with a suitable solvent and collect all cleaning materials as hazardous waste.
-
Major Spill: Evacuate the laboratory and alert institutional safety personnel immediately.
Disposal Plan
All waste streams containing this compound must be treated as hazardous waste.
-
Solid Waste: This includes unused or contaminated product, disposable PPE (gloves, wipes), and contaminated weighing paper. Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[13]
-
Liquid Waste: This includes solutions containing the compound and any solvent used to rinse contaminated glassware. Collect in a sealed, labeled, and chemically resistant hazardous waste container.[13]
-
Disposal Route: All waste must be disposed of through your institution's official environmental health and safety office, following all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
By integrating these safety protocols into your daily workflow, you build a foundation of trust in your experimental process and contribute to a safer laboratory environment for everyone.
References
- American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories.
- American Chemical Society. (n.d.). Safety Tipsheets & Best Practices.
- American Chemical Society Committee on Chemical Safety. (2016, November 21). Guidelines for Chemical Laboratory Safety in Secondary Schools.
- SafetyCulture. (n.d.). American Chemical Society ACS Lab Safety Checklist.
- Capot Chemical. (n.d.). MSDS of 4-bromo-6-nitro-1H-indazole.
- American Chemical Society. (2010). Doing Things Safely: A Guide for Introductory Chemistry Students.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline.
- Needle.Tube. (n.d.). Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Indazole.
- Fluorochem. (2024, December 19). Safety Data Sheet - 7-BROMO-5-NITRO-1H-INDAZOLE.
- TCI Chemicals. (2024, November 13). SAFETY DATA SHEET - 4-Bromo-2-nitrobenzaldehyde.
- Lab Manager. (2020, April 1). The OSHA Laboratory Standard.
- BenchChem. (n.d.). Personal protective equipment for working with nitrovinyl compounds.
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole 95.
- UNODC Laboratory. (2020, June 15). Full chemical resistant personal protective equipment (PPE) ensemble.
- BLD Pharmatech. (n.d.). Safety Data Sheet - 4-Fluoro-1H-indazole-7-carbonitrile.
- International Enviroguard. (2019, April 8). 3 Common Chemicals That Require Protective Clothing.
- Bernardo Ecenarro (BESA). (n.d.). Recommended PPE to handle chemicals.
- Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology, 39(22), 8691-8699.
- LookChem. (n.d.). 1H-Indazole,3-bromo-7-nitro- MSDS CasNo.74209-34-0.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-Bromo-7-azaindole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
